molecular formula C6H13NO B058159 2,6-Dimethylmorpholine CAS No. 141-91-3

2,6-Dimethylmorpholine

Cat. No.: B058159
CAS No.: 141-91-3
M. Wt: 115.17 g/mol
InChI Key: HNVIQLPOGUDBSU-UHFFFAOYSA-N
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Description

2,6-Dimethylmorpholine is a versatile, saturated organic heterocycle of significant interest in medicinal chemistry and organic synthesis. This compound features a morpholine scaffold substituted with methyl groups at the 2 and 6 positions, which introduces chirality and steric influence, making it a valuable chiral building block and ligand. Its primary research applications include its use as a precursor in the synthesis of pharmaceutical candidates, particularly those targeting central nervous system disorders, and as a key structural motif in agrochemicals. The morpholine nitrogen can be readily functionalized, allowing for the creation of amides, sulfonamides, and salts, while the oxygen contributes to the molecule's polarity and potential for hydrogen bonding.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylmorpholine
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InChI

InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3
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InChI Key

HNVIQLPOGUDBSU-UHFFFAOYSA-N
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Canonical SMILES

CC1CNCC(O1)C
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Molecular Formula

C6H13NO
Record name 2,6-DIMETHYL MORPHOLINE
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DSSTOX Substance ID

DTXSID6022002
Record name 2,6-Dimethyl morpholine
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Molecular Weight

115.17 g/mol
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Physical Description

2,6-dimethyl morpholine is a clear liquid. (NTP, 1992), Clear liquid; [CAMEO]
Record name 2,6-DIMETHYL MORPHOLINE
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Boiling Point

297 °F at 760 mmHg (NTP, 1992), 146.6 °C @ 760 MM HG
Record name 2,6-DIMETHYL MORPHOLINE
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Flash Point

112 °F (NTP, 1992), 112 °F (44 °C) OC
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Solubility

greater than or equal to 0.1 mg/mL at 66 °F (NTP, 1992), SOL IN ALL PROPORTIONS WITH WATER, ALCOHOL, BENZENE, PETROLEUM ETHER; SOL IN ACETONE
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Density

0.9346 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9346 @ 20 °C/20 °C
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Vapor Density

4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Color/Form

LIQUID

CAS No.

141-91-3, 6485-45-6
Record name 2,6-DIMETHYL MORPHOLINE
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Record name Reaction mass of (2S,6S)-2,6-Dimethylmorpholine and (2R,6R)-2,6-Dimethylmorpholine
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Melting Point

-121 °F (NTP, 1992), FREEZING POINT: -85 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Dimethylmorpholine from Diisopropanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-dimethylmorpholine from diisopropanolamine (B56660), a critical process for the production of various agrochemicals and pharmaceutical intermediates. The document details the underlying chemical pathways, experimental protocols, and quantitative data derived from key literature, presented in a format tailored for scientific and research applications.

Core Synthesis Pathway

The primary industrial method for synthesizing this compound is the acid-catalyzed cyclization of diisopropanolamine (1,1'-iminobispropan-2-ol). This reaction is typically carried out in the presence of concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent. The process involves heating the reaction mixture to drive the intramolecular dehydration and subsequent ring closure to form the morpholine (B109124) ring structure.

Synthesis_Pathway cluster_conditions Diisopropanolamine Diisopropanolamine Dimethylmorpholine This compound Diisopropanolamine->Dimethylmorpholine Cyclization/ Dehydration H2SO4 H₂SO₄ (catalyst) Heat (150-190°C)

Caption: Overall reaction for the synthesis of this compound.

Proposed Reaction Mechanism

The acid-catalyzed cyclization of diisopropanolamine to this compound is proposed to proceed through the following steps:

  • Protonation of a Hydroxyl Group: One of the secondary hydroxyl groups of diisopropanolamine is protonated by sulfuric acid. This converts the hydroxyl group into a good leaving group (water).

  • Intramolecular Nucleophilic Attack: The non-protonated hydroxyl group on the other propanol (B110389) arm of the molecule acts as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group.

  • Formation of a Cyclic Intermediate: This intramolecular attack leads to the formation of a protonated cyclic ether intermediate.

  • Deprotonation: A base (such as water or the bisulfate ion) removes a proton from the intermediate, regenerating the acid catalyst and yielding this compound.

Reaction_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Deprotonation Diisopropanolamine Diisopropanolamine Protonated_Diisopropanolamine Protonated Diisopropanolamine Diisopropanolamine->Protonated_Diisopropanolamine + H⁺ Protonated_Diisopropanolamine_2 Protonated Diisopropanolamine H_plus H⁺ Cyclic_Intermediate Protonated Cyclic Intermediate Protonated_Diisopropanolamine_2->Cyclic_Intermediate - H₂O Cyclic_Intermediate_2 Protonated Cyclic Intermediate Water_leaving H₂O Dimethylmorpholine This compound Cyclic_Intermediate_2->Dimethylmorpholine - H⁺ H_plus_regenerated H⁺

Caption: Proposed mechanism for the acid-catalyzed cyclization.

Quantitative Data Summary

The yield and the ratio of cis to trans isomers of this compound are highly dependent on the reaction conditions. The following tables summarize the quantitative data from various experimental setups.

Molar Ratio (Diisopropanolamine:H₂SO₄)Temperature (°C)Reaction Time (hours)Total Yield (%)Cis Isomer (%)Trans Isomer (%)Reference
1:1.2517012987822[1][2]
1:1.51805968020[2][3]
1:2.01803948416[1][3]
1:3.01803918812[1]

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: General Synthesis of this compound

This protocol is a generalized procedure based on common patent literature.[1][2][3]

Materials:

  • Diisopropanolamine (containing 0-20% water)

  • Concentrated sulfuric acid (90-120%)

  • Concentrated sodium hydroxide (B78521) solution (~50%)

  • Dilute sodium hydroxide solution (~10-25%)

Procedure:

  • Reaction Setup: In a suitable reactor, simultaneously meter diisopropanolamine and concentrated sulfuric acid. The molar ratio of diisopropanolamine to sulfuric acid is typically maintained between 1:1.0 and 1:3.0.

  • Initial Reaction: The mixture is stirred without external cooling, allowing the exothermic heat of reaction to increase the temperature to between 85°C and 170°C.

  • Cyclization: The reaction mixture is then heated to a temperature between 150°C and 190°C for a period of 1 to 25 hours. During this time, water is distilled off.

  • Neutralization: After cooling, the acidic reaction mixture is neutralized with a dilute sodium hydroxide solution to a pH of approximately 12-14.

  • Phase Separation: The organic phase, containing the crude this compound, is separated.

  • Purification (Distillation): The crude product is distilled under reduced pressure, with a bottom temperature of 50°C to 110°C, to remove by-products.

  • Drying: The resulting water-containing this compound is dried by stirring with a concentrated sodium hydroxide solution at a temperature below 40°C.

  • Final Product: The dried organic layer is separated to yield this compound.

Protocol 2: Purification of cis-2,6-Dimethylmorpholine (B33440)

This protocol describes a method for purifying the cis-isomer from a mixture.[4]

Materials:

  • Crude this compound mixture

  • Carboxylic acid (e.g., acetic acid, propionic acid)

  • Ethyl acetate (B1210297) or isopropyl acetate

  • Sodium hydroxide solution

Procedure:

  • Salt Formation: The crude this compound is dissolved in a suitable solvent like ethyl acetate. A carboxylic acid is added dropwise, typically at a molar ratio of cis-2,6-dimethylmorpholine to carboxylic acid of 1:1 to 1:2. The reaction temperature is maintained between 30-70°C.

  • Crystallization: The mixture is slowly cooled to allow for the crystallization of the cis-2,6-dimethylmorpholine carboxylate salt.

  • Isolation: The crystals are isolated by suction filtration and dried.

  • Liberation of the Free Base: The purified salt is treated with a sodium hydroxide solution to liberate the free cis-2,6-dimethylmorpholine, which can then be extracted.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Start Reagents Metering of Diisopropanolamine and Sulfuric Acid Start->Reagents Reaction Exothermic Reaction and Controlled Heating (150-190°C) Reagents->Reaction Neutralization Neutralization with NaOH Reaction->Neutralization Phase_Separation Separation of Organic Phase Neutralization->Phase_Separation Distillation Distillation under Reduced Pressure Phase_Separation->Distillation Drying Drying with conc. NaOH Distillation->Drying Final_Product This compound (cis/trans mixture) Drying->Final_Product End End Final_Product->End

Caption: General workflow for this compound synthesis.

Applications and Importance

This compound, particularly the cis-isomer, is a valuable building block in the chemical industry.[5] It is a key intermediate in the synthesis of the systemic fungicide fenpropimorph, which is widely used in agriculture to protect crops from various fungal diseases.[5] Its derivatives are also being explored in pharmaceutical research.[6][7] The efficient and stereoselective synthesis of this compound is therefore of significant industrial and economic importance.

References

A Comprehensive Technical Guide to the Physical Properties of cis-2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of cis-2,6-Dimethylmorpholine (B33440), a versatile heterocyclic compound with applications in pharmaceutical synthesis and materials science. The information is presented to support research and development activities where this compound is utilized.

Core Physical and Chemical Identifiers

cis-2,6-Dimethylmorpholine is a substituted morpholine (B109124) derivative. Its fundamental identifiers are crucial for accurate documentation and chemical inventory management.

IdentifierValue
IUPAC Name (2R,6S)-2,6-dimethylmorpholine[1][2][3]
CAS Number 6485-55-8[1][4][5][6][7][8][9][10][11][12][13]
Molecular Formula C₆H₁₃NO[4][5][7][8][9][11][14]
Molecular Weight 115.17 g/mol [2][5][7]
Canonical SMILES C[C@H]1C[NH]C--INVALID-LINK--O1

Quantitative Physical Properties

The physical properties of a compound are critical for its application in various experimental and industrial settings. The following table summarizes the key quantitative physical data for cis-2,6-Dimethylmorpholine.

PropertyValueConditions
Melting Point -85 °C[4][5][7][9]-
Boiling Point 140-143 °C[5][15][16]760 mmHg
147 °C[4][6][9]760 mmHg
Density 0.93 g/cm³[4][5][6][8]20 °C
0.935 g/mL[9][17]25 °C
Refractive Index 1.4435 - 1.4485[1][3]20 °C
1.45[4][6][8]20 °C
Flash Point 41 °C[16]Closed Cup
43 °C[6]-
48.9 °C[7]-
Solubility Miscible in water.[13][16]-

Experimental Protocols

While specific experimental determinations for cis-2,6-Dimethylmorpholine are not extensively published, the following are generalized, standard laboratory protocols for measuring the key physical properties listed above.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common micro-method for its determination involves the following steps:

  • Sample Preparation: A small amount of cis-2,6-Dimethylmorpholine (a few milliliters) is placed into a small test tube or a fusion tube.[18][19]

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid.[20]

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).[21]

  • Heating and Observation: The heating bath is gently and uniformly heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles. The heating is continued until a steady stream of bubbles emerges.[20][21]

  • Boiling Point Reading: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[20][21]

Determination of Melting Point

For compounds that are solid at room temperature, the melting point is a key indicator of purity. Since cis-2,6-Dimethylmorpholine has a very low melting point (-85 °C), this procedure would require a specialized low-temperature apparatus. The general principle is as follows:

  • Sample Preparation: A small, dry sample of the solidified compound is packed into a capillary tube.[22][23]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.[24][25]

  • Heating and Observation: The sample is heated at a slow, controlled rate.[24]

  • Melting Point Range: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.[22][25]

Determination of Density

The density of a liquid can be determined using a pycnometer or a hydrometer. A straightforward method using a pycnometer is as follows:

  • Weighing the Pycnometer: A clean, dry pycnometer of a known volume is accurately weighed.

  • Filling the Pycnometer: The pycnometer is filled with cis-2,6-Dimethylmorpholine, ensuring no air bubbles are present. The temperature of the liquid is allowed to equilibrate to a known temperature (e.g., 20 °C).

  • Weighing the Filled Pycnometer: The filled pycnometer is weighed.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much light bends as it passes through a substance. It is measured using a refractometer:

  • Calibration: The refractometer is calibrated using a standard substance with a known refractive index.

  • Sample Application: A few drops of cis-2,6-Dimethylmorpholine are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus on the crosshairs of the eyepiece.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken is also recorded, as the refractive index is temperature-dependent.

Logical Relationships of Physical Properties

The following diagram illustrates the hierarchical relationship between the fundamental and derived physical properties of cis-2,6-Dimethylmorpholine.

G Logical Flow of Physical Property Characterization A cis-2,6-Dimethylmorpholine B Molecular Formula C₆H₁₃NO A->B Determines D Physical State Liquid at STP A->D Observed as C Molecular Weight 115.17 g/mol B->C Calculated from E Boiling Point D->E Measured for F Melting Point D->F Measured for G Density D->G Measured for H Refractive Index D->H Measured for I Solubility D->I Determined for J Flash Point D->J Safety Property

Caption: Characterization of cis-2,6-Dimethylmorpholine Properties.

References

Spectroscopic Profile of trans-2,6-Dimethylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the spectroscopic data for trans-2,6-dimethylmorpholine, a key heterocyclic compound utilized in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a consolidated resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for trans-2,6-dimethylmorpholine. Due to the proprietary nature of some spectral databases, a complete set of high-resolution data is not always publicly accessible. The information presented here is compiled from available public sources and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Detailed proton NMR data with precise chemical shifts and coupling constants for the free base is not consistently available in public databases. The complexity of the spectrum arises from the chair conformation of the morpholine (B109124) ring and the axial/equatorial positions of the protons.

¹³C NMR: Carbon-13 NMR data is more readily available and provides key insights into the carbon framework of the molecule.

Carbon Atom Chemical Shift (δ) ppm Solvent Reference
C2, C672.5CDCl₃[1]
C3, C550.8CDCl₃[1]
-CH₃19.3CDCl₃[1]

Note: The assignments are based on the expected chemical shifts for similar morpholine structures. The trans configuration dictates that the methyl groups are in an equatorial position, influencing the chemical shifts of the ring carbons.

For the hydrochloride salt of trans-2,6-dimethylmorpholine, ¹³C NMR data has also been reported.

Carbon Atom Chemical Shift (δ) ppm Solvent Reference
C2, C670.8D₂O[2]
C3, C548.2D₂O[2]
-CH₃15.6D₂O[2]
Infrared (IR) Spectroscopy

The IR spectrum of trans-2,6-dimethylmorpholine exhibits characteristic peaks corresponding to its functional groups. The data below is for the gas-phase spectrum.

Wavenumber (cm⁻¹) Assignment
~3350N-H stretch
2970-2850C-H stretch (aliphatic)
~1460C-H bend (CH₃)
~1130C-O-C stretch (asymmetric)
~1090C-N stretch
Mass Spectrometry (MS)

Mass spectrometry data, typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), reveals the molecular weight and fragmentation pattern of the molecule.

m/z Relative Intensity Possible Fragment
115Moderate[M]⁺ (Molecular Ion)
100High[M - CH₃]⁺
71High[C₄H₉N]⁺
56High[C₃H₆N]⁺
42High[C₂H₄N]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation: A solution of trans-2,6-dimethylmorpholine (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.

Data Acquisition:

  • ¹H NMR: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. A standard pulse sequence is used, with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: The spectrum is acquired on the same instrument, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like trans-2,6-dimethylmorpholine, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Data Acquisition: The prepared salt plates are placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of trans-2,6-dimethylmorpholine is prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

Data Acquisition (GC-MS):

  • An aliquot of the prepared solution is injected into the gas chromatograph.

  • The compound is vaporized and separated from the solvent on a capillary column.

  • The eluent from the GC column is introduced into the ion source of the mass spectrometer.

  • The molecules are ionized, typically by electron impact (EI).

  • The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

Workflow and Process Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like trans-2,6-dimethylmorpholine.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_interpretation Structural Elucidation Sample trans-2,6-Dimethylmorpholine NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film (Neat Liquid) Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq GC-MS System MS_Prep->MS_Acq NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR_Acq->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) Functional Group Analysis IR_Acq->IR_Data MS_Data Mass Spectrum (m/z) Fragmentation Pattern MS_Acq->MS_Data Structure Structural Confirmation of trans-2,6-Dimethylmorpholine NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Solubility of 2,6-Dimethylmorpholine in Organic Solvents: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-dimethylmorpholine in various organic solvents. Due to a notable scarcity of publicly available quantitative solubility data for this compound, this document emphasizes a predictive approach based on the known properties of this compound and its parent compound, morpholine (B109124). Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility values in their laboratories. A thorough understanding of the solubility of this compound is essential for its application in chemical synthesis, formulation development, and various research endeavors.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a morpholine ring substituted with two methyl groups. This structure, with both an ether and a secondary amine functional group, imparts a unique combination of polarity and hydrogen bonding capabilities, which are key determinants of its solubility profile. The presence of the methyl groups can also influence its solubility relative to the parent morpholine molecule by increasing its lipophilicity.

Data Presentation: Solubility Profile

The available quantitative solubility data for this compound is limited. The table below summarizes the existing qualitative and the single located quantitative data point.

Table 1: Reported Solubility of this compound

Solvent ClassSolventTemperature (°C)SolubilityNotes
Aqueous Water19≥ 0.1 mg/mL[1]One source also describes it as "very slightly water soluble," indicating potential for variability based on conditions. The trans-isomer is noted as "slightly" soluble in water.
Aqueous WaterNot SpecifiedSoluble in all proportions[1]This suggests high miscibility, which may seem contradictory to other reports.
Alcohols Alcohol (unspecified)Not SpecifiedSoluble in all proportions[1]Likely refers to common short-chain alcohols like methanol (B129727) and ethanol.
Aromatic Hydrocarbons BenzeneNot SpecifiedSoluble in all proportions[1]
Alkanes Petroleum EtherNot SpecifiedSoluble in all proportions[1]
Halogenated Hydrocarbons ChloroformNot SpecifiedSlightly SolubleThis data pertains to the trans-isomer of this compound.

To provide a more comprehensive, albeit predictive, understanding, the following table presents the qualitative solubility of the parent compound, morpholine, and some of its derivatives. This information can be used to infer the likely solubility behavior of this compound. The principle of "like dissolves like" is a useful guide here; the polarity and hydrogen bonding capacity of the solvent are critical factors.

Table 2: Qualitative Solubility of Morpholine and its Derivatives for Predictive Analysis

CompoundWaterAlcohols (e.g., Methanol, Ethanol)Ethers (e.g., Diethyl Ether)Ketones (e.g., Acetone)Aromatic Hydrocarbons (e.g., Benzene)Halogenated Hydrocarbons (e.g., Chloroform)
Morpholine MiscibleMiscibleMiscibleMiscibleSolubleSoluble
N-Methylmorpholine MiscibleMiscibleSolubleSolubleMiscibleSoluble
N-Ethylmorpholine Moderately SolubleMiscibleMiscible---
3,5-Dimethylmorpholine SolubleSolubleSolubleSoluble--

Based on the data for these related compounds, it is reasonable to predict that this compound will exhibit good solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like ketones and esters), and potentially lower, but still significant, solubility in less polar solvents like aromatic hydrocarbons and halogenated hydrocarbons. Its solubility in non-polar alkanes may be more limited.

Experimental Protocols: Determining Solubility

To obtain precise, quantitative solubility data for this compound, a standardized experimental protocol is essential. The following section details the widely accepted shake-flask method, followed by gravimetric analysis for quantification. This method is considered a reliable technique for determining equilibrium solubility.

Shake-Flask Method Coupled with Gravimetric Analysis

This method involves creating a saturated solution of this compound in the solvent of interest and then determining the concentration of the dissolved solute.

Materials and Reagents:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Thermostatic shaker or orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, compatible with the solvent)

  • Pre-weighed, dry evaporating dishes or beakers

  • Drying oven

Experimental Workflow Diagram:

experimental_workflow cluster_preparation Preparation of Saturated Solution cluster_equilibration Equilibration cluster_separation Separation of Saturated Solution cluster_quantification Gravimetric Quantification cluster_calculation Solubility Calculation prep1 Add excess this compound to a vial prep2 Add a known volume of the organic solvent prep1->prep2 prep3 Seal the vial tightly prep2->prep3 equil1 Place vial in a thermostatic shaker prep3->equil1 equil2 Agitate at a constant temperature (e.g., 25°C) for 24-48 hours equil1->equil2 sep1 Allow excess solid to settle equil2->sep1 sep2 Withdraw supernatant with a syringe sep1->sep2 sep3 Filter through a 0.22 µm syringe filter sep2->sep3 quant1 Transfer a known volume of the clear filtrate to a pre-weighed evaporating dish sep3->quant1 quant2 Evaporate the solvent in a drying oven quant1->quant2 quant3 Cool in a desiccator and weigh the dish with the residue quant2->quant3 quant4 Repeat drying and weighing until a constant mass is achieved quant3->quant4 calc1 Calculate the mass of the dissolved solute quant4->calc1 calc2 Determine the solubility (e.g., in g/100 mL or mol/L) calc1->calc2

Experimental workflow for solubility determination.

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Accurately add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure saturation.

  • Separation of Undissolved Solid:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter into a clean, dry container. This step is crucial to remove any undissolved microparticles.

  • Quantification by Gravimetric Analysis:

    • Accurately transfer a known volume of the clear, saturated filtrate to a pre-weighed evaporating dish.

    • Carefully evaporate the solvent in a drying oven set to a temperature that is appropriate for the solvent's boiling point and the stability of this compound.

    • Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature.

    • Weigh the evaporating dish containing the dried residue.

    • Repeat the drying and weighing process until a constant mass is obtained, ensuring all solvent has been removed.

  • Data Analysis and Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.

    • Determine the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the mass of the solute and the volume of the filtrate that was evaporated.

By following this detailed protocol, researchers can generate reliable and reproducible quantitative solubility data for this compound in a wide array of organic solvents, thereby filling the current knowledge gap.

References

2,6-Dimethylmorpholine: A Chiral Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylmorpholine, a heterocyclic amine, has emerged as a valuable and versatile chiral building block in the field of organic synthesis. Its rigid, chair-like conformation and the stereogenic centers at the C2 and C6 positions provide a powerful tool for controlling the three-dimensional arrangement of atoms in molecules. This is of paramount importance in the development of new pharmaceuticals and agrochemicals, where specific stereoisomers often exhibit desired biological activity while others may be inactive or even harmful. This technical guide provides a comprehensive overview of the synthesis, resolution, and application of this compound as a chiral auxiliary and building block in asymmetric synthesis, with a focus on its role in the production of key active pharmaceutical ingredients (APIs) and other commercially important compounds.

Synthesis and Stereochemistry

This compound exists as two diastereomers: cis (meso) and trans (racemic). The spatial arrangement of the two methyl groups relative to the morpholine (B109124) ring dictates the isomer. In the cis-isomer, one methyl group is in an axial position and the other in an equatorial position, resulting in a meso compound which is achiral. The trans-isomer exists as a pair of enantiomers, (2R,6R)- and (2S,6S)-2,6-dimethylmorpholine, where both methyl groups are in equatorial positions, making it a chiral molecule.

Diastereoselective Synthesis of cis-2,6-Dimethylmorpholine (B33440)

The industrial synthesis of this compound often targets the cis-isomer, which is a key intermediate in the production of the fungicide fenpropimorph.[1][2] The most common method involves the acid-catalyzed cyclization of diisopropanolamine (B56660).[3] By carefully controlling the reaction conditions, a high proportion of the cis-isomer can be obtained.

Experimental Protocol: Synthesis of cis-2,6-Dimethylmorpholine from Diisopropanolamine [3]

This process involves the simultaneous metering of diisopropanolamine and sulfuric acid into a reactor. The exothermic reaction raises the temperature, and subsequent heating completes the cyclization.

  • Materials: Diisopropanolamine, 90-120% Sulfuric Acid, Sodium Hydroxide (B78521) solution.

  • Procedure:

    • Simultaneously and continuously meter diisopropanolamine (containing 0-20% water) and an excess of 90-120% strength sulfuric acid into a stirred reactor. The molar ratio of diisopropanolamine to sulfuric acid is typically maintained between 1:1.0 and 1:3.0.

    • Allow the heat of reaction to increase the temperature of the mixture to 85-170°C without external cooling.

    • Heat the reaction mixture to a temperature of 150-190°C for a period of 1 to 25 hours, during which water is distilled off.

    • After cooling, neutralize the reaction mixture with a sodium hydroxide solution.

    • The crude product is then isolated, distilled, and dried to yield this compound with a high proportion of the cis-isomer.

Table 1: Influence of Reaction Conditions on the Diastereoselectivity of this compound Synthesis [4]

Molar Ratio (Diisopropanolamine:H₂SO₄)Reaction Temperature (°C)Reaction Time (h)Total Yield (%)cis-Isomer (%)trans-Isomer (%)
1:1.51805968020
1:2.01803948416
1:3.01803918812
Chiral Resolution of trans-2,6-Dimethylmorpholine

The separation of the enantiomers of trans-2,6-dimethylmorpholine is crucial for its application as a chiral building block. This is typically achieved through classical resolution, forming diastereomeric salts with a chiral resolving agent. Optically active mandelic acid is a commonly used and effective resolving agent for this purpose.

Experimental Protocol: Chiral Resolution of (±)-trans-2,6-Dimethylmorpholine with D-Mandelic Acid

This protocol describes the preferential crystallization of the (S,S)-2,6-dimethylmorpholine salt with D-mandelic acid.

  • Materials: Racemic trans-2,6-dimethylmorpholine, D-Mandelic acid, Isopropanol, Acetic acid, 20% Sodium hydroxide solution.

  • Procedure:

    • In a suitable reactor, charge D-mandelic acid (1 equivalent) and isopropanol.

    • Add acetic acid (1 equivalent) to the mixture.

    • Rapidly add racemic trans-2,6-dimethylmorpholine (2 equivalents) dropwise. The temperature of the mixture will rise.

    • Cool the clear solution to room temperature and seed with a small crystal of the desired diastereomeric salt if available.

    • Allow the mixture to stand overnight to facilitate crystallization.

    • Cool the mixture further (e.g., to 10°C) and filter the precipitated salt.

    • To improve the optical purity, the isolated salt can be recrystallized from a suitable solvent like isopropanol. Double recrystallization can afford optical purity above 98% de.

    • To liberate the free amine, dissolve the resolved diastereomeric salt in a 20% sodium hydroxide solution.

    • The optically active trans-2,6-dimethylmorpholine can then be isolated, for example, by distillation under reduced pressure.

A similar procedure using L-mandelic acid can be employed to isolate the (R,R)-enantiomer.

Applications in Asymmetric Synthesis

Chiral this compound serves as a valuable precursor and chiral auxiliary in a variety of asymmetric transformations, enabling the synthesis of enantiomerically enriched molecules.

As a Chiral Building Block in API Synthesis

One of the most significant applications of chiral this compound is in the synthesis of complex pharmaceutical compounds. The defined stereochemistry of the morpholine ring is incorporated into the final product, influencing its biological activity.

Case Study: Aprepitant (B1667566)

Aprepitant (EMEND®) is a potent and selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[5][6] The synthesis of aprepitant relies on a key chiral morpholine intermediate.[7] While the final drug contains a more complex morpholine derivative, the principles of stereocontrol established with this compound are highly relevant. The synthesis of aprepitant involves the construction of a morpholin-2-one (B1368128) intermediate, where the stereochemistry is crucial for its efficacy.[6][7] Various synthetic strategies have been developed to access the key chiral morpholine core of aprepitant with high stereoselectivity.[8]

Aprepitant_Synthesis_Pathway Chiral Amine Chiral Amine Condensation Condensation Chiral Amine->Condensation Glyoxylic Acid Derivative Glyoxylic Acid Derivative Glyoxylic Acid Derivative->Condensation Chiral Morpholin-2-one Intermediate Chiral Morpholin-2-one Intermediate Condensation->Chiral Morpholin-2-one Intermediate Further Transformations Further Transformations Chiral Morpholin-2-one Intermediate->Further Transformations Aprepitant Aprepitant Further Transformations->Aprepitant

As a Chiral Auxiliary

While less documented with specific protocols for this compound itself, the general principles of using chiral morpholine derivatives as auxiliaries in asymmetric reactions are well-established.[9] Chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which they are cleaved and can often be recovered.

Conceptual Workflow: this compound as a Chiral Auxiliary in Alkylation

Chiral_Auxiliary_Alkylation Prochiral Ketone Prochiral Ketone Amide Formation Amide Formation Prochiral Ketone->Amide Formation Chiral_2_6_DM (R,R)-2,6-Dimethylmorpholine Chiral_2_6_DM->Amide Formation Chiral Amide Chiral Amide Amide Formation->Chiral Amide Deprotonation Deprotonation Chiral Amide->Deprotonation Chiral Enolate Chiral Enolate Deprotonation->Chiral Enolate Electrophilic Alkylation Electrophilic Alkylation Chiral Enolate->Electrophilic Alkylation Alkylated Amide Alkylated Amide Electrophilic Alkylation->Alkylated Amide Cleavage Cleavage Alkylated Amide->Cleavage Enantioenriched Ketone Enantioenriched Ketone Cleavage->Enantioenriched Ketone Recovered_Auxiliary Recovered (R,R)-2,6-Dimethylmorpholine Cleavage->Recovered_Auxiliary

In this conceptual workflow, the chiral this compound is first converted to a chiral amide. Deprotonation forms a chiral enolate, where the stereochemistry of the auxiliary directs the approach of an electrophile from a specific face, leading to a diastereomerically enriched product. Subsequent cleavage of the auxiliary yields the enantioenriched ketone.

Spectroscopic Data

The characterization of the different isomers of this compound is essential for quality control and reaction monitoring.

Table 2: Spectroscopic Data for this compound Isomers

Isomer1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Mass Spectrum (m/z)
cis-2,6-Dimethylmorpholine1.15 (d, 6H), 1.70 (t, 2H), 2.75 (m, 2H), 3.65 (m, 2H)[10][11]19.1, 52.3, 72.8[10]115 (M+), 100, 86, 70, 56, 42[12]
trans-2,6-Dimethylmorpholine1.12 (d, 6H), 2.20 (dd, 2H), 2.85 (d, 2H), 3.95 (m, 2H)[13][14]18.8, 51.9, 73.2[13]115 (M+), 100, 86, 70, 56, 42[15]
cis-2,6-Dimethylmorpholine HCl(Data for hydrochloride salt)[16](Data for hydrochloride salt)[16][17]-
trans-2,6-Dimethylmorpholine HCl(Data for hydrochloride salt)[13](Data for hydrochloride salt)[13]-

Note: Specific peak assignments and coupling constants can vary depending on the solvent and instrument used. The data presented here are representative.

Conclusion

This compound, in both its cis and resolved trans forms, is a powerful and versatile tool in modern organic synthesis. Its application as a chiral building block is well-established, particularly in the pharmaceutical industry for the synthesis of complex molecules like aprepitant. The diastereoselective synthesis of the cis-isomer is of significant industrial importance for the agrochemical sector. While its direct application as a chiral auxiliary is an area that warrants further detailed investigation and publication of specific protocols, the underlying principles of stereocontrol demonstrated by chiral morpholine derivatives highlight its potential. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the synthesis, resolution, and reactivity of this compound is essential for the design and execution of efficient and stereoselective synthetic routes.

References

Stereochemistry of 2,6-Dimethylmorpholine Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Separation, and Biological Significance of 2,6-Dimethylmorpholine Stereoisomers for Applications in Drug Discovery and Development.

This technical guide provides a comprehensive overview of the stereochemistry of this compound, a crucial heterocyclic scaffold in medicinal chemistry. With a focus on its cis and trans isomers, this document delves into their synthesis, separation techniques, and distinct biological activities. This paper is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key concepts to facilitate a deeper understanding and application of these compounds.

Introduction to the Stereoisomers of this compound

This compound is a heterocyclic amine characterized by a morpholine (B109124) ring substituted with two methyl groups at the 2 and 6 positions. The spatial arrangement of these methyl groups gives rise to two diastereomers: cis-2,6-dimethylmorpholine (B33440) and trans-2,6-dimethylmorpholine. The cis-isomer is a meso compound, meaning it is achiral despite having two stereocenters, due to a plane of symmetry. In contrast, the trans-isomer is chiral and exists as a pair of enantiomers: (2R,6R)-2,6-dimethylmorpholine and (2S,6S)-2,6-dimethylmorpholine.

The distinct three-dimensional structures of these isomers lead to different physical, chemical, and biological properties, making their selective synthesis and separation critical for their application in the development of pharmaceuticals and agrochemicals.

stereoisomers cluster_cis cis-2,6-Dimethylmorpholine (meso) cluster_trans trans-2,6-Dimethylmorpholine (enantiomers) cis cis_name (2R,6S)-2,6-dimethylmorpholine trans_R mirror Plane> trans_S trans_R_name (2R,6R)-2,6-dimethylmorpholine trans_S_name (2S,6S)-2,6-dimethylmorpholine

Figure 1: Stereoisomers of this compound.

Quantitative Data on Physical Properties

The physical properties of the cis and trans isomers of this compound are summarized in the table below. These differences, particularly in boiling points, can be exploited for their separation, although fractional distillation of the free bases is challenging due to their close boiling points.

Propertycis-2,6-Dimethylmorpholinetrans-2,6-Dimethylmorpholine
CAS Number 6485-55-8[1]6485-45-6[2]
Molecular Formula C₆H₁₃NO[1]C₆H₁₃NO[2]
Molecular Weight 115.18 g/mol [1]115.17 g/mol [2]
Boiling Point 140-147 °C[1][3][4][5]146.6 °C at 760 mmHg[2]
Melting Point -85 °C[1][3][6]-121 °F (-85 °C)[2]
Density 0.93 - 0.935 g/mL[1][4][6]~0.9 g/cm³[2]
Refractive Index n20/D 1.446 - 1.45[1][5][6]1.406[2]
Optical Rotation Achiral (meso), no optical activityRacemic mixture is optically inactive. Specific rotation for individual enantiomers is not readily available in the literature.

Experimental Protocols

Synthesis of cis-2,6-Dimethylmorpholine

A high proportion of the cis-isomer of this compound can be synthesized via the cyclization of diisopropanolamine (B56660) in the presence of sulfuric acid. The reaction conditions can be optimized to favor the formation of the cis-isomer.

Methodology:

  • Reaction Setup: In a suitable reactor, simultaneously meter diisopropanolamine (containing 0-20% water) and excess 90-120% strength sulfuric acid. The molar ratio of diisopropanolamine to sulfuric acid is maintained between 1:1.0 and 1:3.0.[7]

  • Reaction Execution: The reaction mixture is stirred without external cooling, allowing the temperature to rise to 85-170 °C due to the heat of reaction. Subsequently, the mixture is heated to 150-190 °C for 1 to 25 hours, during which water is distilled off.[8]

  • Work-up: The reaction mixture is worked up with sodium hydroxide (B78521) solution.

  • Purification: The crude product is then distilled and dried to yield this compound with a high proportion of the cis-isomer. Varying the molar ratio of sulfuric acid and the reaction time can influence the cis:trans isomer ratio. For instance, a molar ratio of 1:3 (diisopropanolamine:sulfuric acid) and a reaction time of 3 hours at 180°C can yield a product with 88% cis-isomer and 12% trans-isomer.[7]

Chiral Resolution of trans-2,6-Dimethylmorpholine

The enantiomers of trans-2,6-dimethylmorpholine can be separated by classical resolution using a chiral resolving agent, such as mandelic acid. This process relies on the formation of diastereomeric salts with different solubilities.

Methodology:

  • Salt Formation: Racemic trans-2,6-dimethylmorpholine is reacted with an optically active form of mandelic acid (e.g., D-(-)-mandelic acid) in a suitable solvent, such as isopropanol.

  • Diastereomer Crystallization: One diastereomeric salt will be less soluble and will preferentially crystallize out of the solution. For example, (2S,6S)-trans-2,6-dimethylmorpholine forms a less soluble salt with D-(-)-mandelic acid.

  • Isolation: The crystallized diastereomeric salt is isolated by filtration.

  • Liberation of the Enantiomer: The pure enantiomer is then liberated from the salt by treatment with a base, such as sodium hydroxide solution.

  • Purification: The liberated enantiomer can be further purified by distillation. The other enantiomer, (2R,6R)-trans-2,6-dimethylmorpholine, remains in the mother liquor and can be recovered.

chiral_resolution racemic Racemic trans-2,6-Dimethylmorpholine ((2R,6R) and (2S,6S)) mandelic_acid Add D-(-)-Mandelic Acid in Isopropanol racemic->mandelic_acid diastereomeric_salts Formation of Diastereomeric Salts [(2R,6R)-amine][D-acid] (soluble) [(2S,6S)-amine][D-acid] (less soluble) mandelic_acid->diastereomeric_salts crystallization Crystallization diastereomeric_salts->crystallization filtration Filtration crystallization->filtration solid Solid: [(2S,6S)-amine][D-acid] salt filtration->solid filtrate Filtrate: [(2R,6R)-amine][D-acid] salt filtration->filtrate base_treatment_S Treat with NaOH solid->base_treatment_S base_treatment_R Treat with NaOH filtrate->base_treatment_R pure_S Pure (2S,6S)-2,6-Dimethylmorpholine base_treatment_S->pure_S pure_R Pure (2R,6R)-2,6-Dimethylmorpholine base_treatment_R->pure_R

Figure 2: Experimental workflow for the chiral resolution of trans-2,6-dimethylmorpholine.

Biological Significance and Signaling Pathways

The this compound scaffold is a key component in a number of biologically active molecules, particularly fungicides. The stereochemistry of the this compound ring is often crucial for the biological activity of these compounds.

Inhibition of Ergosterol (B1671047) Biosynthesis

Two notable examples of fungicides containing the this compound moiety are fenpropimorph and amorolfine . Both of these compounds act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. The disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death.

These fungicides specifically target enzymes in the ergosterol biosynthesis pathway:

  • Fenpropimorph: Primarily inhibits sterol Δ¹⁴-reductase and Δ⁸→Δ⁷-isomerase.[8][9]

  • Amorolfine: Also inhibits sterol Δ¹⁴-reductase and Δ⁷→Δ⁸-isomerase.

The cis-configuration of the this compound ring is a key structural feature for the activity of these fungicides.

ergosterol_pathway squalene Squalene epoxysqualene 2,3-Oxidosqualene squalene->epoxysqualene Squalene epoxidase lanosterol Lanosterol epoxysqualene->lanosterol Lanosterol synthase ignosterol Ignosterol (and other intermediates) lanosterol->ignosterol C-14 demethylation fecosterol Fecosterol ignosterol->fecosterol Δ¹⁴-reductase episterol Episterol fecosterol->episterol Δ⁸→Δ⁷-isomerase ergosterol Ergosterol (Fungal Cell Membrane Component) episterol->ergosterol inhibitor Fenpropimorph & Amorolfine inhibitor->inhibition_point1 inhibitor->inhibition_point2

Figure 3: Inhibition of the ergosterol biosynthesis pathway by this compound-containing fungicides.
Role in Drug Development

Beyond their use in fungicides, this compound isomers serve as important building blocks in the synthesis of various pharmaceutically active compounds. For instance, cis-2,6-dimethylmorpholine is utilized in the synthesis of p38α MAP kinase inhibitors, which are being investigated for the treatment of autoimmune diseases. The specific stereochemistry of the morpholine ring can significantly influence the binding affinity and selectivity of these inhibitors to their target kinases, thereby affecting their therapeutic efficacy and side-effect profile.

Conclusion

The stereoisomers of this compound represent a fascinating and important class of molecules for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The ability to selectively synthesize and separate the cis and trans isomers, as well as the individual enantiomers of the trans form, is critical for harnessing their unique properties. This guide has provided a detailed overview of the stereochemistry, physical properties, synthesis, and separation of these isomers, along with insights into their biological significance, particularly as inhibitors of fungal ergosterol biosynthesis. A thorough understanding of these concepts is essential for the rational design and development of novel therapeutic agents and agrochemicals based on the versatile this compound scaffold.

References

Commercial Availability and Purity of 2,6-Dimethylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of 2,6-Dimethylmorpholine, a versatile heterocyclic amine crucial in the synthesis of pharmaceuticals and agrochemicals. This document outlines commercially available grades, typical purity levels, and detailed analytical methodologies for quality assessment, aiding researchers and drug development professionals in sourcing and utilizing this key intermediate.

Commercial Availability

This compound is readily available from a multitude of chemical suppliers worldwide. It is typically offered as a mixture of cis and trans isomers, or as the isolated cis-isomer. The specific isomer and its purity can significantly impact reaction outcomes and the impurity profile of the final product, making careful supplier and grade selection paramount.

A summary of representative commercial offerings is presented in Table 1. This data has been compiled from publicly available information from various chemical suppliers. Researchers should always consult the supplier's specific certificate of analysis for lot-specific data.

Table 1: Commercial Availability of this compound

SupplierProduct NameCAS NumberPurity SpecificationAnalytical Method
Sigma-AldrichThis compound, 97%141-91-3≥ 97%Gas Chromatography (GC)[1]
Thermo Scientific ChemicalsThis compound, 97%, mixture of isomers141-91-397%Not Specified
Tokyo Chemical Industry (TCI)cis-2,6-Dimethylmorpholine (B33440)6485-55-8>97.0%Gas Chromatography (GC)
Chem-Impexcis-2,6-Dimethylmorpholine6485-55-8≥ 97%Gas Chromatography (GC)
LGC Standardscis-2,6-Dimethylmorpholine6485-55-8Not SpecifiedNot Specified[2]

Purity and Impurity Profile

The purity of commercially available this compound is predominantly determined by Gas Chromatography (GC), with typical purities ranging from 97% to over 99%. The primary impurities are often the corresponding stereoisomer (cis or trans) and residual starting materials or by-products from the synthesis.

The most common industrial synthesis involves the cyclization of diisopropanolamine (B56660) in the presence of a strong acid, such as sulfuric acid[3][4][5]. This process can lead to the formation of both cis and trans isomers. The ratio of these isomers can be controlled to some extent by the reaction conditions, with specific processes developed to favor the formation of the cis-isomer[3][4][5]. Further purification, often by fractional distillation, is employed to separate the isomers and remove other impurities[4].

Potential impurities may include:

  • Trans-2,6-dimethylmorpholine (in cis-isomer preparations)

  • Cis-2,6-dimethylmorpholine (in trans-isomer preparations)

  • Diisopropanolamine (unreacted starting material)

  • N-(2-hydroxypropyl)-2,6-dimethylmorpholine (intermediate)[6]

  • By-products of dehydration and rearrangement reactions

Experimental Protocols for Purity Determination

The primary analytical technique for assessing the purity of this compound is Gas Chromatography (GC), typically with a Flame Ionization Detector (FID). The following protocol is a representative method that can be adapted for the analysis of this compound.

Gas Chromatography (GC-FID) Method for Purity Analysis

This method is suitable for the quantitative determination of the purity of this compound and the separation of its cis and trans isomers.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: A non-polar or medium-polarity column is recommended, such as a DB-5 (5% Phenyl-methylpolysiloxane) or equivalent, with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

Reagents and Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., Methanol, Ethanol, or Dichloromethane)

  • Reference standards for cis- and trans-2,6-dimethylmorpholine (if available, for peak identification)

Chromatographic Conditions (Typical):

ParameterValue
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium or Hydrogen
Constant Flow Rate 1.0 mL/min
Oven Temperature Program Initial: 60 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min
Detector Temperature 280 °C
Makeup Gas Nitrogen

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the chosen solvent.

  • Mix thoroughly.

Procedure:

  • Inject the prepared sample solution into the GC system.

  • Record the chromatogram and integrate the peak areas.

  • Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area Percent method).

System Suitability:

  • Tailing Factor: The tailing factor for the main this compound peak should be between 0.8 and 1.5.

  • Resolution: If separating isomers, the resolution between the cis and trans peaks should be greater than 1.5.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the purity analysis of a this compound sample using Gas Chromatography.

Caption: Workflow for Purity Analysis of this compound by GC-FID.

Conclusion

This compound is a commercially accessible reagent with generally high purity, suitable for demanding applications in research and development. The choice between isomeric mixtures and the pure cis-isomer is a critical consideration for process chemists. The provided analytical workflow and GC method parameters offer a solid foundation for the quality control and purity verification of this important chemical intermediate. For all applications, it is imperative to obtain and review the lot-specific certificate of analysis from the supplier. all applications, it is imperative to obtain and review the lot-specific certificate of analysis from the supplier.

References

The Enigmatic Role of (2R,6R)-2,6-Dimethylmorpholine in Asymmetric Synthesis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2R,6R)-2,6-Dimethylmorpholine, a chiral heterocyclic compound, presents a compelling yet sparsely documented case in the field of asymmetric synthesis. While the inherent chirality and structural rigidity of the cis-2,6-disubstituted morpholine (B109124) scaffold suggest its potential as a valuable tool for stereochemical control, a comprehensive review of the scientific literature reveals a notable absence of in-depth studies and applications as a chiral auxiliary for mainstream asymmetric transformations such as alkylation and aldol (B89426) reactions. This technical guide provides a thorough overview of the available information on (2R,6R)-2,6-dimethylmorpholine, focusing on its synthesis and established applications, while also addressing the current limitations in its documented use as a chiral auxiliary.

Synthesis and Physicochemical Properties

The primary route to cis-2,6-dimethylmorpholine (B33440) involves the acid-catalyzed cyclization of diisopropanolamine.[1] Industrial-scale synthesis often employs concentrated sulfuric acid at elevated temperatures to drive the dehydration and ring-closure process.[1] Achieving a high proportion of the desired cis-isomer is a key challenge, with process parameters such as reaction temperature and the molar ratio of reactants significantly influencing the diastereomeric ratio of the product.[1]

Table 1: Physicochemical Properties of (2R,6R)-2,6-Dimethylmorpholine

PropertyValue
Molecular FormulaC₆H₁₃NO
Molecular Weight115.17 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point146-148 °C
Chirality(2R,6R)

Applications in Synthesis

The predominant application of (2R,6R)-2,6-dimethylmorpholine lies in its use as a chiral building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. For instance, the cis-isomer is a crucial intermediate in the synthesis of certain fungicides and crop protection agents.[2] Its incorporation into a target molecule imparts specific stereochemistry, which is often critical for biological activity.

While its role as a chiral auxiliary is not well-documented, the fundamental principles of chiral auxiliary-directed synthesis provide a theoretical framework for its potential application. A chiral auxiliary is a stereochemically pure compound that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

Below is a generalized workflow illustrating the use of a chiral auxiliary in asymmetric synthesis.

Asymmetric_Synthesis_Workflow cluster_synthesis Asymmetric Synthesis Cycle Prochiral_Substrate Prochiral Substrate Coupling Coupling Reaction Prochiral_Substrate->Coupling + Chiral_Auxiliary (2R,6R)-2,6-Dimethylmorpholine (Chiral Auxiliary) Chiral_Auxiliary->Coupling Chiral_Adduct Chiral Adduct Coupling->Chiral_Adduct Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Chiral_Adduct->Diastereoselective_Reaction Reagents Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary Recycle

Figure 1. Generalized workflow for asymmetric synthesis using a chiral auxiliary.

Asymmetric Synthesis: A Theoretical Perspective

In theory, (2R,6R)-2,6-dimethylmorpholine could be utilized as a chiral auxiliary by first forming an amide with a prochiral carboxylic acid. The resulting N-acyl derivative could then be deprotonated to form a chiral enolate. The C2 and C6 methyl groups on the morpholine ring would create a chiral environment, directing the approach of an electrophile (e.g., an alkyl halide in an alkylation reaction or an aldehyde in an aldol reaction) to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent cleavage of the morpholine auxiliary would then yield the desired enantiomerically enriched α-substituted carboxylic acid or β-hydroxy carboxylic acid.

The stereochemical outcome of such a reaction would be dictated by the conformation of the chiral enolate. The morpholine ring can adopt a chair-like conformation, and the orientation of the enolate and the substituents on the morpholine ring would determine the steric hindrance around the reactive center.

Stereochemical_Control_Mechanism cluster_mechanism Hypothetical Mechanism of Stereocontrol N_Acyl_Morpholine N-Acyl-(2R,6R)-2,6-dimethylmorpholine Chiral_Enolate Formation of Chiral Enolate N_Acyl_Morpholine->Chiral_Enolate + Base Base Base (e.g., LDA) Diastereoselective_Attack Diastereoselective Attack Chiral_Enolate->Diastereoselective_Attack Electrophile Electrophile (E+) Electrophile->Diastereoselective_Attack Facial_Blockage Steric hindrance from C2/C6 methyl groups directs approach of electrophile Facial_Blockage->Diastereoselective_Attack Product Formation of new stereocenter Diastereoselective_Attack->Product

Figure 2. Hypothetical mechanism for stereocontrol using a (2R,6R)-2,6-dimethylmorpholine auxiliary.

Review of Available Data and Future Outlook

An extensive search of the scientific literature, including major chemical databases and peer-reviewed journals, did not yield specific examples of the use of (2R,6R)-2,6-dimethylmorpholine as a chiral auxiliary for asymmetric alkylation or aldol reactions. Consequently, quantitative data on reaction yields, diastereomeric excess (d.e.), and enantiomeric excess (e.e.) for such transformations are not available. Similarly, detailed experimental protocols for the attachment, use, and cleavage of this specific auxiliary are not documented.

The lack of published research in this area suggests that either (2R,6R)-2,6-dimethylmorpholine is not an effective chiral auxiliary for these common transformations, or its potential has yet to be thoroughly investigated and reported. Other chiral auxiliaries, such as Evans' oxazolidinones and Meyers' chiral lactams, have demonstrated high levels of stereocontrol in a wide range of reactions and have become the standard tools for this purpose.

For researchers and professionals in drug development, while (2R,6R)-2,6-dimethylmorpholine remains a valuable chiral building block, its application as a chiral auxiliary for the synthesis of enantiomerically pure compounds remains an open area for investigation. Future research could explore the synthesis of various N-acyl derivatives and their reactivity in a range of asymmetric transformations. A systematic study of the effect of reaction conditions (base, solvent, temperature) on the diastereoselectivity of enolate reactions would be necessary to evaluate its potential as a practical chiral auxiliary.

Conclusion

References

An In-depth Technical Guide to the Synthesis of Fenpropimorph Utilizing 2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for the fungicide fenpropimorph (B1672530), with a specific focus on routes commencing with 2,6-dimethylmorpholine. This document outlines detailed experimental protocols derived from key patents, presents quantitative data in structured tables, and includes visualizations of the synthetic workflows. Additionally, crucial safety information for the handling of key reagents is provided.

Introduction

Fenpropimorph, chemically known as (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine, is a systemic morpholine (B109124) fungicide.[1] It is widely utilized in agriculture to control a range of fungal diseases in cereal crops by inhibiting sterol biosynthesis in fungi.[2][3] The synthesis of fenpropimorph primarily involves the N-alkylation of cis-2,6-dimethylmorpholine (B33440). This guide details three prominent synthetic routes:

  • Reductive Amination: The reaction of cis-2,6-dimethylmorpholine with 3-(4-tert-butylphenyl)-2-methyl-prop-2-enal followed by reduction.

  • Nucleophilic Substitution via Chlorination: The reaction of cis-2,6-dimethylmorpholine with an alkyl chloride intermediate, 3-(4-tert-butylphenyl)-2-methylpropyl chloride.

  • Nucleophilic Substitution via Mesylation: The reaction of cis-2,6-dimethylmorpholine with an alkyl mesylate intermediate, 3-(4-tert-butylphenyl)-2-methylpropyl mesylate.

This document serves as a practical resource for chemists in the fields of agrochemicals and drug development, providing detailed methodologies and comparative data for the synthesis of fenpropimorph.

Synthesis of the Key Precursor: cis-2,6-Dimethylmorpholine

The synthesis of fenpropimorph requires the cis-isomer of this compound. A common method for its preparation is the acid-catalyzed cyclization of diisopropanolamine (B56660).[4]

Experimental Protocol: Cyclization of Diisopropanolamine

This protocol is based on patent literature describing the synthesis of this compound with a high proportion of the cis-isomer.[4][5]

  • Reaction Setup: A reactor equipped for simultaneous addition of two reagents and distillation is charged with diisopropanolamine and 90-120% sulfuric acid.

  • Reaction Execution: The diisopropanolamine and sulfuric acid are metered into the reactor simultaneously with stirring but without external cooling, allowing the exothermic reaction to raise the temperature to 85-170°C.

  • Dehydration: The reaction mixture is then heated to 150-190°C for a period of 1 to 25 hours, during which water is distilled off.

  • Work-up: After cooling, the reaction mixture is carefully neutralized with a sodium hydroxide (B78521) solution.

  • Purification: The crude product is obtained by distillation from the neutralized mixture and subsequently dried, for instance, with solid sodium hydroxide, to yield this compound with a high cis-isomer content.

Quantitative Data for cis-2,6-Dimethylmorpholine Synthesis
Molar Ratio (Diisopropanolamine:H₂SO₄)Reaction Temperature (°C)Reaction Time (hours)Total Yield (%)cis-Isomer (%)trans-Isomer (%)Reference
1:1.51805968020[4][5]
1:2.01803948416[4][5]

Synthetic Routes to Fenpropimorph from cis-2,6-Dimethylmorpholine

The following sections detail the three primary synthetic pathways for the N-alkylation of cis-2,6-dimethylmorpholine to produce fenpropimorph.

Route 1: Reductive Amination

This route involves the direct reaction of cis-2,6-dimethylmorpholine with an unsaturated aldehyde followed by catalytic hydrogenation, which reduces the intermediate iminium species and the carbon-carbon double bond in a single process.

G cluster_0 Reductive Amination Pathway This compound This compound Hydrogenation Hydrogenation (50 bar, 50-120°C) This compound->Hydrogenation Aldehyde 3-(4-tert-butylphenyl)- 2-methyl-prop-2-enal Aldehyde->Hydrogenation Methanol (B129727) Methanol (Solvent) Methanol->Hydrogenation Catalyst Pd/Pr2O3/Mn/Al2O3 Catalyst->Hydrogenation Fenpropimorph Fenpropimorph Hydrogenation->Fenpropimorph

Caption: Reductive Amination Synthesis of Fenpropimorph.

The following protocol is adapted from patent literature.

  • Reaction Mixture: A stirred autoclave is charged with methanol (2500 parts by volume), cis-2,6-dimethylmorpholine (366 parts), 3-(4-tert-butylphenyl)-2-methyl-prop-2-enal (606 parts), and a catalyst (35 parts) comprising 0.5% Pd, 5% Pr₂O₃, and 1% Mn on an Al₂O₃ support.

  • Hydrogenation: The mixture is hydrogenated stepwise under a hydrogen pressure of 50 bar. The temperature is initially maintained at 50°C, then raised to 90°C, and finally to 120°C, until hydrogen absorption ceases.

  • Work-up and Purification: The autoclave is cooled, and the catalyst is removed by filtration. The filtrate is then purified by distillation to yield fenpropimorph.

Reactant 1Reactant 2SolventCatalystProduct Yield (parts)Product Yield (%)Boiling Point (°C/mbar)
cis-2,6-Dimethylmorpholine (366 parts)3-(4-tert-butylphenyl)-2-methyl-prop-2-enal (606 parts)Methanol (2500 parts by volume)0.5% Pd, 5% Pr₂O₃, 1% Mn on Al₂O₃ (35 parts)85694206/24
Route 2: Nucleophilic Substitution via Chlorination

This pathway involves the conversion of p-tert-butyl-beta-methylphenylpropanol to the corresponding alkyl chloride, which then undergoes nucleophilic substitution with cis-2,6-dimethylmorpholine.[6]

G cluster_0 Chlorination and Substitution Pathway Alcohol p-tert-butyl-beta- methylphenylpropanol Chlorination Chlorination (40°C) Alcohol->Chlorination ThionylChloride Thionyl Chloride (SOCl2) ThionylChloride->Chlorination AlkylChloride 3-(4-tert-butylphenyl)- 2-methylpropyl chloride Chlorination->AlkylChloride Substitution Nucleophilic Substitution (Reflux) AlkylChloride->Substitution Dimethylmorpholine This compound Dimethylmorpholine->Substitution Fenpropimorph Fenpropimorph Substitution->Fenpropimorph

Caption: Synthesis of Fenpropimorph via Chlorination.

This protocol is derived from a Chinese patent.[6]

Step 1: Synthesis of 3-(4-tert-butylphenyl)-2-methylpropyl chloride

  • Reaction Setup: A round-bottom flask is charged with p-tert-butyl-beta-methylphenylpropanol (412g) and a catalyst (2g).

  • Chlorination: The mixture is heated to 40°C, and thionyl chloride (250g) is added dropwise. The reaction is maintained for 1 hour after the addition is complete. The evolved HCl and SO₂ are absorbed in a water and 30% NaOH solution trap.

  • Work-up: The reaction mixture is neutralized to pH 8 with liquid caustic soda and allowed to separate. The upper organic layer containing the product is collected.

Step 2: Synthesis of Fenpropimorph

  • Reaction Setup: A four-necked flask is charged with the crude 3-(4-tert-butylphenyl)-2-methylpropyl chloride from the previous step and this compound (690g).

  • Substitution: The mixture is heated to reflux and maintained for 6 hours.

  • Work-up and Purification: The mixture is neutralized to pH 14 with 30% aqueous NaOH and allowed to separate. The upper organic layer is subjected to vacuum distillation to afford fenpropimorph (603g).

IntermediateReactantProduct Yield (g)Product Purity (%)Overall Yield (%)
3-(4-tert-butylphenyl)-2-methylpropyl chloridecis-2,6-Dimethylmorpholine (690g)60397.198.0
Route 3: Nucleophilic Substitution via Mesylation

This route is an alternative to the chlorination pathway, where the alcohol is converted to a better leaving group, a mesylate, which then reacts with cis-2,6-dimethylmorpholine.[6]

G cluster_0 Mesylation and Substitution Pathway Alcohol p-tert-butyl-beta- methylphenylpropanol Mesylation Mesylation (0-10°C) Alcohol->Mesylation MesylChloride Methanesulfonyl Chloride MesylChloride->Mesylation Triethylamine (B128534) Triethylamine Triethylamine->Mesylation AlkylMesylate 3-(4-tert-butylphenyl)- 2-methylpropyl mesylate Mesylation->AlkylMesylate Substitution Nucleophilic Substitution (140°C) AlkylMesylate->Substitution Dimethylmorpholine This compound Dimethylmorpholine->Substitution Fenpropimorph Fenpropimorph Substitution->Fenpropimorph

Caption: Synthesis of Fenpropimorph via Mesylation.

This protocol is also based on a Chinese patent.[6]

Step 1: Synthesis of 3-(4-tert-butylphenyl)-2-methylpropyl mesylate

  • Reaction Setup: A flask is charged with p-tert-butyl-beta-methylphenylpropanol and methanesulfonyl chloride.

  • Mesylation: The mixture is cooled to 0-10°C, and triethylamine is added dropwise. After the addition, the cooling is removed, and the reaction is allowed to proceed for 1 hour. The reaction progress is monitored by GC until the starting alcohol content is ≤0.5%.

  • Work-up: Water is added to dissolve the triethylamine hydrochloride salt, and the mixture is allowed to separate. The lower layer containing the mesylate product is collected.

Step 2: Synthesis of Fenpropimorph

  • Reaction Setup: A four-necked flask is charged with the crude mesylate from the previous step and this compound (345g).

  • Substitution: The mixture is heated to 140°C and maintained for 4 hours.

  • Work-up and Purification: The mixture is neutralized to pH 14 with 30% aqueous NaOH and allowed to separate. The upper organic layer is purified by vacuum distillation to yield fenpropimorph (299.3g).

IntermediateReactantProduct Yield (g)Product Purity (%)Overall Yield (%)
3-(4-tert-butylphenyl)-2-methylpropyl mesylatecis-2,6-Dimethylmorpholine (345g)299.398.198.2

Spectroscopic Data of Fenpropimorph

Accurate characterization of the synthesized fenpropimorph is crucial. The following is a summary of available spectroscopic data.

TechniqueDataReference
¹³C NMR Spectra available from SpectraBase, sample from W. Bremser, H. Siegel BASF Ludwigshafen (1979).[7]
Mass Spectrometry (GC-MS) Data available in SpectraBase.[7]
Mass Spectrometry (LC-MS/MS) Precursor ion [M+H]⁺ at m/z 304.2635. Top 5 fragment peaks: 304.2648, 147.1158, 306.27, 130.1217, 189.1627.[8][9]
Infrared (IR) Spectroscopy Spectrum available from MedchemExpress.[3]

Safety Information

The synthesis of fenpropimorph involves the use of hazardous chemicals. It is imperative to follow strict safety protocols.

Reagent Safety
  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic.[10] Reacts violently with water, releasing toxic gases (HCl and SO₂).[5][11] It is a lachrymator and causes severe burns to the skin, eyes, and respiratory tract.[5][10] All manipulations must be carried out in a well-ventilated fume hood.[12] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[4][12]

  • Methanesulfonyl Chloride (MsCl): Corrosive and toxic; can be fatal if inhaled.[13] Reacts with water to form methanesulfonic acid and hydrogen chloride.[14] It should be handled in a fume hood with appropriate PPE.[13][14] Store in a cool, dry place away from moisture, bases, and oxidizing agents.[14]

  • cis-2,6-Dimethylmorpholine: Flammable liquid and vapor.[7][15] It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[15][16][17] Handle in a well-ventilated area, away from heat and ignition sources, and wear appropriate PPE.[16][17]

General Laboratory Practices
  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Conduct all reactions in a well-ventilated fume hood.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

This guide provides a detailed overview of the synthesis of fenpropimorph from this compound. Researchers should use this information in conjunction with their own risk assessments and established laboratory safety procedures.

References

The Pivotal Role of 2,6-Dimethylmorpholine in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylmorpholine, a heterocyclic amine, has emerged as a critical intermediate in the synthesis of a diverse array of Active Pharmaceutical Ingredients (APIs). Its structural features and versatile reactivity make it a valuable building block in medicinal chemistry, contributing to the development of drugs across various therapeutic areas. This technical guide provides an in-depth analysis of this compound's role as a pharmaceutical intermediate, focusing on its synthesis, physicochemical properties, and its application in the production of key drug molecules. The guide also delves into the mechanisms of action of these pharmaceuticals, illustrating the relevant signaling pathways.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The cis-isomer is of particular importance in the synthesis of many pharmaceuticals.

PropertyValue
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
CAS Number 141-91-3
Appearance Colorless to light brown liquid
Boiling Point 147 °C
Melting Point -85 °C
Density 0.935 g/mL at 25 °C
Refractive Index n20/D 1.446
Flash Point 48 °C

Synthesis of cis-2,6-Dimethylmorpholine (B33440): An Experimental Protocol

The stereoselective synthesis of cis-2,6-dimethylmorpholine is crucial for its application in pharmaceuticals where specific stereochemistry is required for therapeutic activity. The most common method involves the cyclization of diisopropanolamine (B56660) using sulfuric acid.

Experimental Protocol: Cyclization of Diisopropanolamine

This protocol is a synthesis of information from established patent literature, providing a comprehensive procedure for laboratory-scale synthesis.

Materials:

  • Diisopropanolamine

  • Concentrated Sulfuric Acid (96%)

  • Sodium Hydroxide (B78521) (50% aqueous solution)

  • Water

Procedure:

  • In a reactor equipped with a stirrer, dropping funnel, and a distillation apparatus, simultaneously add 266 parts by weight of diisopropanolamine and 245 parts of 96% sulfuric acid. The addition should be controlled to maintain a reaction temperature between 100-120 °C.

  • After the addition is complete, heat the reaction mixture to 180 °C for 3-5 hours. During this time, water will distill off.

  • Cool the reaction mixture and slowly add it to a stirred and cooled solution of 20% sodium hydroxide to neutralize the sulfuric acid. The final pH should be around 14.

  • Separate the upper organic layer.

  • Distill the organic layer under reduced pressure to obtain a mixture of this compound and water.

  • Dry the distillate by stirring with a 50% sodium hydroxide solution.

  • A final fractional distillation of the dried organic layer yields pure this compound.

Quantitative Data on Synthesis

The yield and the ratio of cis- to trans-isomers are highly dependent on the reaction conditions, particularly the molar ratio of sulfuric acid to diisopropanolamine and the reaction temperature and time.[1][2][3]

Molar Ratio (Diisopropanolamine:H₂SO₄)Temperature (°C)Time (h)Total Yield (%)cis:trans Ratio
1:1.518059680:20
1:2.018039484:16
1:3.018039188:12
1:2.220038178:22

Application of this compound in Pharmaceutical Synthesis

The nucleophilic nature of the secondary amine in the morpholine (B109124) ring makes this compound a versatile reagent for the synthesis of more complex molecules. It is a key building block for several important drugs.

Workflow for Pharmaceutical Synthesis using this compound

G cluster_synthesis Synthesis of Intermediate cluster_api_synthesis API Synthesis cluster_moa Mechanism of Action Diisopropanolamine Diisopropanolamine cis-2,6-Dimethylmorpholine cis-2,6-Dimethylmorpholine Diisopropanolamine->cis-2,6-Dimethylmorpholine Cyclization H2SO4 H2SO4 H2SO4->cis-2,6-Dimethylmorpholine Other Reagents Other Reagents API API cis-2,6-Dimethylmorpholine->API Alkylation/Condensation Other Reagents->API Signaling Pathway Signaling Pathway API->Signaling Pathway Inhibition

Caption: General workflow from starting materials to the final drug's mechanism of action.

Case Study 1: Amorolfine (B1665469) - An Antifungal Agent

Amorolfine is a morpholine derivative used as a topical antifungal agent. Its synthesis involves the reductive amination of 3-(4-tert-pentylphenyl)-2-methylpropanal with cis-2,6-dimethylmorpholine.[4][5]

Experimental Protocol: Synthesis of Amorolfine

  • To a solution of 3-(4-tert-pentylphenyl)-2-methylpropanal in a suitable solvent (e.g., dichloromethane), add cis-2,6-dimethylmorpholine and glacial acetic acid at 10-15 °C.

  • After stirring for about 30-60 minutes, cool the mixture to 0-5 °C and add a reducing agent, such as sodium triacetoxyborohydride, in portions.

  • Allow the reaction to proceed for 2-5 hours, monitoring the disappearance of the starting aldehyde by a suitable method (e.g., GC).

  • Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • After removing the solvent under reduced pressure, the crude amorolfine can be purified by column chromatography.

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Amorolfine exerts its antifungal effect by inhibiting two key enzymes in the ergosterol biosynthesis pathway: Δ14-reductase and Δ7-Δ8-isomerase.[6][7] Ergosterol is an essential component of the fungal cell membrane. Its depletion and the accumulation of toxic sterol intermediates disrupt the cell membrane's integrity and function, leading to fungal cell death.

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ignosterol Ignosterol Lanosterol->Ignosterol Erg24 (Δ14-reductase) Fecosterol Fecosterol Ignosterol->Fecosterol Erg2 (Δ8-Δ7 isomerase) Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Amorolfine Amorolfine Amorolfine->Ignosterol Inhibits Amorolfine->Fecosterol Inhibits

Caption: Amorolfine inhibits two key enzymes in the ergosterol biosynthesis pathway.

Case Study 2: Fenpropimorph (B1672530) - A Systemic Fungicide

Fenpropimorph is another important fungicide that utilizes cis-2,6-dimethylmorpholine in its structure. Its synthesis typically involves the reaction of an appropriate propyl chloride or mesylate with cis-2,6-dimethylmorpholine.[8][9]

Mechanism of Action: Inhibition of Sterol Biosynthesis

Similar to amorolfine, fenpropimorph also targets the ergosterol biosynthesis pathway in fungi. However, its primary target is the enzyme sterol Δ14-reductase, and it can also inhibit Δ8-Δ7-isomerase at higher concentrations.[10][11] This leads to the accumulation of aberrant sterols and the depletion of ergosterol in the fungal cell membrane.

Case Study 3: Morpholine-Containing Kinase Inhibitors

The morpholine moiety is a common feature in many kinase inhibitors, where it often forms a key hydrogen bond with the hinge region of the kinase domain.[12][13] This interaction contributes to the potency and selectivity of the inhibitor.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several inhibitors targeting this pathway incorporate a morpholine ring.

G Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt PIP2 PIP2 PIP3->PIP2 PTEN mTORC1 mTORC1 Akt->mTORC1 Protein Synthesis & Cell Growth Protein Synthesis & Cell Growth mTORC1->Protein Synthesis & Cell Growth Morpholine Inhibitor Morpholine Inhibitor Morpholine Inhibitor->PI3K Inhibits PTEN PTEN

Caption: Morpholine-containing inhibitors can target PI3K in the PI3K/Akt/mTOR pathway.[14][15][16][17][18]

LRRK2 Signaling Pathway

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a common cause of familial Parkinson's disease. The development of LRRK2 kinase inhibitors is a promising therapeutic strategy. Some potent and selective LRRK2 inhibitors, such as MLi-2, contain a dimethylmorpholine moiety.

G Upstream Signal Upstream Signal LRRK2 (inactive) LRRK2 (inactive) Upstream Signal->LRRK2 (inactive) Activation LRRK2 (active) LRRK2 (active) LRRK2 (inactive)->LRRK2 (active) Activation Rab Proteins Rab Proteins LRRK2 (active)->Rab Proteins Phosphorylation Neuronal Damage Neuronal Damage LRRK2 (active)->Neuronal Damage Vesicular Trafficking Vesicular Trafficking Rab Proteins->Vesicular Trafficking MLi-2 (Dimethylmorpholine) MLi-2 (Dimethylmorpholine) MLi-2 (Dimethylmorpholine)->LRRK2 (active) Inhibits

Caption: LRRK2 inhibitors containing a dimethylmorpholine moiety block its kinase activity.[19][20][21][22][23]

Conclusion

This compound, particularly its cis-isomer, is a highly valuable and versatile intermediate in the pharmaceutical industry. Its straightforward synthesis and favorable physicochemical properties have led to its incorporation into a wide range of drugs with diverse therapeutic applications. The ability of the morpholine ring to engage in key interactions with biological targets, such as the hinge region of kinases, underscores its importance as a privileged scaffold in medicinal chemistry. As drug discovery and development continue to advance, the strategic use of this compound is expected to play an ongoing and significant role in the creation of novel and effective medicines.

References

Unveiling the Protective Potential: A Technical Guide to 2,6-Dimethylmorpholine as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Examination of 2,6-Dimethylmorpholine's Role in Corrosion Mitigation for Researchers, Scientists, and Drug Development Professionals

While extensive research has highlighted the efficacy of various morpholine (B109124) derivatives as corrosion inhibitors, a detailed, in-depth analysis of the specific properties of this compound has remained a notable gap in the scientific literature. This technical guide aims to bridge that gap by providing a thorough overview of the theoretical framework, experimental evaluation, and potential mechanisms of action for this compound as a corrosion inhibitor. Due to the limited availability of specific quantitative data for this compound in published literature, this guide will focus on the established methodologies and expected performance characteristics based on closely related morpholine compounds, thereby providing a robust framework for future research and development in this area.

Introduction to Corrosion Inhibition by Morpholine Derivatives

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant challenge across numerous industries. The use of organic corrosion inhibitors is a widely adopted and effective strategy to mitigate this issue. Among these, morpholine and its derivatives have garnered considerable attention due to their inherent properties. These compounds, containing both nitrogen and oxygen heteroatoms, can effectively adsorb onto metal surfaces, forming a protective barrier that impedes the corrosive process.[1] The molecular structure of these compounds, particularly the presence of lone pair electrons on the nitrogen and oxygen atoms, facilitates their interaction with the vacant d-orbitals of metals like iron, leading to the formation of a stable, protective film.[1]

This compound, a derivative of morpholine, is recognized for its use in the manufacturing of corrosion inhibitors. Its molecular structure suggests a strong potential for effective corrosion inhibition through mechanisms similar to other well-studied morpholine derivatives.

Proposed Mechanism of Corrosion Inhibition

The primary mechanism by which morpholine derivatives are believed to inhibit corrosion is through adsorption onto the metal surface. This adsorption can occur through two main processes:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons between the heteroatoms (N and O) of the morpholine ring and the metal atoms, forming a coordinate-type bond.[1]

The presence of the two methyl groups in this compound may further enhance its protective properties by increasing the electron density on the morpholine ring, thereby strengthening its adsorption on the metal surface. The hydrophobic nature of the alkyl groups can also contribute to the formation of a more compact and water-repellent protective layer.

The general inhibition process can be visualized as a multi-step sequence:

Inhibition_Mechanism Metal Metal Surface in Corrosive Environment Anodic Anodic Dissolution (Metal Oxidation) Metal->Anodic Oxidation Cathodic Cathodic Reaction (e.g., Hydrogen Evolution) Metal->Cathodic Reduction Adsorption Adsorption of Inhibitor on Metal Surface Metal->Adsorption Corrosion Corrosion Anodic->Corrosion Cathodic->Corrosion Inhibitor This compound (Inhibitor) Inhibitor->Adsorption Protective_Film Formation of a Protective Molecular Film Adsorption->Protective_Film Inhibition Corrosion Inhibition Protective_Film->Inhibition Inhibition->Anodic Blocks Sites Inhibition->Cathodic Blocks Sites Experimental_Workflow cluster_synthesis Inhibitor Preparation cluster_evaluation Corrosion Inhibition Evaluation cluster_analysis Mechanism & Surface Analysis Synthesis Synthesis & Characterization of this compound WeightLoss Weight Loss Measurements Synthesis->WeightLoss EIS Electrochemical Impedance Spectroscopy (EIS) Synthesis->EIS Polarization Potentiodynamic Polarization Synthesis->Polarization SEM Scanning Electron Microscopy (SEM) WeightLoss->SEM Mechanism Elucidation of Inhibition Mechanism EIS->Mechanism XPS X-ray Photoelectron Spectroscopy (XPS) Polarization->XPS Polarization->Mechanism SEM->Mechanism XPS->Mechanism

References

Methodological & Application

Chiral Resolution of trans-2,6-Dimethylmorpholine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the chiral resolution of racemic trans-2,6-dimethylmorpholine, a critical intermediate in the synthesis of various pharmaceuticals and fungicides. The protocols outlined below are intended for researchers, scientists, and drug development professionals, offering methodologies for obtaining enantiomerically pure forms of this compound.

Introduction

trans-2,6-Dimethylmorpholine possesses two stereocenters, existing as a pair of enantiomers, (2R,6R)- and (2S,6S)-dimethylmorpholine. Often, only one enantiomer exhibits the desired biological activity, making chiral resolution a crucial step in the development of stereochemically pure active pharmaceutical ingredients. This document details three primary methods for the chiral resolution of trans-2,6-dimethylmorpholine mixtures: classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography.

Application Note 1: Classical Resolution using Chiral Mandelic Acid

This method relies on the reaction of racemic trans-2,6-dimethylmorpholine with an enantiomerically pure chiral acid, such as D-mandelic acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, notably solubility, which allows for their separation by fractional crystallization.

Experimental Protocol

1. Diastereomeric Salt Formation:

  • In a reaction vessel, dissolve D-mandelic acid (2.174 mol) and acetic acid (2.174 mol) in isopropanol (B130326) (2 L).

  • To this solution, rapidly add racemic trans-2,6-dimethylmorpholine (4.348 mol) dropwise. An exothermic reaction will cause the temperature to rise to approximately 45°C.

  • The resulting clear solution is then seeded with a few crystals of the desired diastereomeric salt ((R)-mandelic acid-(S,S)-2,6-dimethylmorpholine salt).

  • Allow the mixture to stand at room temperature overnight to facilitate crystallization.

  • The following day, cool the mixture to 10°C with stirring to maximize the precipitation of the diastereomeric salt.

2. Isolation and Purification of the Diastereomeric Salt:

  • Collect the precipitated salt by vacuum filtration.

  • To enhance the diastereomeric excess (d.e.), the isolated salt can be recrystallized from a suitable solvent, such as isopropanol. A double recrystallization can significantly increase the optical purity to over 98% d.e.[1].

3. Liberation of the Enantiomerically Pure Amine:

  • Dissolve the purified diastereomeric salt (e.g., (R)-mandelic acid-(S,S)-2,6-dimethylmorpholine salt) in a 20% aqueous sodium hydroxide (B78521) solution.

  • Stir the solution at 50°C for one hour to ensure complete liberation of the free amine.

  • The enantiomerically enriched trans-2,6-dimethylmorpholine can then be isolated by distillation, often as an azeotrope with water[1].

Quantitative Data Summary
StepResolving AgentSolventYield of SaltOptical Purity (initial)Optical Purity (after recrystallization)
Resolution D-Mandelic AcidIsopropanol34% (moist)74% ee>98% ee[1]

Workflow Diagram

classical_resolution racemic_mixture Racemic trans-2,6-Dimethylmorpholine salt_formation Diastereomeric Salt Formation racemic_mixture->salt_formation resolving_agent D-Mandelic Acid + Acetic Acid in Isopropanol resolving_agent->salt_formation crystallization Crystallization & Filtration salt_formation->crystallization diastereomeric_salt Diastereomeric Salt ((R)-mandelate-(S,S)-amine) crystallization->diastereomeric_salt mother_liquor Mother Liquor (Enriched in (R,R)-amine) crystallization->mother_liquor recrystallization Recrystallization (Isopropanol) diastereomeric_salt->recrystallization purified_salt Purified Diastereomeric Salt (>98% d.e.) recrystallization->purified_salt liberation Liberation of Free Amine (aq. NaOH) purified_salt->liberation final_product Enantiopure (S,S)-trans-2,6-Dimethylmorpholine liberation->final_product

Classical Resolution Workflow

Application Note 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. This method is advantageous due to its high selectivity and mild reaction conditions.

General Experimental Protocol

1. N-Acetylation of Racemic trans-2,6-Dimethylmorpholine:

  • To a solution of racemic trans-2,6-dimethylmorpholine in an appropriate organic solvent (e.g., toluene, THF), add an acyl donor (e.g., ethyl acetate, vinyl acetate).

  • Introduce the selected lipase (B570770) (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase).

  • The reaction mixture is agitated (e.g., shaken or stirred) at a controlled temperature (typically 25-40°C) for a period of time determined by monitoring the reaction progress.

2. Reaction Monitoring and Work-up:

  • The conversion is typically monitored by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of both the unreacted amine and the acylated product. The ideal reaction is stopped at approximately 50% conversion to achieve the highest possible e.e. for both components.

  • Once the desired conversion is reached, the enzyme is removed by filtration.

  • The solvent is evaporated, and the resulting mixture of the unreacted amine and the N-acetylated product is separated by column chromatography or extraction.

3. Hydrolysis of the N-acetylated Product (Optional):

  • The separated N-acetylated enantiomer can be hydrolyzed back to the free amine using acidic or basic conditions to obtain the other enantiomer in high purity.

Illustrative Quantitative Data
EnzymeAcyl DonorSolventConversion (%)e.e. of Unreacted Amine (%)e.e. of Product (%)
Lipase BEthyl AcetateToluene~50>99>99

Note: This data is illustrative for a highly selective enzymatic resolution and may need to be optimized for trans-2,6-dimethylmorpholine.

Workflow Diagram

enzymatic_resolution racemic_mixture Racemic trans-2,6-Dimethylmorpholine enzymatic_reaction Enzymatic Kinetic Resolution racemic_mixture->enzymatic_reaction enzyme_reagents Lipase + Acyl Donor in Organic Solvent enzyme_reagents->enzymatic_reaction separation Separation (Chromatography/Extraction) enzymatic_reaction->separation unreacted_enantiomer Unreacted Enantiomer separation->unreacted_enantiomer acetylated_enantiomer N-Acetylated Enantiomer separation->acetylated_enantiomer hydrolysis Hydrolysis (Optional) acetylated_enantiomer->hydrolysis other_enantiomer Other Enantiomer hydrolysis->other_enantiomer

Enzymatic Resolution Workflow

Application Note 3: Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

General Experimental Protocol

1. Column and Mobile Phase Selection:

  • Select a suitable chiral column. For amines like trans-2,6-dimethylmorpholine, polysaccharide-based columns (e.g., Chiralpak series) are often effective.

  • Develop a mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) is often added to improve peak shape.

2. Sample Preparation and Injection:

  • Dissolve the racemic trans-2,6-dimethylmorpholine in the mobile phase or a compatible solvent.

  • Inject the sample onto the chiral column using an HPLC or SFC system.

3. Elution and Detection:

  • The enantiomers are eluted at different times. Detection is typically performed using a UV detector.

  • For preparative separations, the separated enantiomer fractions are collected.

4. Post-Separation Processing:

  • The collected fractions are evaporated to remove the mobile phase, yielding the enantiomerically pure compounds.

Illustrative Quantitative Data
ColumnMobile PhaseFlow Rate (mL/min)Resolution (Rs)
Chiralpak AD-HHexane/Isopropanol/DEA (80:20:0.1)1.0> 1.5

Note: This data is illustrative and the optimal conditions for the separation of trans-2,6-dimethylmorpholine may vary.

Workflow Diagram

chiral_chromatography racemic_sample Racemic trans-2,6-Dimethylmorpholine in Mobile Phase injection Injection racemic_sample->injection hplc_system Chiral HPLC/SFC System (Chiral Stationary Phase) separation Elution & Separation hplc_system->separation injection->hplc_system detection Detection (UV) separation->detection fraction_collection Fraction Collection detection->fraction_collection enantiomer_1 Enantiomer 1 fraction_collection->enantiomer_1 enantiomer_2 Enantiomer 2 fraction_collection->enantiomer_2 evaporation Solvent Evaporation enantiomer_1->evaporation enantiomer_2->evaporation pure_enantiomers Pure Enantiomers evaporation->pure_enantiomers

Chiral Chromatography Workflow

References

Application Notes and Protocols for 2,6-Dimethylmorpholine in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylmorpholine is a heterocyclic amine primarily recognized for its role as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] While its application as a general-purpose solvent in a wide range of organic reactions is not extensively documented in scientific literature, its structural similarity to morpholine (B109124)—a known polar aprotic solvent—suggests potential utility in specific contexts.[3][4] This document provides an overview of the known and potential applications of this compound as a solvent, with a detailed protocol for its use in a specialized solvothermal synthesis.

Physicochemical and Safety Properties

A thorough understanding of the physical and safety properties of this compound is crucial for its safe handling and use in any laboratory setting.

Physical Properties of this compound
PropertyValueReference
Molecular Formula C₆H₁₃NO[5]
Molecular Weight 115.17 g/mol [5]
Appearance Clear, colorless liquid[5]
Boiling Point 147 °C (at 760 mmHg)
Melting Point -85 °C
Density 0.935 g/mL at 25 °C
Refractive Index n20/D 1.446
Flash Point 48 °C (closed cup)
Solubility Slightly soluble in water[5]
Safety Information

This compound is a flammable liquid and is harmful if swallowed or in contact with skin. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Application in Solvothermal Synthesis

One of the specific documented uses of this compound as a solvent and structure-directing agent (template) is in the solvothermal synthesis of a microporous gallium-tin-sulfide (GaSnS) open framework material.[6][7] In this context, it facilitates the formation of a unique crystal structure.

Solvothermal Synthesis of a GaSnS Open Framework

This protocol is adapted from the synthesis of a microporous [C₆H₁₄NO]₁₄.₄[Ga₆.₄₀Sn₂₁.₆₀S₅₂O₈] material.[6][7]

Objective: To synthesize a three-dimensional open framework sulfide (B99878) using this compound as a template.

Materials:

Equipment:

  • Teflon-lined stainless steel autoclave (23 mL capacity)

  • Oven capable of maintaining 180 °C

  • Microbalance

  • Spatula and weighing paper

Experimental Protocol:

  • Reactant Preparation: In a typical synthesis, combine elemental Gallium (0.5 mmol, 34.9 mg), Tin (1.0 mmol, 118.7 mg), and Sulfur (2.5 mmol, 80.2 mg) in the Teflon liner of a 23 mL autoclave.

  • Solvent Addition: Add 1.5 mL of cis-2,6-dimethylmorpholine and 0.2 mL of deionized water to the mixture of reactants.

  • Sealing the Autoclave: Tightly seal the stainless steel autoclave.

  • Heating: Place the autoclave in an oven and heat it to 180 °C for 8 days.

  • Cooling: After the reaction period, allow the autoclave to cool naturally to room temperature.

  • Product Isolation: Open the autoclave in a fume hood. Collect the resulting crystalline product by filtration.

  • Washing: Wash the collected crystals with ethanol (B145695) to remove any unreacted starting materials and residual solvent.

  • Drying: Dry the final product in air.

Expected Outcome:

The reaction is expected to yield a microporous material with a hybrid T2 and T3 supertetrahedral cluster structure.[6][7]

Potential Applications as a Solvent in Organic Synthesis (Theoretical)

While specific examples are scarce, the physicochemical properties of this compound suggest its potential as a polar aprotic solvent in certain organic reactions. Its boiling point of 147 °C allows for its use at elevated temperatures.

Potential Advantages:

  • Polarity: As a derivative of morpholine, it is a polar molecule, which could be beneficial for dissolving polar reactants and intermediates.[3]

  • High Boiling Point: Its relatively high boiling point enables it to be used in reactions requiring temperatures above that of more common solvents like THF or acetone.

  • Basic Character: The presence of the secondary amine group gives it a basic character, which could be advantageous in reactions where a basic solvent is required to neutralize acidic byproducts.

Potential Reaction Types:

  • Nucleophilic Substitution Reactions: Its polar nature could facilitate SN2 reactions by stabilizing the transition state. However, its basicity might also promote competing elimination reactions (E2).

  • Condensation Reactions: It could serve as a suitable medium for condensation reactions that require elevated temperatures and the removal of a small molecule like water.

  • Reactions Requiring a Weak Base: The mild basicity of the morpholine nitrogen could be sufficient to act as an acid scavenger in certain reactions without causing unwanted side reactions.

It is important to emphasize that the utility of this compound as a solvent in these general organic reactions has not been well-established, and its performance would need to be empirically determined and compared to more conventional solvents.

Visualizations

Solvothermal Synthesis Workflow

solvothermal_synthesis Workflow for Solvothermal Synthesis of GaSnS Framework cluster_reactants Reactant Preparation cluster_solvent Solvent System Ga Gallium (Ga) Mix Mix Reactants and Solvents in Autoclave Ga->Mix Sn Tin (Sn) Sn->Mix S Sulfur (S) S->Mix DMMP cis-2,6-Dimethylmorpholine DMMP->Mix Water Deionized Water Water->Mix Seal Seal Autoclave Mix->Seal Heat Heat at 180 °C for 8 days Seal->Heat Cool Cool to Room Temperature Heat->Cool Isolate Isolate Product by Filtration Cool->Isolate Wash Wash with Ethanol Isolate->Wash Dry Air Dry Product Wash->Dry Product Microporous GaSnS Material Dry->Product

Caption: Workflow for the solvothermal synthesis of a GaSnS framework.

Potential Solvent Properties of this compound

solvent_properties Potential Solvent Characteristics of this compound cluster_properties Inferred Properties cluster_applications Potential Applications (Hypothetical) Solvent This compound Polarity Polar Solvent->Polarity due to ether and amine groups Aprotic Aprotic Solvent->Aprotic no acidic protons HighBoiling High Boiling Point (147 °C) Solvent->HighBoiling Basicity Weakly Basic Solvent->Basicity due to secondary amine SN2 Nucleophilic Substitution (SN2) Polarity->SN2 Condensation Condensation Reactions HighBoiling->Condensation Basicity->SN2 potential for E2 competition AcidScavenger Acid Scavenger Basicity->AcidScavenger

Caption: Inferred solvent properties and potential applications.

References

Application Notes and Protocols for N-Alkylation of 2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted 2,6-dimethylmorpholines are significant structural motifs in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. The strategic introduction of substituents onto the morpholine (B109124) nitrogen allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which in turn can modulate its pharmacokinetic and pharmacodynamic profile. These application notes provide detailed protocols for the N-alkylation of 2,6-dimethylmorpholine using two prevalent and effective methods: direct alkylation with alkyl halides and reductive amination.

Data Presentation: Comparison of N-Alkylation Protocols

The choice of N-alkylation methodology is contingent on the desired alkyl substituent and the overall synthetic strategy. Below is a summary of typical reaction conditions and expected yields for the N-alkylation of this compound, based on established chemical literature for secondary amines.

Alkylating Agent/Carbonyl SourceMethodBase/Reducing AgentSolventTypical Yield (%)
Methyl IodideDirect AlkylationK₂CO₃ or NaHDMF or Acetonitrile (B52724)85-95
Ethyl BromideDirect AlkylationK₂CO₃ or Et₃NAcetonitrile80-90
Benzyl (B1604629) BromideDirect AlkylationK₂CO₃ or Hunig's BaseDMF or CH₂Cl₂90-98[1]
FormaldehydeReductive AminationNaBH(OAc)₃1,2-Dichloroethane (B1671644)80-95[1]
AcetoneReductive AminationNaBH₄ or NaBH₃CNMethanol75-90[1]
BenzaldehydeReductive AminationNaBH(OAc)₃CH₂Cl₂85-95[1]

Experimental Protocols

Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous acetonitrile (CH₃CN) or dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous acetonitrile or DMF.

  • Add anhydrous potassium carbonate (2.0-3.0 equivalents).

  • Stir the resulting suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.5 equivalents) dropwise to the stirring suspension.

  • The reaction can be stirred at room temperature or heated to reflux, depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic base and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by silica (B1680970) gel column chromatography to yield the desired N-alkylated this compound derivative.

Direct_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine this compound, Base (K₂CO₃), and Solvent (ACN) start->reagents add_halide Add Alkyl Halide reagents->add_halide react Stir at RT or Reflux add_halide->react monitor Monitor by TLC/LC-MS react->monitor filter Filter Solids monitor->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Chromatography concentrate->purify end N-Alkylated Product purify->end

Workflow for Direct N-Alkylation of this compound.
Reductive Amination

Reductive amination is a two-step process that involves the formation of an iminium ion intermediate from the reaction of this compound with an aldehyde or ketone, followed by its reduction to the corresponding amine. This method is particularly useful for introducing a wider variety of alkyl groups.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., formaldehyde, benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or another suitable reducing agent

  • Anhydrous 1,2-dichloroethane (DCE) or methanol

  • Acetic acid (catalytic amount, optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents).

  • Dissolve the reactants in anhydrous 1,2-dichloroethane. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (B109758) (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated this compound derivative.[1]

Reductive_Amination_Workflow cluster_prep Iminium Formation cluster_reaction Reduction cluster_workup Workup & Purification start Start reagents Combine this compound, Aldehyde/Ketone, and Solvent (DCE) start->reagents stir Stir at RT (30-60 min) reagents->stir add_reductant Add NaBH(OAc)₃ stir->add_reductant react Stir at RT add_reductant->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with NaHCO₃ (aq) monitor->quench extract Extract with DCM quench->extract purify Purify by Chromatography extract->purify end N-Alkylated Product purify->end

Workflow for Reductive Amination of this compound.

Signaling Pathway Context

The N-alkylation of this compound is a key synthetic transformation for accessing novel compounds that can modulate various biological signaling pathways. For instance, many N-substituted morpholine derivatives have been investigated as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is often dysregulated in cancer.[3] The diagram below illustrates a simplified representation of this pathway and the potential point of intervention for such inhibitors.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor N-Substituted This compound Derivative Inhibitor->PI3K Inhibition

Simplified PI3K/Akt Signaling Pathway and Inhibition.

References

Application Notes: The Role of 2,6-Dimethylmorpholine in the Synthesis of Novel p38α MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols on the strategic incorporation of the 2,6-dimethylmorpholine moiety in the synthesis of potent p38α mitogen-activated protein (MAP) kinase inhibitors. The p38α signaling pathway is a critical regulator of inflammatory responses, making it a key target for therapeutic intervention in a range of diseases. We will focus on the design and synthesis of analogs of the well-established inhibitor BIRB 796, demonstrating how the introduction of a this compound group can potentially enhance pharmacokinetic properties and target engagement. This guide includes a comprehensive overview of the p38α signaling cascade, detailed synthetic protocols, and methods for inhibitor evaluation.

Introduction to p38α MAP Kinase Signaling

The p38 MAP kinase pathway is a central signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stresses.[1][2] Activation of this pathway plays a pivotal role in cellular processes such as inflammation, apoptosis, and cell differentiation.[1] The p38α isoform is the most extensively studied and is considered a major therapeutic target for inflammatory conditions like rheumatoid arthritis.[2]

The canonical p38α signaling pathway is initiated by the activation of upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6. These MKKs, in turn, phosphorylate and activate p38α. Activated p38α then phosphorylates a range of downstream substrates, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines and other cellular responses.

p38α MAP Kinase Signaling Pathway

p38_signaling_pathway extracellular Environmental Stress / Inflammatory Cytokines (e.g., TNF-α, IL-1β) mapkkk MAPKKK (e.g., TAK1, ASK1) extracellular->mapkkk mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 p38a p38α mkk3_6->p38a Phosphorylation substrates Downstream Substrates (e.g., MK2, ATF2) p38a->substrates Phosphorylation response Cellular Response (Inflammation, Apoptosis, etc.) substrates->response inhibitor p38α Inhibitor (e.g., BIRB 796 Analog) inhibitor->p38a synthetic_workflow start1 1-(2-Hydroxyethyl)-cis-2,6-dimethylmorpholine intermediate1 4-(2-(cis-2,6-Dimethylmorpholino)ethoxy) -1-nitronaphthalene start1->intermediate1 Mitsunobu Reaction start2 4-Nitronaphthalen-1-ol start2->intermediate1 intermediate2 4-(2-(cis-2,6-Dimethylmorpholino)ethoxy) naphthalen-1-amine intermediate1->intermediate2 Reduction (e.g., H2, Pd/C) final_product Target Inhibitor: BIRB 796 Analog intermediate2->final_product Urea Formation start3 5-tert-Butyl-2-(p-tolyl)-2H-pyrazol-3-amine intermediate3 Phenyl (5-tert-butyl-2-(p-tolyl)-2H-pyrazol-3-yl)carbamate start3->intermediate3 Phenyl chloroformate intermediate3->final_product

References

Application of cis-2,6-Dimethylmorpholine in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-2,6-Dimethylmorpholine (B33440) is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a variety of agrochemicals. Its unique structural features contribute to the biological activity of the resulting pesticides, which span fungicides, herbicides, and insecticides. This document provides detailed application notes and protocols for the use of cis-2,6-dimethylmorpholine in the synthesis of key agrochemicals, supported by quantitative data on their efficacy and visualizations of relevant pathways and workflows.

Fungicidal Applications

The most prominent application of cis-2,6-dimethylmorpholine in the agrochemical industry is in the development of morpholine (B109124) fungicides. These fungicides are known for their systemic and protective action, primarily targeting the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes.

Key Fungicides Derived from cis-2,6-Dimethylmorpholine

Several commercially significant fungicides are synthesized using cis-2,6-dimethylmorpholine as a key intermediate. These include:

  • Fenpropimorph: A widely used systemic fungicide for the control of powdery mildew and rusts in cereals.[1][2]

  • Amorolfine: A broad-spectrum antifungal agent used in topical formulations for human mycoses, but also exhibiting activity against plant pathogenic fungi.

  • Tridemorph: A systemic fungicide used to control a variety of diseases in cereals and other crops.

  • Dimethomorph: While a morpholine fungicide, its synthesis is based on a cinnamic acid derivative and does not directly involve the alkylation of cis-2,6-dimethylmorpholine in the same manner as the others. It is effective against oomycete diseases like downy mildew and late blight.[3][4]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Morpholine fungicides, including those derived from cis-2,6-dimethylmorpholine, disrupt the fungal cell membrane by inhibiting two key enzymes in the ergosterol biosynthesis pathway: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase.[1] This dual-site inhibition makes it more difficult for fungi to develop resistance.[1] The inhibition of these enzymes leads to an accumulation of abnormal sterols and a depletion of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane.

Ergosterol Biosynthesis Inhibition cluster_inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ignosterol Ignosterol (Accumulates) Lanosterol->Ignosterol 14α-demethylase Fecosterol Fecosterol Ignosterol->Fecosterol Δ14-reductase Episterol Episterol Fecosterol->Episterol Δ8→Δ7-isomerase Ergosterol Ergosterol (Depleted) Episterol->Ergosterol Morpholine Morpholine Fungicides Morpholine->Ignosterol Inhibits Morpholine->Fecosterol Inhibits

Caption: Inhibition of Ergosterol Biosynthesis by Morpholine Fungicides.

Quantitative Efficacy Data

The following table summarizes the fungicidal activity of agrochemicals derived from cis-2,6-dimethylmorpholine against various plant pathogens.

FungicideTarget PathogenEfficacy MetricValue (µg/mL)Reference
Amorolfine Trichophyton rubrumMIC500.04[5]
Trichophyton rubrumMIC900.04[5]
Trichophyton mentagrophytesMIC500.04[5]
Trichophyton mentagrophytesMIC900.08[5]
Candida parapsilosisMIC500.5[5]
Candida parapsilosisMIC902[5]
Candida albicansMIC504[5]
Candida albicansMIC9064[5]
Fenpropimorph Erysiphe graminis f.sp. triticiEC50Varies by isolate sensitivity[6]

MIC: Minimum Inhibitory Concentration; EC50: Half maximal effective concentration.

Experimental Protocols: Synthesis of Morpholine Fungicides

Synthesis of Fenpropimorph

Fenpropimorph is synthesized via the nucleophilic substitution of an activated p-tert-butyl-β-methylphenylpropanol with cis-2,6-dimethylmorpholine.

Step 1: Activation of p-tert-butyl-β-methylphenylpropanol

The hydroxyl group of p-tert-butyl-β-methylphenylpropanol is converted into a better leaving group, typically by chlorination with thionyl chloride (SOCl₂) or by forming a sulfonate ester with methanesulfonyl chloride (MsCl).

Protocol for Chlorination:

  • To a solution of p-tert-butyl-β-methylphenylpropanol in a suitable aprotic solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the chlorinated intermediate.

Step 2: Nucleophilic Substitution with cis-2,6-Dimethylmorpholine

Protocol:

  • Dissolve the chlorinated intermediate in a suitable solvent (e.g., toluene).

  • Add an excess of cis-2,6-dimethylmorpholine to the solution.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours.

  • Monitor the reaction by TLC or gas chromatography (GC).

  • After completion, cool the reaction mixture and wash with water to remove any unreacted morpholine and salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield Fenpropimorph.

Fenpropimorph Synthesis Workflow Start p-tert-butyl-β-methylphenylpropanol Activation Activation (Chlorination or Sulfonation) Start->Activation Intermediate Reactive Intermediate Activation->Intermediate Nucleophilic_Sub Nucleophilic Substitution with cis-2,6-Dimethylmorpholine Intermediate->Nucleophilic_Sub Crude_Product Crude Fenpropimorph Nucleophilic_Sub->Crude_Product Purification Purification (Vacuum Distillation) Crude_Product->Purification Final_Product Fenpropimorph Purification->Final_Product

Caption: General workflow for the synthesis of Fenpropimorph.

Herbicidal and Insecticidal Applications

While the use of cis-2,6-dimethylmorpholine is most established in fungicides, research has explored its incorporation into other classes of agrochemicals.[3][4][7]

Herbicidal Derivatives

The morpholine moiety has been incorporated into various chemical scaffolds to develop new herbicides. The nitrogen atom of the morpholine ring can act as a linker or be part of a pharmacophore that interacts with the target protein in weeds. Research in this area is ongoing, with a focus on identifying novel modes of action.

Insecticidal Derivatives

Similarly, morpholine derivatives have been investigated for their insecticidal properties.[3] The introduction of a morpholine ring can influence the lipophilicity and metabolic stability of a compound, potentially enhancing its insecticidal activity and spectrum. For example, pyridazinone compounds containing a morpholine ring have shown activity against Mythimna separata.[3]

Summary and Outlook

Cis-2,6-dimethylmorpholine is a cornerstone in the synthesis of morpholine-based agrochemicals, particularly fungicides. The well-established mechanism of action of these fungicides, targeting ergosterol biosynthesis, provides a reliable strategy for controlling a broad range of fungal pathogens. While its application in herbicides and insecticides is less developed, the unique properties of the morpholine ring continue to make it an attractive component in the design of new and effective crop protection agents. Future research will likely focus on expanding the utility of cis-2,6-dimethylmorpholine derivatives to address emerging challenges in pest and disease management, including the development of resistance to existing agrochemicals.

References

Application Notes and Protocols for the High-Temperature Dehydration of Diisopropanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The high-temperature dehydration of diisopropanolamine (B56660) (DIPA) is a robust and efficient method for the synthesis of 2,6-dimethylmorpholine, a valuable heterocyclic compound. Morpholine (B109124) and its derivatives are significant structural motifs in medicinal chemistry and drug development due to their favorable physicochemical properties and biological activities. This document provides detailed application notes and experimental protocols for the synthesis of this compound from DIPA via high-temperature dehydration, primarily focusing on the well-documented sulfuric acid-catalyzed method. An alternative vapor-phase catalytic method is also mentioned.

Reaction Pathway: Dehydration of Diisopropanolamine

The high-temperature dehydration of diisopropanolamine in the presence of an acid catalyst, such as sulfuric acid, proceeds via an intramolecular cyclization to form this compound and water as a byproduct.

G DIPA Diisopropanolamine Intermediate Protonated Diisopropanolamine DIPA->Intermediate + H⁺ Product This compound Intermediate->Product - H₂O - H⁺ H2O Water Catalyst H₂SO₄ (catalyst) High Temperature

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Two primary methods for the high-temperature dehydration of diisopropanolamine are documented: a liquid-phase reaction using sulfuric acid and a vapor-phase reaction over a solid acid catalyst.

Protocol 1: Sulfuric Acid-Catalyzed Dehydration of Diisopropanolamine

This protocol is based on a well-established method for the synthesis of this compound with high yields.[1][2]

Materials:

  • Diisopropanolamine (DIPA)

  • Concentrated sulfuric acid (90-120%)

  • Sodium hydroxide (B78521) solution (for neutralization and drying)

  • Reactor with stirring, heating, and distillation capabilities

Procedure:

  • Reaction Setup: In a reactor equipped with a stirrer, thermometer, and a distillation condenser, simultaneously meter diisopropanolamine (containing 0-20% water) and an excess of 90-120% strength sulfuric acid. The molar ratio of DIPA to sulfuric acid can be varied from 1:1.0 to 1:3.0 to optimize the yield and isomer ratio.[1][2]

  • Exothermic Reaction: The initial mixing is exothermic. Allow the temperature of the reaction mixture to increase to 85-170°C without external cooling while stirring.[2]

  • Dehydration: Heat the reaction mixture to a temperature between 150°C and 190°C for a period of 1 to 25 hours. During this time, water will distill off from the reaction mixture.[1][2]

  • Neutralization and Product Isolation: After the reaction is complete, cool the mixture and carefully neutralize it with a sodium hydroxide solution. The crude this compound can then be isolated by distillation.

  • Drying: Dry the crude product with a concentrated sodium hydroxide solution to obtain the final this compound.[1]

Quantitative Data:

The following table summarizes the results from various experimental conditions for the sulfuric acid-catalyzed dehydration of diisopropanolamine to this compound.[1][2]

Molar Ratio (DIPA:H₂SO₄)Temperature (°C)Time (hours)Total Yield (%)cis-Isomer (%)trans-Isomer (%)
1:1.2517012987822
1:1.51805968020
1:2.01803948416
1:3.01803918812
Protocol 2: Vapor-Phase Dehydration over Aluminum Oxide Catalyst

General Procedure (Conceptual):

  • Catalyst Bed Preparation: A packed bed reactor is filled with an aluminum oxide catalyst.

  • Vaporization: Diisopropanolamine is heated to its vaporization point and passed through the heated catalyst bed, typically with an inert carrier gas.

  • Reaction: The dehydration and cyclization reaction occurs on the surface of the catalyst at high temperatures.

  • Product Collection: The product stream is cooled to condense the this compound and water, which are then separated.

Further research and process development would be required to optimize the reaction conditions such as temperature, pressure, flow rate, and catalyst formulation for this method.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound from diisopropanolamine.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start reagents Meter DIPA and H₂SO₄ into Reactor start->reagents reaction Heat to 150-190°C (1-25 hours) reagents->reaction distill_water Distill off Water reaction->distill_water neutralize Neutralize with NaOH solution distill_water->neutralize distill_product Distill Crude Product neutralize->distill_product dry Dry with conc. NaOH distill_product->dry end This compound dry->end

Caption: Workflow for this compound synthesis.

Concluding Remarks

The high-temperature dehydration of diisopropanolamine is a highly effective method for the synthesis of this compound. The sulfuric acid-catalyzed liquid-phase reaction is well-documented, offering high yields and control over the cis/trans isomer ratio through the adjustment of reaction parameters. While the vapor-phase dehydration over solid acid catalysts presents a potentially more environmentally friendly alternative by avoiding a strong mineral acid, further development is needed to establish detailed and optimized protocols. These application notes provide a solid foundation for researchers and professionals in the field to successfully synthesize this important heterocyclic building block for various applications, including drug discovery and development.

References

Application Notes and Protocols for 2,6-Dimethylmorpholine as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,6-dimethylmorpholine and its derivatives as versatile ligands in a range of catalytic reactions. The unique steric and electronic properties imparted by the this compound moiety have led to the development of highly effective ligands for cross-coupling and asymmetric catalysis, enabling the synthesis of complex molecules with high efficiency and selectivity.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The di(2,6-dimethylmorpholino)phenylphosphine ligand is a highly effective, bulky, and electron-rich monoaryl phosphine (B1218219) ligand for the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids. This ligand promotes high catalytic activity, allowing for the efficient synthesis of a wide variety of biaryl compounds, which are crucial intermediates in drug discovery and materials science.

Quantitative Data

The following table summarizes the performance of the di(2,6-dimethylmorpholino)phenylphosphine ligand in the Suzuki-Miyaura coupling of various aryl chlorides with phenylboronic acid.

EntryAryl ChlorideProductYield (%)
14-Chlorotoluene4-Methylbiphenyl98
24-Chloroanisole4-Methoxybiphenyl95
34-Chlorobenzonitrile4-Cyanobiphenyl92
42-Chlorotoluene2-Methylbiphenyl96
51-Chloro-4-(trifluoromethyl)benzene4-(Trifluoromethyl)biphenyl94
62-Chloropyridine2-Phenylpyridine88

Reaction Conditions: Aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), Di(2,6-dimethylmorpholino)phenylphosphine (4 mol%), K₃PO₄ (2.0 mmol), Toluene (B28343) (5 mL), 100 °C, 12 h.[1]

Experimental Protocols

Protocol 1: Synthesis of Di(2,6-dimethylmorpholino)phenylphosphine Ligand [1]

Materials:

Procedure:

  • In a fume hood, dissolve dichlorophenylphosphine in toluene or dichloromethane.

  • Add 2.2 equivalents of this compound to the solution.

  • Add 2.2 equivalents of triethylamine to the reaction mixture.

  • Reflux the mixture for several hours until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude di(2,6-dimethylmorpholino)phenylphosphine ligand. The ligand can often be used without further purification.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides [1]

Materials:

  • Aryl chloride

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Di(2,6-dimethylmorpholino)phenylphosphine ligand

  • Cesium carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane or Toluene

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), base (Cs₂CO₃ or K₃PO₄, 2.0 mmol), palladium(II) acetate (1-2 mol%), and the di(2,6-dimethylmorpholino)phenylphosphine ligand (2-4 mol%).

  • Add the anhydrous solvent (1,4-dioxane or toluene, 5 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (typically 1.5-12 hours), monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X L2 OxAdd->ArPdX Transmetal Transmetalation (Ar'B(OH)2 / Base) ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' L2 Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Product Release

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Asymmetric Hydrogenation for the Synthesis of Chiral Morpholines

Chiral morpholines are valuable building blocks in medicinal chemistry. The asymmetric hydrogenation of 2-substituted dehydromorpholines provides an efficient and atom-economical route to enantiomerically enriched 2-substituted morpholines. This transformation is often catalyzed by rhodium complexes bearing chiral bisphosphine ligands.

Quantitative Data

The rhodium-catalyzed asymmetric hydrogenation of various 2-substituted dehydromorpholines can achieve high yields and excellent enantioselectivities.

Substrate (R group)Yield (%)Enantiomeric Excess (ee, %)
Phenyl>9999
4-Methoxyphenyl>9998
4-Fluorophenyl>9999
2-Thienyl>9997
Cyclohexyl>9996

Reaction Conditions: Substrate (0.2 mmol), [Rh(cod)₂]SbF₆ (1 mol%), chiral bisphosphine ligand (e.g., (R,R,R)-SKP) (1.05 mol%), H₂ (50 atm), solvent (2 mL), room temperature, 12 h.[2]

Experimental Protocol

Protocol 3: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [2]

Materials:

  • 2-Substituted dehydromorpholine

  • [Rh(cod)₂]SbF₆ (or other suitable Rh precursor)

  • Chiral bisphosphine ligand (e.g., (R,R,R)-SKP)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Hydrogen gas

Procedure:

  • In a glovebox, charge a high-pressure autoclave reactor with the rhodium precursor (1 mol%) and the chiral bisphosphine ligand (1.05 mol%).

  • Add the anhydrous solvent and stir the mixture at room temperature for a few minutes to form the catalyst.

  • Add the 2-substituted dehydromorpholine substrate (1.0 equiv).

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).

  • Carefully release the hydrogen pressure in a well-ventilated fume hood.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the chiral 2-substituted morpholine (B109124).

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Asymmetric_Hydrogenation_Workflow Start Start Catalyst Catalyst Preparation ([Rh(cod)₂]SbF₆ + Chiral Ligand) Start->Catalyst Substrate Substrate Addition (2-Substituted Dehydromorpholine) Catalyst->Substrate Reaction Hydrogenation Reaction (H₂, 50 atm, rt, 12h) Substrate->Reaction Workup Work-up (Solvent Removal) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (Chiral HPLC) Purification->Analysis End End (Chiral Morpholine) Analysis->End

Caption: Experimental workflow for asymmetric hydrogenation.

Palladium-Catalyzed Buchwald-Hartwig Amination

While specific examples utilizing a di(2,6-dimethylmorpholino)phenylphosphine ligand for Buchwald-Hartwig amination are not as prevalent in the literature as for Suzuki-Miyaura coupling, the steric and electronic properties of such ligands suggest their potential utility in this important C-N bond-forming reaction. The following is a general protocol for the Buchwald-Hartwig amination of aryl chlorides with morpholine, which can be adapted for ligands derived from this compound.

Representative Protocol

Protocol 4: Buchwald-Hartwig Amination of an Aryl Chloride with Morpholine [3]

Materials:

  • Aryl chloride

  • Morpholine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, or potentially di(2,6-dimethylmorpholino)phenylphosphine)

  • Strong base (e.g., sodium tert-butoxide, NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., 0.5-2 mol%), the phosphine ligand (e.g., 1-4 mol%), and the base (e.g., 1.2-2.0 equiv) to a dry reaction vessel.

  • Add anhydrous toluene and stir the mixture for a few minutes.

  • Add the aryl chloride (1.0 equiv) and morpholine (1.2-1.5 equiv).

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X L OxAdd->ArPdX AmineCoord Amine Coordination (R₂NH) ArPdX->AmineCoord Deprotonation Deprotonation (Base) AmineCoord->Deprotonation AmidoComplex Ar-Pd(II)-NR₂ L Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product Product Release

References

Application Notes and Protocols: The Use of 2,6-Dimethylmorpholine in the Preparation of Microporous Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of microporous materials, such as zeolites and aluminophosphates, is a cornerstone of materials science, with profound implications for catalysis, separation, and drug delivery. A key element in directing the formation of specific framework structures is the use of organic structure-directing agents (SDAs). This document explores the role of 2,6-dimethylmorpholine as a potential SDA in the synthesis of such materials. While direct and detailed protocols for the use of this compound in the synthesis of specific microporous materials are not extensively documented in readily available literature, this guide provides a comprehensive overview based on established principles of microporous material synthesis and the known properties of cyclic amines as SDAs.

Core Concepts in Microporous Material Synthesis

The hydrothermal or solvothermal synthesis of microporous materials is a complex process governed by several factors, including the composition of the precursor gel, temperature, pressure, and the nature of the SDA. The SDA plays a crucial role in templating the formation of the porous structure. It is believed that the size, shape, and charge distribution of the SDA molecule influence the assembly of inorganic precursors (such as silicate, aluminate, or phosphate (B84403) species) into a specific crystalline framework. Upon crystallization, the organic template is typically removed by calcination, leaving behind a porous inorganic structure.

This compound as a Structure-Directing Agent

This compound, a cyclic secondary amine, possesses characteristics that make it a plausible candidate as an SDA. Its molecular dimensions and the presence of a nitrogen atom that can be protonated to create a cationic species allow it to interact with the inorganic framework precursors. The stereochemistry of the methyl groups (cis or trans isomers) could potentially influence the resulting pore architecture, offering a pathway to selectively synthesize different framework types.

Experimental Protocols (Hypothetical)

While specific literature detailing the use of this compound is scarce, a general protocol for the hydrothermal synthesis of an aluminosilicate (B74896) zeolite using a cyclic amine like this compound as an SDA can be extrapolated. The following is a hypothetical protocol that can serve as a starting point for experimental investigation.

Objective: To synthesize a microporous aluminosilicate material using this compound as a structure-directing agent.

Materials:

General Synthesis Procedure:

  • Preparation of the Aluminosilicate Gel:

    • Dissolve the aluminum source in a solution of NaOH and a portion of the deionized water. Stir until a clear solution is obtained.

    • In a separate vessel, disperse the silicon source in the remaining deionized water.

    • Slowly add the aluminum-containing solution to the silica dispersion under vigorous stirring to form a homogeneous gel.

  • Addition of the Structure-Directing Agent:

    • Add this compound to the aluminosilicate gel. The molar ratio of the SDA to other components (e.g., SiO2, Al2O3) is a critical parameter and should be systematically varied in initial experiments.

  • Hydrothermal Crystallization:

    • Transfer the final synthesis gel to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave in an oven at a specific temperature (typically between 150-200 °C) for a defined period (ranging from 24 hours to several days). The crystallization time and temperature are key variables that influence the final product.

  • Product Recovery and Purification:

    • After crystallization, cool the autoclave to room temperature.

    • Recover the solid product by filtration or centrifugation.

    • Wash the product thoroughly with deionized water until the pH of the filtrate is neutral.

    • Dry the product in an oven, typically at 100-120 °C.

  • Template Removal (Calcination):

    • To create the microporous structure, the occluded this compound must be removed. This is typically achieved by calcination.

    • Heat the dried, as-synthesized material in a furnace under a flow of air or nitrogen. A typical calcination program involves a slow ramp to a peak temperature (e.g., 550-600 °C) and holding for several hours.

Characterization of Synthesized Materials

A thorough characterization of the synthesized material is essential to determine its structure, composition, and properties.

Characterization Technique Information Obtained
X-ray Diffraction (XRD) Crystalline phase identification, determination of framework type, and assessment of crystallinity.
Scanning Electron Microscopy (SEM) Morphology and crystal size of the synthesized material.
Nitrogen Physisorption Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.
Solid-State NMR Spectroscopy (e.g., 27Al, 29Si MAS NMR) Coordination environment of aluminum and silicon atoms in the framework, and Si/Al ratio.
Thermogravimetric Analysis (TGA) Thermal stability and determination of the amount of occluded organic template.
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of the presence of characteristic framework vibrations and successful removal of the organic template after calcination.

Data Presentation (Hypothetical)

The following table presents hypothetical data for a series of experiments where the molar ratio of this compound was varied.

Experiment ID SDA/SiO2 Molar Ratio Crystallization Time (days) Product Phase (from XRD) BET Surface Area (m²/g) Micropore Volume (cm³/g)
EXP-10.13Amorphous< 50< 0.02
EXP-20.23Zeolite Framework A3500.15
EXP-30.33Zeolite Framework B4200.20
EXP-40.25Zeolite Framework A (higher crystallinity)4000.18

Diagrams

Experimental Workflow for Microporous Material Synthesis

experimental_workflow start Start: Reagent Preparation prep_al_sol Prepare Aluminum Source Solution start->prep_al_sol prep_si_sol Prepare Silicon Source Dispersion start->prep_si_sol mix_gel Mix to Form Homogeneous Gel prep_al_sol->mix_gel prep_si_sol->mix_gel add_sda Add this compound (SDA) mix_gel->add_sda hydrothermal Hydrothermal Crystallization (Autoclave, 150-200°C) add_sda->hydrothermal recover Product Recovery (Filtration/Centrifugation & Washing) hydrothermal->recover dry Drying (100-120°C) recover->dry calcine Calcination (Template Removal, 550-600°C) dry->calcine characterize Characterization (XRD, SEM, BET, etc.) calcine->characterize end End: Microporous Material characterize->end

Caption: A generalized workflow for the hydrothermal synthesis of microporous materials using an organic structure-directing agent.

Logical Relationship of Synthesis Parameters and Material Properties

synthesis_parameters cluster_params Synthesis Parameters cluster_props Material Properties gel_comp Gel Composition (Si/Al Ratio, H2O Content) framework Framework Type (Pore Size & Shape) gel_comp->framework crystallinity Crystallinity gel_comp->crystallinity sda_props SDA Properties (Concentration, Isomer) sda_props->framework morphology Crystal Size & Morphology sda_props->morphology hydro_cond Hydrothermal Conditions (Temperature, Time) hydro_cond->crystallinity hydro_cond->morphology surface_area Surface Area & Porosity framework->surface_area crystallinity->surface_area

Preparation of Amorolfine Hydrochloride from High-Purity cis-2,6-Dimethylmorpholine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of the antifungal agent, amorolfine (B1665469) hydrochloride, utilizing high-purity cis-2,6-dimethylmorpholine (B33440) as a key starting material. The methodologies outlined are based on established synthetic routes, emphasizing reaction conditions that lead to high yield and purity. This guide is intended to assist researchers and professionals in the fields of medicinal chemistry and drug development in the practical synthesis and characterization of amorolfine hydrochloride. Quantitative data is summarized for clarity, and a detailed workflow is provided for the synthesis via the bepromoline intermediate pathway.

Introduction

Amorolfine is a morpholine (B109124) derivative and a potent topical antifungal agent. Its mechanism of action involves the inhibition of two enzymes, Δ14-reductase and Δ7-Δ8-isomerase, which are crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to the accumulation of toxic sterols, ultimately compromising the integrity of the fungal cell membrane. Amorolfine is typically used as its hydrochloride salt to enhance its pharmaceutical properties. The synthesis of amorolfine often involves the coupling of a substituted phenylpropyl moiety with cis-2,6-dimethylmorpholine. This document details a robust synthetic strategy starting from high-purity cis-2,6-dimethylmorpholine.

Synthetic Strategy Overview

The primary synthetic route detailed in this document involves a two-stage process:

  • Synthesis of Bepromoline: This intermediate is synthesized through the reductive amination of α-methyl-cinnamaldehyde with cis-2,6-dimethylmorpholine.

  • Synthesis of Amorolfine and its Hydrochloride Salt: Bepromoline undergoes a Friedel-Crafts alkylation with a suitable tert-amyl source, followed by conversion to the hydrochloride salt.

This approach has been selected for its reliability and the high purity of the final product.

Experimental Protocols

Materials and Reagents
  • cis-2,6-Dimethylmorpholine (high purity, >99%)

  • α-Methyl-cinnamaldehyde

  • Palladium on Carbon (5% Pd/C)

  • Toluene (B28343)

  • Hydrogen Gas

  • Ethyl Acetate

  • Hydrochloric Acid (gas or concentrated solution)

  • 3-Methyl-2-butanol (B147160)

  • Sulfuric Acid (concentrated)

  • Dichloromethane

  • Isopropyl Alcohol

  • Sodium Hydroxide (B78521)

  • Anhydrous Sodium Sulfate

Protocol 1: Synthesis of Bepromoline Base
  • Reaction Setup: In a suitable autoclave reactor, charge α-methyl-cinnamaldehyde (200 g) and cis-2,6-dimethylmorpholine (173.3 g) in toluene (1.6 L).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 5% Palladium on Carbon (7.0 g) to the reaction mixture.

  • Hydrogenation: Seal the autoclave and apply hydrogen gas to a pressure of 5.0 kg/cm ².

  • Reaction: Stir the mixture vigorously at room temperature for 12-15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, release the hydrogen pressure and filter the reaction mixture through a bed of Celite to remove the palladium catalyst.

  • Isolation: Distill the toluene from the filtrate under reduced pressure to yield the bepromoline base as a residue.

Protocol 2: Synthesis of Amorolfine Base via Friedel-Crafts Alkylation
  • Reaction Setup: Prepare a solution of bepromoline hydrochloride (obtained from the bepromoline base by treatment with HCl in ethyl acetate) in a suitable solvent such as dichloromethane.

  • Cooling: Cool the solution to a temperature between -20°C and 0°C.

  • Catalyst and Reagent Addition: Slowly add a Friedel-Crafts catalyst (e.g., concentrated sulfuric acid). Following this, add 3-methyl-2-butanol dropwise while maintaining the low temperature.

  • Reaction: Stir the reaction mixture at this temperature until the reaction is complete, as monitored by TLC or HPLC.

  • Quenching and Extraction: Carefully quench the reaction with cold water. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with a dilute sodium hydroxide solution, followed by water. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude amorolfine base.

Protocol 3: Preparation and Purification of Amorolfine Hydrochloride
  • Salt Formation: Dissolve the crude amorolfine base in isopropyl alcohol. Add a solution of hydrochloric acid in isopropyl alcohol (or bubble HCl gas) until the pH is acidic.

  • Crystallization: Cool the solution to induce crystallization of amorolfine hydrochloride.

  • Isolation: Collect the crystals by filtration and wash with cold isopropyl alcohol.

  • Recrystallization: For higher purity, recrystallize the amorolfine hydrochloride from a suitable solvent such as methanol, ethanol, or isopropanol.[1]

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Summary of Yields and Purity for the Synthesis of Amorolfine Hydrochloride

StepProductStarting MaterialsYieldPurity (HPLC)
1Bepromoline Baseα-Methyl-cinnamaldehyde, cis-2,6-dimethylmorpholine~95%>99%
2Amorolfine BaseBepromoline hydrochloride, 3-methyl-2-butanol~90%>98% (crude)
3Amorolfine HydrochlorideAmorolfine Base, Hydrochloric Acid>85% (after recrystallization)>99.6%[2]

Table 2: Impurity Profile of Final Amorolfine Hydrochloride

ImpuritySpecification
Fenpropimorph (tert-butyl impurity)≤ 0.15%[2]
Starting Material (Bepromoline)≤ 0.15%[2]
trans-IsomersNot detected

Visualization of Experimental Workflow

Amorolfine_Synthesis A α-Methyl-cinnamaldehyde + cis-2,6-Dimethylmorpholine B Reductive Amination A->B Toluene, 5% Pd/C, H₂ C Bepromoline Base B->C D HCl Treatment C->D HCl in Ethyl Acetate E Bepromoline HCl D->E G Friedel-Crafts Alkylation E->G F 3-Methyl-2-butanol F->G Conc. H₂SO₄, Dichloromethane, -20 to 0°C H Amorolfine Base (Crude) G->H I Salification & Recrystallization H->I HCl in Isopropyl Alcohol J Amorolfine HCl (High Purity) I->J

Caption: Synthetic workflow for Amorolfine HCl from cis-2,6-dimethylmorpholine.

Conclusion

The protocol described provides a reliable and scalable method for the preparation of high-purity amorolfine hydrochloride from cis-2,6-dimethylmorpholine. The use of the bepromoline intermediate allows for effective control of impurities. The final product obtained through this process meets stringent purity requirements suitable for pharmaceutical applications.[2] Researchers and drug development professionals can utilize these detailed notes and protocols as a practical guide for the synthesis and analysis of this important antifungal agent.

References

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine (B109124) and its derivatives are significant organic compounds with diverse applications, including their use as corrosion inhibitors, emulsifiers, and key intermediates in the synthesis of pharmaceutical drugs.[1] Given their potential to migrate into food products and their role as starting materials or impurities in active pharmaceutical ingredients (APIs), highly sensitive and reliable analytical methods for their detection and quantification are paramount.[2][3] Gas chromatography-mass spectrometry (GC-MS) stands out as a powerful and widely adopted technique for the analysis of these volatile and semi-volatile compounds.[2]

Due to the polar nature of morpholine, direct GC-MS analysis can be challenging. To overcome this, a derivatization step is typically employed to enhance volatility and improve chromatographic separation.[1] The most common and well-established method involves the conversion of morpholine, a secondary amine, into its more volatile and stable N-nitrosomorpholine (NMOR) derivative. This is achieved through a reaction with sodium nitrite (B80452) in an acidic environment, allowing for robust and sensitive analysis by GC-MS.[2][4][5][6]

This document provides detailed application notes and experimental protocols for the GC-MS analysis of morpholine and its derivatives, focusing on the widely used nitrosation method. It is intended to guide researchers and professionals in establishing effective analytical procedures for quality control and safety assessment.

Quantitative Data Summary

The following tables summarize the quantitative performance of the GC-MS method for the determination of morpholine (as N-nitrosomorpholine) based on published studies in various matrices.

Table 1: Method Performance in Apple Juice

ParameterValueReference(s)
Linearity Range10 - 500 µg/L[1][4]
Correlation Coefficient (R²)> 0.999[1]
Limit of Detection (LOD)7.3 µg/L[1][4]
Limit of Quantification (LOQ)24.4 µg/L[1][4]
Spiked Recovery Rate94.3% - 109.0%[1][4]
Intra-day Precision (RSD%)2.0% - 4.4%[1][4]
Inter-day Precision (RSD%)3.3% - 7.0%[1][4]

Table 2: Method Performance in Apple & Citrus Peel/Pulp

ParameterValueReference(s)
Linearity Range10 - 400 µg/kg[1]
Correlation Coefficient (R²)> 0.9999[1]
Limit of Detection (LOD)1.3 - 3.3 µg/kg[1][7]
Limit of Quantification (LOQ)4.1 - 10.1 µg/kg[1]
Spiked Recovery Rate88.6% - 107.2%[1][7]
Intra-day Precision (RSD%)1.4% - 9.4%[1][7]
Inter-day Precision (RSD%)1.5% - 2.8%[1][7]

Experimental Protocols

Protocol 1: Quantification of Morpholine in Liquid Samples (e.g., Juices, Drug Solutions) by GC-MS after Derivatization to N-Nitrosomorpholine

This protocol outlines a validated method for determining morpholine residues in liquid matrices.

1. Sample Preparation:

  • For liquid samples such as juices, filter the sample through a 0.22 µm membrane filter to remove any particulate matter.[1][2]

  • For aqueous drug solutions, centrifugation may be required to remove excipients, followed by filtration of the supernatant.[2]

2. Derivatization:

  • Transfer a known volume (e.g., 2.0 mL) of the clear filtrate into a suitable reaction vessel.[1][2]

  • Adjust the pH to approximately 1.5 by adding a controlled amount of hydrochloric acid (e.g., 200 µL of 0.05 M HCl or 0.5 mL of 6 M HCl).[3][8][9]

  • Add 200 µL of a saturated sodium nitrite (NaNO₂) solution and vortex the mixture for 30 seconds.[1][2]

  • Heat the mixture at 40°C for 5 minutes in a heating block.[2]

  • Cool the reaction mixture to room temperature.[2]

3. Liquid-Liquid Extraction:

  • Add 0.5 mL of dichloromethane (B109758) to the reaction mixture.[2]

  • Vortex-mix for 1 minute to extract the N-nitrosomorpholine derivative.[2]

  • Allow the layers to separate for 10 minutes.[2]

  • Carefully transfer the organic (lower) layer to a clean vial for GC-MS analysis.

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.[1]

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.[1]

  • Column: DB-1701 (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[2][8]

  • Injection Volume: 1 µL.[1]

  • Injector Temperature: 250 °C.[1]

  • Split Ratio: 1:7.[1]

  • Carrier Gas: Helium at a flow rate of 2.0 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 4 minutes.[1]

    • Ramp to 120 °C at 10 °C/min, hold for 3 minutes.[1]

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.[1]

  • MS Source Temperature: 230 °C.[1]

  • MS Quadrupole Temperature: 150 °C.[1]

  • Transfer Line Temperature: 280 °C.[1]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

  • Data Acquisition: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of N-nitrosomorpholine (e.g., m/z 86.1, 116.1).[1]

Protocol 2: Quantification of Morpholine in Solid Samples with High Lipid Content (e.g., Fruit Peels) by GC-MS

This protocol is adapted for solid matrices and includes a lipid removal step.

1. Sample Preparation and Lipid Removal:

  • Homogenize the solid sample. For fruit peels, lyophilization and grinding are recommended.[8]

  • To 2.0 g of the powdered sample, add 18 mL of nano-pure water.[8]

  • A sequential extraction with a suitable non-polar solvent (e.g., hexane) should be performed to remove lipids. This step is repeated multiple times for optimal lipid removal.[8]

  • The aqueous extract is then carried forward for derivatization.

2. Derivatization, Extraction, and GC-MS Analysis:

  • Follow the steps outlined in Protocol 1, sections 2, 3, and 4, using the aqueous extract from the lipid removal step. The pH adjustment to 1.5 is crucial for optimal recovery.[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis liquid_sample Liquid Sample (e.g., Juice) filtration Filtration (0.22 µm) liquid_sample->filtration solid_sample Solid Sample (e.g., Fruit Peel) homogenization Homogenization/Grinding solid_sample->homogenization add_hcl Add HCl (pH ~1.5) filtration->add_hcl lipid_removal Lipid Removal homogenization->lipid_removal aqueous_extract Aqueous Extract lipid_removal->aqueous_extract aqueous_extract->add_hcl add_nano2 Add Saturated NaNO₂ add_hcl->add_nano2 vortex_heat Vortex & Heat (40°C, 5 min) add_nano2->vortex_heat cool Cool to Room Temp. vortex_heat->cool add_dcm Add Dichloromethane cool->add_dcm vortex_separate Vortex & Separate Layers add_dcm->vortex_separate collect_organic Collect Organic Layer vortex_separate->collect_organic gcms_analysis GC-MS Analysis collect_organic->gcms_analysis

Caption: Experimental workflow for GC-MS analysis of morpholine.

derivatization_reaction morpholine Morpholine (Secondary Amine) reagents + Sodium Nitrite (NaNO₂) + Acid (H⁺) morpholine->reagents nmor N-Nitrosomorpholine (NMOR) (Volatile & Stable Derivative) reagents->nmor Nitrosation

Caption: Derivatization of morpholine to N-nitrosomorpholine.

signaling_pathway pi3k PI3K akt Akt pi3k->akt mtor mTOR akt->mtor cell_processes Cell Growth, Proliferation, Survival mtor->cell_processes morpholine_derivative Morpholine Derivatives morpholine_derivative->pi3k morpholine_derivative->akt morpholine_derivative->mtor

Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.

Alternative Derivatization Reagents

While the nitrosation method is well-established, other derivatization reagents can be employed for the GC-MS analysis of morpholine. These may be considered to avoid the formation of potentially carcinogenic nitrosamines or to achieve different chromatographic properties.

  • 2,4-Dinitrofluorobenzene (2,4-DNFB): This reagent reacts with secondary amines like morpholine to form N-(2,4-dinitrophenyl)morpholine. While this derivative is highly chromophoric and offers high sensitivity, its stability has been reported as a concern.[2][4]

  • Benzenesulfonyl Chloride: This reagent can be used to form a sulfonamide derivative with morpholine.[2]

It is important to note that detailed, validated protocols for the GC-MS analysis of morpholine using these alternative reagents are less commonly found in recent literature. Researchers opting for these methods would need to undertake comprehensive method development and validation.

References

Application Notes and Protocols for the Quantification of Morpholine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine (B109124) is a versatile organic compound utilized in a broad range of industrial and pharmaceutical applications, from its role as a corrosion inhibitor to its use as a chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Due to its potential presence as a residual impurity in final drug products and its classification as a suspected carcinogen precursor through the formation of N-nitrosomorpholine (NMOR), the development of sensitive and robust analytical methods for its quantification is of paramount importance for quality control and safety assessment.[2]

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of morpholine.[3] However, its inherent polarity and lack of a strong UV chromophore present analytical challenges.[1] This document provides detailed application notes and protocols for three distinct HPLC-based methods for the quantification of morpholine:

  • HPLC with UV Detection following Pre-column Derivatization: A widely used method that enhances the detectability of morpholine.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) with Tandem Mass Spectrometry (MS/MS): A highly sensitive and selective method ideal for complex matrices.

  • Mixed-Mode Chromatography (MMC): An alternative approach for the simultaneous analysis of morpholine and other polar compounds.

Method 1: HPLC with UV Detection following Pre-column Derivatization

This method addresses the challenge of morpholine's poor UV absorbance by chemically modifying it with a UV-active labeling agent prior to chromatographic analysis. A common and effective derivatizing agent is 1-naphthylisothiocyanate (NIT), which reacts with the secondary amine group of morpholine to form a stable, highly UV-absorbent thiourea (B124793) derivative.[1]

Experimental Protocol

1. Materials and Reagents:

  • Morpholine standard

  • 1-Naphthylisothiocyanate (NIT)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Cobicistat or other relevant drug substance (for method validation)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

2. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of morpholine in acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetonitrile to construct a calibration curve (e.g., 0.3 - 1.2 µg/mL).[4]

  • Sample Preparation (e.g., for Cobicistat):

    • Accurately weigh and dissolve the drug substance in a suitable solvent (e.g., acetonitrile).

    • The final concentration should be such that the expected morpholine concentration falls within the calibration range.

3. Derivatization Procedure:

  • To an aliquot of the standard or sample solution, add an excess of NIT solution in acetonitrile.

  • Vortex the mixture and allow it to react at room temperature for a specified time to ensure complete derivatization.

  • The resulting solution containing the morpholine-NIT derivative is then ready for HPLC analysis.

4. HPLC Conditions:

ParameterValue
HPLC System Agilent 1200 series or equivalent
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water mixture (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detector UV-Vis Detector
Detection Wavelength Wavelength appropriate for the NIT-derivative (typically around 230 nm)
Quantitative Data Summary

The following table summarizes the performance characteristics of a validated HPLC-UV method for the quantification of morpholine in the pharmaceutical active substance, cobicistat, after derivatization with 1-naphthylisothiocyanate.[4]

ParameterResult
Linearity Range 0.300 - 1.201 µg/mL
Correlation Coefficient (r²) 0.9995
Limit of Detection (LOD) 0.100 µg/mL
Limit of Quantification (LOQ) 0.300 µg/mL
Accuracy (Recovery) 97.9% - 100.4%
Precision (RSD) 0.79%

Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Solution Prepare Morpholine Standard Solutions Derivatization React with 1-Naphthylisothiocyanate (NIT) in Acetonitrile Standard_Solution->Derivatization Sample_Solution Prepare Drug Substance Solution Sample_Solution->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantify against Calibration Curve Detection->Quantification

HPLC-UV workflow with pre-column derivatization.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) with Tandem Mass Spectrometry (MS/MS)

For highly sensitive and selective quantification of morpholine, especially in complex matrices like food products or biological samples, HILIC coupled with MS/MS is an excellent choice. HILIC allows for the retention of polar compounds like morpholine without the need for derivatization.[2]

Experimental Protocol

1. Materials and Reagents:

  • Morpholine standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium formate (B1220265)

  • Acetic acid or Formic acid

  • Methanol (for extraction)

2. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve morpholine in water or a suitable solvent.

  • Working Standard Solutions: Prepare serial dilutions in the mobile phase or a compatible solvent to create a calibration curve.

  • Sample Preparation (e.g., for Apples):

    • Homogenize the apple sample.

    • Extract a known weight of the homogenate with 1% acetic acid in methanol.[5]

    • Centrifuge the mixture to pellet solid debris.

    • The supernatant can be directly injected or further diluted if necessary.

3. HILIC-MS/MS Conditions:

ParameterValue
LC System Waters Acquity UPLC or equivalent
Column HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 20 mM Ammonium formate in water
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Precursor ion: m/z 88.1; Product ions: m/z 56.1, 70.1
Quantitative Data Summary

The following table presents typical performance data for the HILIC-MS/MS analysis of morpholine in apples.[5]

ParameterResult
Linearity Range 5 - 300 µg/L
Correlation Coefficient (r²) >0.999
Limit of Detection (LOD) 2 µg/kg
Limit of Quantification (LOQ) 5 µg/kg
Accuracy (Recovery) 83% - 108%
Precision (RSD) 1.1% - 4.1%

Signaling Pathway Diagram

cluster_prep Sample Preparation cluster_lcms HILIC-MS/MS Analysis cluster_data Data Analysis Sample Homogenized Sample (e.g., Apple) Extraction Extraction with Acidified Methanol Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Extract Supernatant->Injection HILIC HILIC Separation Injection->HILIC ESI Electrospray Ionization (Positive Mode) HILIC->ESI MSMS Tandem Mass Spectrometry (MRM) ESI->MSMS Quantification Quantification MSMS->Quantification

HILIC-MS/MS analysis workflow for morpholine.

Method 3: Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography utilizes a stationary phase with both reversed-phase and ion-exchange properties, offering a unique selectivity for separating polar and charged compounds. This approach can be advantageous for the simultaneous analysis of morpholine and other amines without the need for derivatization or ion-pairing reagents.

Experimental Protocol

1. Materials and Reagents:

  • Morpholine standard

  • Ethanolamine, Diethanolamine, Triethanolamine standards (optional, for co-analysis)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Acetic acid or other suitable acid for pH adjustment

2. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of morpholine and other amines in water.

  • Working Standard Mix: Combine aliquots of the stock solutions and dilute with the mobile phase to create a mixed standard for analysis.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm filter before injection.

3. Mixed-Mode HPLC Conditions:

ParameterValue
HPLC System Standard HPLC system
Column Coresep 100 (3.2 x 50 mm, 2.7 µm, 90Å)
Mobile Phase 2% Acetonitrile with 5 mM Ammonium Acetate, pH 3.0
Flow Rate 0.6 mL/min
Injection Volume 1 µL
Column Temperature Ambient
Detector Refractive Index (RI) Detector

Note: Due to the lack of a UV chromophore in morpholine and related ethanolamines, a universal detector such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is required for this method.

Quantitative Data Summary

Logical Relationship Diagram

Analyte Morpholine (Polar & Basic) StationaryPhase Coresep 100 Stationary Phase (Mixed-Mode) Analyte->StationaryPhase RP_Interaction Reversed-Phase Interaction StationaryPhase->RP_Interaction IEX_Interaction Cation-Exchange Interaction StationaryPhase->IEX_Interaction Retention Retention & Separation RP_Interaction->Retention IEX_Interaction->Retention

Interaction mechanisms in mixed-mode chromatography.

Conclusion

The choice of an appropriate HPLC method for morpholine quantification depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

  • HPLC-UV with derivatization is a robust and widely accessible method suitable for quality control in pharmaceutical analysis where morpholine concentrations are relatively high.

  • HILIC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level analysis in complex matrices.

  • Mixed-mode chromatography presents a valuable alternative for the simultaneous analysis of morpholine and other polar amines, simplifying sample preparation by avoiding derivatization.

Each of these methods, when properly validated, can provide accurate and reliable quantification of morpholine, ensuring product quality and safety in the pharmaceutical industry.

References

Troubleshooting & Optimization

Technical Support Center: Purification of cis-2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of cis-2,6-dimethylmorpholine (B33440) from its trans isomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating cis- and trans-2,6-dimethylmorpholine isomers?

A1: The two main methods for separating cis- and trans-2,6-dimethylmorpholine are fractional distillation and selective crystallization through salt formation. Fractional distillation takes advantage of the slight difference in boiling points between the isomers, while selective crystallization involves reacting the isomer mixture with a carboxylic acid to form a salt, where the cis-isomer salt preferentially crystallizes.

Q2: Is fractional distillation an effective method for obtaining high-purity cis-2,6-dimethylmorpholine?

A2: While technically possible, fractional distillation is challenging due to the very close boiling points of the isomers (cis: ~147°C, trans: ~146.6°C).[1][2] Achieving high purity requires a distillation column with a high number of theoretical plates (e.g., 60) and is often associated with low yields (around 54%).[3] Therefore, for applications requiring very high purity (e.g., >99.8%), other methods are often preferred.

Q3: How does purification by selective crystallization work?

A3: This method involves reacting the mixture of cis- and trans-2,6-dimethylmorpholine with a specific carboxylic acid (such as acetic, propionic, or n-butyric acid) in a suitable solvent (like ethyl acetate (B1210297) or isopropyl acetate). The cis-isomer forms a salt that is less soluble under the reaction conditions and selectively crystallizes out of the solution. The trans-isomer salt remains in the mother liquor. The purified cis-isomer can then be liberated from the salt by treatment with a base.

Q4: How can the trans-isomer be converted to the more desirable cis-isomer?

A4: The undesired trans-2,6-dimethylmorpholine can be converted to the cis-isomer through a process called isomerization. This is typically achieved by heating the trans-isomer in the presence of a hydrogenation catalyst.[4] This process can be used to increase the overall yield of the desired cis-isomer from a synthetic mixture.

Q5: What analytical methods are used to determine the cis/trans isomer ratio?

A5: Gas Chromatography (GC) is the most common and effective method for determining the ratio of cis- and trans-2,6-dimethylmorpholine in a sample. A capillary column with a suitable stationary phase can resolve the two isomers, and the peak areas in the chromatogram can be used to quantify their relative amounts.

Data Presentation

Table 1: Physical Properties of 2,6-Dimethylmorpholine Isomers

Propertycis-2,6-Dimethylmorpholinetrans-2,6-Dimethylmorpholine
Boiling Point 147 °C[1][5]146.6 °C[2]
Melting Point -85 °C[1][6]-121 °F (approx. -85 °C)[2]
Density 0.93 g/mL[1]0.9 g/cm³[2]
Refractive Index 1.446[5]1.406[2]

Table 2: Summary of Purification via Selective Crystallization

Carboxylic AcidSolventSalt Forming YieldReference
Acetic Acidn-Butyl Acetate75.05%[3]
Acetic AcidIsopropyl Acetate87.45%[3]
Acetic AcidEthyl Acetate87.20%[3]
Propionic AcidEthyl Acetate85.30%[3]
n-Butyric AcidIsopropyl Acetate71.02%[3]

Experimental Protocols

Protocol 1: Purification by Selective Crystallization of Acetate Salt

This protocol is based on the method described in patent CN110950818B for isolating cis-2,6-dimethylmorpholine.[3]

  • Reaction Setup : In a suitable reaction flask, add the mixture of this compound isomers (e.g., 0.5 mol).

  • Solvent Addition : Add ethyl acetate (e.g., 210 ml) to the flask.

  • Heating : Raise the temperature to 40°C with stirring.

  • Acid Addition : Slowly add acetic acid dropwise (e.g., 0.55 mol, a slight excess).

  • Crystallization (Step 1) : Slowly cool the mixture to 20-30°C and continue stirring for 2-3 hours to induce crystallization.

  • Crystallization (Step 2) : Further cool the mixture to -2 to 3°C and stir for an additional 2.5-3.0 hours to maximize crystal formation.

  • Isolation : Filter the resulting crystals via suction filtration.

  • Drying : Dry the isolated cis-2,6-dimethylmorpholine acetate crystals.

  • Liberation of Free Base (Optional) : To obtain the free amine, dissolve the crystals in water and add a strong base (e.g., NaOH) until the pH is >12. Extract the liberated cis-2,6-dimethylmorpholine with a suitable organic solvent and dry the organic phase. Remove the solvent under reduced pressure.

Protocol 2: Analysis of Isomer Ratio by Gas Chromatography (GC)

This is a general guideline for analyzing the isomer ratio. Specific parameters may need to be optimized for your instrument.

  • Sample Preparation : Prepare a dilute solution of the this compound isomer mixture in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

  • GC System : Use a gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column : A capillary column suitable for amine analysis, such as a TM-1701 (30 m x 0.32 mm I.D., 0.5 µm film thickness), is recommended.[7]

  • Carrier Gas : Use helium or hydrogen at a constant flow rate.

  • Injection : Inject 1 µL of the sample with a split ratio (e.g., 1:7).[7]

  • Temperature Program :

    • Initial Temperature: 100°C, hold for 4 minutes.

    • Ramp 1: Increase to 120°C at 10°C/min, hold for 3 minutes.

    • Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes.[7]

  • Data Analysis : Identify the peaks corresponding to the cis and trans isomers based on their retention times (determined by running standards if available). Calculate the relative percentage of each isomer by integrating the peak areas.

Troubleshooting Guides

Issue 1: Low Yield of Crystals During Selective Crystallization

  • Possible Cause A: Suboptimal Solvent/Acid Combination.

    • Solution: As shown in Table 2, the choice of solvent and acid significantly impacts yield. Experiment with different combinations, such as using isopropyl acetate instead of ethyl acetate with acetic acid, which showed a higher yield in one study.[3]

  • Possible Cause B: Crystallization time is too short or cooling is too rapid.

    • Solution: Ensure a slow cooling gradient and adhere to the recommended stirring times at both room temperature and sub-zero temperatures to allow for complete crystal formation.

  • Possible Cause C: Incorrect Stoichiometry.

    • Solution: Use a slight molar excess (e.g., 1.1 to 1.3 equivalents) of the carboxylic acid to ensure complete salt formation of the cis-isomer.[3]

Issue 2: Poor Isomer Separation During Fractional Distillation

  • Possible Cause A: Insufficient Column Efficiency.

    • Solution: The boiling points of the isomers are extremely close. A standard laboratory distillation setup is inadequate. A packed column with a high number of theoretical plates (at least 60) is required for any chance of separation.[3]

  • Possible Cause B: Distillation performed at atmospheric pressure.

    • Solution: Performing the distillation under reduced pressure (e.g., 100 mmHg) will lower the boiling points and can improve separation efficiency. At 100 mmHg, cis-2,6-dimethylmorpholine boils at 80-81°C and the trans-isomer at 87-89°C.[3]

Issue 3: Purity of cis-2,6-dimethylmorpholine is Below Target After a Single Purification Step

  • Possible Cause: A single purification step is insufficient for high-purity requirements.

    • Solution: For applications requiring very high purity (e.g., for use as a pharmaceutical intermediate where trans-isomer content must be <0.2%), multiple purification steps are necessary.[3] Perform a recrystallization of the obtained crystals from a fresh solvent to further remove trapped impurities from the mother liquor.

Visualizations

Caption: Workflow for the purification of cis-2,6-dimethylmorpholine.

Caption: Troubleshooting guide for low purity after crystallization.

References

Technical Support Center: Synthesis of 2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,6-Dimethylmorpholine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The most widely reported method for the synthesis of this compound is the acid-catalyzed cyclization of diisopropanolamine (B56660).[1][2] This intramolecular dehydration reaction is typically carried out using a strong acid catalyst, most commonly concentrated sulfuric acid.[1][2] Under optimized conditions, this method can achieve high yields, often exceeding 90%.[1][2]

Q2: What are the typical cis/trans isomer ratios observed in the synthesis of this compound?

A2: The cyclization of diisopropanolamine produces a mixture of cis- and trans-2,6-Dimethylmorpholine. The ratio of these isomers is highly dependent on the reaction conditions, including temperature, reaction time, and the molar ratio of sulfuric acid to diisopropanolamine. Generally, higher temperatures and longer reaction times, with an appropriate amount of sulfuric acid, tend to favor the formation of the thermodynamically more stable cis-isomer.[1][2] Ratios can range from approximately 78:22 to 88:12 (cis:trans).[1][2]

Q3: Are there alternative methods for synthesizing this compound?

A3: Yes, alternative methods exist, although they are less commonly described in the literature. One such method is the vapor-phase dehydration of diisopropanolamine over a heated aluminum oxide catalyst. Another approach involves the reaction of N-(2-hydroxypropyl)-2,6-dimethylmorpholine in the presence of an acid catalyst, such as metal oxides or zeolites.

Q4: How can the cis- and trans-isomers of this compound be separated?

A4: Due to their close boiling points, simple distillation is often insufficient for complete separation. An effective method for isolating the cis-isomer involves the formation of a carboxylate salt. By reacting the isomer mixture with a suitable carboxylic acid (e.g., acetic acid or propionic acid) in an ester solvent, the cis-2,6-dimethylmorpholine (B33440) carboxylate salt will preferentially crystallize, allowing for its separation. The pure cis-isomer can then be recovered by hydrolysis of the salt with a base. For the separation of trans-isomers, a method involving racemic resolution with an optically active acid, such as mandelic acid, has been reported.

Troubleshooting Guide

Low Overall Yield

Q: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures can lead to decomposition and the formation of byproducts. The optimal temperature range for the sulfuric acid-catalyzed cyclization is typically between 170°C and 190°C.[1][2]

  • Incorrect Molar Ratio of Reactants: The molar ratio of sulfuric acid to diisopropanolamine directly impacts the reaction efficiency. Ratios typically range from 1.25 to 3.0 moles of sulfuric acid per mole of diisopropanolamine. Insufficient acid will lead to incomplete conversion, while a large excess may promote side reactions.[1][2]

  • Insufficient Reaction Time: The cyclization reaction requires sufficient time to go to completion. Reaction times can vary from 3 to 12 hours, depending on the temperature and catalyst concentration.[1][2] Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS) to determine the optimal reaction time for your specific conditions.

  • Improper Order of Reagent Addition: The order in which the reagents are mixed is crucial. Adding diisopropanolamine to hot, concentrated sulfuric acid can lead to charring and the formation of tar-like byproducts. A safer and more effective method is the simultaneous addition of both diisopropanolamine and sulfuric acid to the reaction vessel, which allows for better temperature control by utilizing the heat of reaction.[1]

Undesirable Isomer Ratio

Q: The trans-isomer is the major product in my reaction mixture. How can I increase the proportion of the cis-isomer?

A: To favor the formation of the cis-isomer, consider the following adjustments:

  • Increase Reaction Temperature and Time: Higher temperatures and longer reaction times tend to promote the isomerization of the trans-isomer to the more thermodynamically stable cis-isomer. Experiment with increasing the temperature within the optimal range (170-190°C) and extending the reaction time.[1][2]

  • Optimize Sulfuric Acid Concentration: The amount of sulfuric acid can influence the isomer ratio. Some studies suggest that a higher molar ratio of sulfuric acid can favor the formation of the cis-isomer.[1]

Product Purity Issues

Q: My final product is contaminated with byproducts. What are these impurities and how can I remove them?

A: Common issues include the presence of residual starting material, the trans-isomer, and colored, tar-like substances.

  • Incomplete Reaction: If diisopropanolamine is detected in your product, this indicates an incomplete reaction. Refer to the "Low Overall Yield" section for troubleshooting steps.

  • Isomer Contamination: To remove the trans-isomer and obtain high-purity cis-2,6-Dimethylmorpholine, a chemical purification method is recommended. This involves the selective crystallization of the cis-isomer as a carboxylate salt.

  • Formation of Tars and Colored Impurities: The appearance of dark, tar-like substances is often a result of decomposition at high temperatures or improper reagent addition. Ensure the reaction temperature is carefully controlled and consider the simultaneous addition of reagents to mitigate localized overheating. These impurities are typically non-volatile and can be removed by distillation.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield and Isomer Ratio of this compound Synthesis via Diisopropanolamine Cyclization with Sulfuric Acid.

Molar Ratio (Diisopropanolamine:H₂SO₄)Temperature (°C)Time (h)Total Yield (%)cis:trans RatioReference
1:1.25170129878:22[1]
1:1.518059680:20[1][2]
1:2.018039484:16[1][2]
1:3.018039188:12[1][2]

Experimental Protocols

Key Experiment: Synthesis of this compound by Sulfuric Acid-Catalyzed Cyclization of Diisopropanolamine

This protocol is based on procedures described in the patent literature.[1][2]

Materials:

Procedure:

  • Reaction Setup: Equip a reaction vessel with a mechanical stirrer, a dropping funnel (or two for simultaneous addition), a thermometer, and a distillation condenser.

  • Reagent Addition (Simultaneous Addition Recommended):

    • Charge the dropping funnels with diisopropanolamine and concentrated sulfuric acid in the desired molar ratio (refer to Table 1).

    • Simultaneously add the diisopropanolamine and sulfuric acid to the reaction vessel with vigorous stirring. Control the addition rate to maintain the reaction temperature between 85°C and 170°C, utilizing the exothermic heat of reaction.

  • Reaction: After the addition is complete, heat the reaction mixture to the target temperature (e.g., 180°C) and maintain it for the specified duration (e.g., 3-5 hours). During this time, water formed in the reaction will distill off.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly add the acidic reaction mixture to a cooled, concentrated solution of sodium hydroxide to neutralize the sulfuric acid. This step is highly exothermic and should be performed with caution in an ice bath. Adjust the pH to >12.

    • An organic layer containing the this compound will separate. Extract the aqueous layer with an organic solvent to recover any dissolved product.

    • Combine the organic layers.

  • Purification:

    • Dry the combined organic extracts over an anhydrous drying agent.

    • Filter to remove the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude this compound by fractional distillation under reduced pressure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Reaction Setup start->setup addition Simultaneous Addition of Diisopropanolamine & H₂SO₄ setup->addition heating Heating and Water Removal addition->heating neutralization Neutralization with NaOH heating->neutralization extraction Solvent Extraction neutralization->extraction drying Drying of Organic Phase extraction->drying distillation Fractional Distillation drying->distillation end Pure this compound distillation->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Overall Yield temp Incorrect Temperature low_yield->temp ratio Incorrect Molar Ratio low_yield->ratio time Insufficient Time low_yield->time addition Improper Reagent Addition low_yield->addition adjust_temp Adjust Temperature (170-190°C) temp->adjust_temp adjust_ratio Optimize H₂SO₄ Ratio (1.25-3.0 mol eq.) ratio->adjust_ratio increase_time Increase Reaction Time (3-12 h) time->increase_time simultaneous_add Use Simultaneous Addition addition->simultaneous_add

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 2,6-dimethylmorpholine.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for the synthesis of this compound?

The most prevalent laboratory and industrial method is the acid-catalyzed cyclization of diisopropanolamine (B56660). This reaction is typically carried out using a strong acid, such as sulfuric acid, at elevated temperatures. The process involves the dehydration of the diol to form the morpholine (B109124) ring.

Q2: What are the primary side reactions and byproducts in the synthesis of this compound from diisopropanolamine?

The main side reactions involve the formation of various isomers of the desired product. These include:

  • Stereoisomers: trans-2,6-dimethylmorpholine.

  • Constitutional isomers: cis- and trans-2,5-dimethylmorpholine.[1]

At excessively high temperatures, undefined, deeply colored byproducts may also form due to carbonization.[2] Additionally, the use of sulfuric acid results in the formation of significant quantities of sulfate (B86663) salts upon neutralization.

Q3: How do reaction conditions affect the formation of these isomers?

The ratio of isomers is highly dependent on the reaction conditions. Generally, a higher proportion of the thermodynamically more stable cis-2,6-dimethylmorpholine (B33440) is favored. The molar ratio of diisopropanolamine to sulfuric acid and the reaction temperature are key parameters that can be adjusted to optimize the yield of the desired cis-isomer.[3][4]

Q4: Are there other potential, less common, side products?

While isomer formation is the predominant side reaction, other impurities can arise, particularly if the starting materials are not pure or if alternative synthetic routes are employed. For instance, in syntheses starting from N-(2-hydroxypropyl)-2,6-dimethylmorpholine, byproducts such as N-(2-oxopropyl)-2,6-dimethylmorpholine and N-(2-propenyl)-2,6-dimethylmorpholine have been observed.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low overall yield of this compound Incomplete reaction.Ensure the reaction is heated to the appropriate temperature (typically 170-200°C) and for a sufficient duration (3-12 hours). Monitor the reaction progress by techniques such as GC or TLC if possible.
Suboptimal molar ratio of reactants.Vary the molar ratio of diisopropanolamine to sulfuric acid. Ratios between 1:1.25 and 1:3 have been reported to give good yields.[3][4]
Loss of product during workup.Ensure efficient extraction of the product after neutralization. Multiple extractions with a suitable organic solvent may be necessary. Careful distillation is also crucial to avoid loss of the relatively volatile product.
High proportion of trans-2,6-dimethylmorpholine Reaction conditions favoring the kinetic product.Increasing the reaction time and/or temperature can promote the isomerization of the trans isomer to the more stable cis isomer.[3]
Presence of 2,5-dimethylmorpholine (B1593661) isomers Non-selective cyclization.The formation of 2,5-dimethylmorpholine isomers is a known side reaction. While difficult to completely eliminate, careful control of reaction temperature may help to minimize their formation. Purification by fractional distillation is the most common method for their removal.
Dark coloration of the reaction mixture/product Carbonization at high temperatures.Avoid excessive heating. Maintain the reaction temperature within the recommended range (e.g., 180-200°C). If charring occurs, the crude product may require decolorization with activated carbon before distillation.[2]
Formation of excessive solid salts during neutralization Inherent to the use of sulfuric acid.This is an expected outcome. Ensure the neutralization is performed with cooling to manage the exothermic reaction. The salts can be removed by filtration or by separating the aqueous layer after extraction.

Quantitative Data Summary

The following table summarizes the reported yields and isomer distributions of this compound under various reaction conditions, based on data from cited patents.

Diisopropanolamine:H₂SO₄ Molar RatioReaction Temperature (°C)Reaction Time (h)Total Yield (%)cis-2,6-DMM (%)trans-2,6-DMM (%)Reference
1:1.2517012987822[3]
1:1.51805968020[3][4]
1:2.01803948416[3][4]
1:3.01803918812[3][4]

DMM: Dimethylmorpholine

A representative analysis of a crude product mixture showed the following molar ratio of isomers: cis-2,6-dimethylmorpholine : trans-2,6-dimethylmorpholine : cis-2,5-dimethylmorpholine : trans-2,5-dimethylmorpholine = 80.4 : 11.0 : 2.7 : 5.9.[1]

Experimental Protocols

Key Experiment: Synthesis of this compound from Diisopropanolamine

This protocol is a consolidated representation based on procedures described in the literature.[3][4]

Materials:

  • Diisopropanolamine

  • Concentrated sulfuric acid (96-98%)

  • Sodium hydroxide (B78521) solution (20% and 50% w/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a distillation apparatus, place the desired amount of diisopropanolamine.

  • Acid Addition: With vigorous stirring and cooling in an ice bath, slowly add the concentrated sulfuric acid from the dropping funnel. The addition is highly exothermic and the temperature should be carefully controlled.

  • Dehydration: After the addition is complete, heat the mixture to 180-200°C. Water will begin to distill from the reaction mixture. Continue heating for the desired length of time (e.g., 3-5 hours), collecting the distillate.

  • Neutralization: Cool the reaction mixture to room temperature and then slowly add it to a cooled, stirred solution of 20% sodium hydroxide until the pH is strongly basic (pH > 12). This step is also highly exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent. Combine the organic extracts.

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can then be purified by fractional distillation to separate the isomers.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for this compound Synthesis start Problem Identified low_yield Low Overall Yield start->low_yield high_trans High trans-Isomer Content start->high_trans isomeric_impurity Presence of 2,5-Isomers start->isomeric_impurity dark_product Dark Product Color start->dark_product check_conditions Check Reaction Temp & Time low_yield->check_conditions increase_time_temp Increase Reaction Time / Temperature high_trans->increase_time_temp distillation Fractional Distillation isomeric_impurity->distillation check_temp Check for Overheating dark_product->check_temp check_ratio Verify Reactant Molar Ratio check_conditions->check_ratio Conditions OK review_workup Review Workup & Extraction check_ratio->review_workup Ratio OK solution_yield Increase Temp/Time Optimize Ratio Improve Extraction review_workup->solution_yield Workup OK solution_trans Promote Isomerization to cis-Form increase_time_temp->solution_trans solution_isomers Separate Isomers by Boiling Point distillation->solution_isomers solution_dark Reduce Temperature Use Activated Carbon check_temp->solution_dark

Caption: Troubleshooting workflow for this compound synthesis.

reaction_pathway Side Reactions in this compound Synthesis reactant Diisopropanolamine catalyst H₂SO₄ / Heat reactant->catalyst product cis-2,6-Dimethylmorpholine (Desired Product) catalyst->product Main Pathway side_product1 trans-2,6-Dimethylmorpholine (Stereoisomer) catalyst->side_product1 Side Reaction side_product2 cis-2,5-Dimethylmorpholine (Constitutional Isomer) catalyst->side_product2 Side Reaction side_product3 trans-2,5-Dimethylmorpholine (Constitutional Isomer) catalyst->side_product3 Side Reaction side_product4 Carbonization Products (High Temperature) catalyst->side_product4 Side Reaction

Caption: Overview of side reactions in this compound synthesis.

References

Technical Support Center: Removal of Water from 2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for effectively removing water from 2,6-Dimethylmorpholine.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is it crucial to remove water from this compound?

A1: Water can act as an unwanted nucleophile or base in many organic reactions, leading to side product formation and reduced yields. For reactions sensitive to moisture, such as those involving organometallics or strong bases, using dry this compound is critical for success.

Q2: I have a sample of this compound that is visibly cloudy. What does this indicate and what should I do?

A2: Cloudiness often indicates the presence of a separate water phase, as this compound is only slightly soluble in water[1]. Before using a chemical drying agent, you should first separate the bulk water. This can be done by allowing the mixture to settle and carefully decanting the organic layer or by using a separatory funnel. Pre-drying with a brine wash can also be effective for removing most of the water from an organic layer[2].

Q3: Which drying agent is best for this compound?

A3: The best drying agent depends on the required level of dryness and the experimental context.

  • For general-purpose drying: Solid Potassium Hydroxide (KOH) is a rapid and efficient choice for basic compounds like amines[3][4][5].

  • For achieving very low water content (<50 ppm): Molecular sieves (3Å or 4Å) are highly effective and widely applicable for drying amines[6][7][8]. Distillation from Calcium Hydride (CaH₂) is another powerful method for rigorous drying[6][7].

  • For preliminary drying: Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Potassium Carbonate (K₂CO₃) can be used, especially after an extraction[9][10]. Sodium sulfate is a less effective option[2][11].

Q4: Can I use Calcium Chloride (CaCl₂) to dry this compound?

A4: No. Calcium chloride is not recommended for drying amines as it can form complexes with them[10].

Q5: My molecular sieves don't seem to be working effectively. What could be the problem?

A5: The most common issue is improper activation. For maximum efficiency, molecular sieves must be activated by heating them under vacuum to drive off any adsorbed water[7]. Storing them in a hot oven is a common practice, but heating them as hot as possible under a vacuum is the ideal method for activation[7]. Ensure the activated sieves are stored in a desiccator and are not exposed to atmospheric moisture before use.

Q6: I distilled my this compound from a drying agent, but it still contains water. What went wrong?

A6: This could be due to several factors:

  • Azeotrope Formation: this compound forms a minimum-boiling azeotrope with water (boiling point 99.6 °C at 760 mmHg, containing approximately 70% water)[12]. Simple distillation will not remove the water completely. Distillation must be performed from a suitable chemical drying agent that reacts with or strongly adsorbs water.

  • Inefficient Drying Agent: The drying agent may have been exhausted. Ensure a sufficient amount of a high-capacity drying agent like CaH₂ is used.

  • System Leaks: Atmospheric moisture can enter the distillation apparatus through leaks in the joints. Ensure all glassware joints are properly sealed.

Q7: How can I confirm my this compound is dry?

A7: The most accurate method is Karl Fischer titration, which can quantitatively determine water content down to the ppm level. For a qualitative assessment during drying with a solid agent like anhydrous MgSO₄ or Na₂SO₄, you can observe the behavior of the desiccant. If freshly added crystals remain free-flowing and do not clump together, the solution is likely dry[13][14].

Data Presentation: Efficiency of Common Drying Methods for Amines

The following table summarizes the effectiveness of various desiccants for drying amines, providing a general reference for selecting an appropriate method for this compound. The data is based on studies of similar amine compounds.

Drying Method/AgentTypical Residual Water ContentSpeedCapacityNotes
Potassium Hydroxide (KOH) < 100 ppmFastHighVery effective for amines; often used before distillation.[3][6]
Molecular Sieves (3Å/4Å) < 50 ppmModerate to FastHighRequires proper activation; excellent for achieving very dry solvent.[6][8][15]
Calcium Hydride (CaH₂) < 20 ppmModerateHighHighly efficient, especially when combined with reflux and distillation.[6][7]
Sodium Hydroxide (NaOH) VariableFastHighConcentrated solutions are effective for bulk water removal from crude product.[16][17][18]
Magnesium Sulfate (MgSO₄) > 100 ppmFastHighA good general-purpose drying agent, but may not achieve high dryness.[2][10]
Calcium Oxide (CaO) > 200 ppmModerateHighSuitable for amines but may not dry them completely.[3][19]
Sodium Sulfate (Na₂SO₄) > 200 ppmSlowHighGenerally considered a low-intensity drying agent; not ideal for rigorous drying.[2][10]

Experimental Protocols

Protocol 1: Drying with Solid Potassium Hydroxide (KOH)

This method is suitable for general-purpose drying.

  • Pre-treatment: If the this compound contains a visible water layer, separate it using a separatory funnel.

  • Drying: Place the this compound in a suitable flask equipped with a magnetic stirrer. Add KOH pellets (approximately 10-20 g per 100 mL of amine).

  • Stirring: Seal the flask to prevent atmospheric moisture ingress and stir the mixture for 4-12 hours at room temperature.

  • Separation: Carefully decant or filter the dried this compound from the KOH pellets.

  • Storage: Store the dried amine over freshly activated molecular sieves in a tightly sealed bottle to maintain dryness.

Protocol 2: High-Purity Drying with Molecular Sieves

This method is used when a very low water content is required.

  • Activate Sieves: Place 3Å or 4Å molecular sieves in a flask and heat them under high vacuum with a heat gun or in a vacuum oven (e.g., >150°C for several hours) until they are fully activated[7]. Allow them to cool to room temperature under vacuum or in a desiccator.

  • Drying: Add the pre-dried (e.g., with KOH) this compound to a flask containing the freshly activated molecular sieves (approximately 10-20% w/v).

  • Equilibration: Seal the flask and allow it to stand for at least 24 hours, with occasional swirling. For faster drying, the mixture can be stirred.

  • Use: The dried this compound can be used directly from the flask by decanting or transferring via a cannula.

Protocol 3: Rigorous Drying by Distillation from Calcium Hydride (CaH₂)

This is the most stringent method for obtaining anhydrous this compound.

  • Pre-drying: It is highly recommended to pre-dry the this compound with KOH to remove the bulk of the water.

  • Setup: Assemble a distillation apparatus, ensuring all glassware is oven- or flame-dried and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Procedure: Place the pre-dried this compound in the distillation flask. Add Calcium Hydride (CaH₂) powder (approx. 5 g per 100 mL). Caution: CaH₂ reacts with water to produce hydrogen gas; ensure proper ventilation and no ignition sources.

  • Reflux: Heat the mixture to a gentle reflux under an inert atmosphere for several hours (4 hours to overnight) to ensure complete reaction of the water with CaH₂[7].

  • Distillation: Slowly distill the this compound (b.p. ~147 °C)[20], collecting the distillate in a receiver under an inert atmosphere. Discard the initial small fraction of the distillate.

  • Storage: Store the anhydrous this compound in a sealed flask, preferably over activated molecular sieves, under an inert atmosphere.

Visualizations

DryingMethodSelection start Start: Water Removal from This compound check_visible_water Is water visibly present (cloudiness, separate layer)? start->check_visible_water separate_bulk_water Separate bulk water (Separatory Funnel) check_visible_water->separate_bulk_water Yes check_dryness_req What is the required level of dryness? check_visible_water->check_dryness_req No separate_bulk_water->check_dryness_req general_use General Use (>100 ppm H2O) check_dryness_req->general_use high_purity High Purity (<50 ppm H2O) check_dryness_req->high_purity dry_with_koh Dry with solid KOH or MgSO4. Stir for 4-12h. general_use->dry_with_koh pre_dry_koh Pre-dry with KOH high_purity->pre_dry_koh end_product Dried this compound dry_with_koh->end_product dry_with_sieves Dry over activated 3Å or 4Å Molecular Sieves. pre_dry_koh->dry_with_sieves Option 1 distill_cah2 Distill from CaH2 under inert atmosphere. pre_dry_koh->distill_cah2 Option 2 (Most Rigorous) dry_with_sieves->end_product distill_cah2->end_product

Caption: Decision workflow for selecting a drying method for this compound.

MolecularSieveMechanism Mechanism of Water Adsorption by 3Å Molecular Sieve cluster_sieve Molecular Sieve Crystal Lattice cluster_molecules pore Pore Opening (~3Å) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p6->p1 p7 p8 p7->p8 p9 p8->p9 p10 p9->p10 p11 p10->p11 p12 p11->p12 p12->p7 h2o H₂O ~2.8Å h2o->pore Enters pore (Adsorbed) dm_morpholine 2,6-Dimethyl- morpholine (B109124) > 4Å dm_morpholine->pore Excluded by size

Caption: How molecular sieves selectively adsorb water while excluding larger molecules.

References

Storage and handling of 2,6-Dimethylmorpholine to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 2,6-Dimethylmorpholine to prevent its degradation and ensure experimental integrity.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during the storage and handling of this compound.

Problem Possible Cause Recommended Solution
Change in color (e.g., yellowing) of the solution Oxidation or contamination. Exposure to air, light, or incompatible materials can cause degradation.1. Immediately discontinue use of the discolored reagent. 2. Verify storage conditions. Ensure the container is tightly sealed and stored under an inert atmosphere (e.g., argon or nitrogen) if it is air-sensitive.[1] 3. Protect from light by using an amber vial or storing it in a dark place. 4. Review handling procedures to minimize exposure to air.
Presence of particulate matter or crystals in the liquid Precipitation due to low temperature or degradation leading to insoluble byproducts.1. Gently warm the sample to room temperature to see if the precipitate redissolves. If it does, it was likely due to cold storage. 2. If the precipitate does not redissolve upon warming, it may be a degradation product. Do not use the reagent. 3. Filter a small aliquot through a compatible syringe filter (e.g., PTFE) and analyze for purity (see Experimental Protocols).
Inconsistent experimental results Degradation of this compound leading to lower effective concentration or interfering byproducts.1. Assess the purity of the stored this compound using a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy (see Experimental Protocols). 2. If purity is compromised, procure a new batch of the reagent. 3. Review storage and handling procedures to prevent future degradation.
Unexpected pH changes in the reaction mixture Formation of acidic or basic degradation products.1. Monitor the pH of your this compound stock solution if applicable. 2. Consider that degradation can lead to the formation of byproducts that alter the pH. 3. Perform a purity analysis to identify potential acidic or basic impurities.

Frequently Asked Questions (FAQs)

Storage

  • Q1: What are the ideal storage conditions for this compound? A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] It should be kept away from heat, sparks, open flames, and other ignition sources.[1][2][3] For long-term storage, maintaining a temperature at or below ambient room temperature is recommended.[1] Some suppliers recommend storing it under an inert atmosphere like argon as it is air-sensitive.[1]

  • Q2: Is this compound sensitive to light? A2: While specific photostability studies on this compound are not readily available, it is good laboratory practice to protect all chemicals from light to prevent potential photodegradation. Store the compound in an amber or opaque container.

  • Q3: Can I store this compound in a refrigerator or freezer? A3: While storing at lower temperatures can slow down degradation, be aware of the compound's freezing point (-85°C).[4] If refrigerated, ensure the container is tightly sealed to prevent moisture condensation upon removal, as it is moisture-sensitive.[5][6]

Handling

  • Q4: What personal protective equipment (PPE) should I use when handling this compound? A4: Always handle this compound in a well-ventilated area or a chemical fume hood.[1][5] Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber or nitrile), safety goggles or a face shield, and a lab coat.[1][2]

  • Q5: What materials are incompatible with this compound? A5: Avoid contact with strong oxidizing agents and strong acids.[1][3] Reactions with these substances can be exothermic and may lead to vigorous, unsafe reactions.

Degradation

  • Q6: What are the likely degradation pathways for this compound? A6: Based on its chemical structure, this compound is susceptible to degradation through several pathways, especially under forced conditions:

    • Oxidation: The nitrogen atom and the carbon atoms adjacent to the oxygen and nitrogen are susceptible to oxidation, potentially leading to N-oxides, ring-opening, or the formation of other byproducts.

    • Acid/Base Hydrolysis: Although generally stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, could catalyze ring-opening.

    • Photodegradation: Exposure to UV light could provide the energy to initiate degradation reactions.

    • Thermal Degradation: High temperatures can lead to decomposition, emitting toxic fumes of nitrogen oxides, carbon monoxide, and carbon dioxide.[1][3]

  • Q7: How can I check for degradation in my sample? A7: Visual inspection for color change or precipitates is the first step. For a quantitative assessment of purity, analytical techniques such as GC-MS or NMR are recommended.[7][8] A change in the purity profile over time is an indicator of degradation.

Quantitative Stability Data

The following table summarizes the expected stability of this compound under various conditions based on general principles of chemical stability for similar compounds and information from safety data sheets. Specific experimental data for this compound is limited in publicly available literature.

Condition Parameter Expected Stability Potential Degradation Products
Temperature 4°C (Refrigerator)HighMinimal degradation expected.
25°C (Room Temp)GoodStable under normal storage conditions.[3]
40°C (Accelerated)ModerateIncreased potential for oxidation and other degradation over time.
Light Protected from LightGoodMinimal degradation expected.
Exposed to UV LightLowPotential for photodegradation, leading to various byproducts.
Atmosphere Inert (Argon/Nitrogen)HighMinimal oxidation.[1]
AirModerateSusceptible to oxidation over time.
pH Neutral (pH 7)HighGenerally stable.
Acidic (e.g., 0.1 M HCl)Moderate to LowPotential for salt formation and acid-catalyzed degradation at elevated temperatures.
Basic (e.g., 0.1 M NaOH)Moderate to LowPotential for base-catalyzed degradation at elevated temperatures.

Experimental Protocols

1. Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from general methods for analyzing morpholine (B109124) derivatives and can be optimized for your specific instrument.

  • Objective: To determine the purity of this compound and identify potential volatile impurities or degradation products.

  • Methodology:

    • Sample Preparation:

      • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.

      • Perform serial dilutions to create working standards of lower concentrations if required for calibration.

    • GC-MS Instrumentation and Conditions:

      • Gas Chromatograph: Agilent 7890A or equivalent.

      • Mass Spectrometer: Agilent 5975C MSD or equivalent.

      • Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point.

      • Injection Volume: 1 µL.

      • Injector Temperature: 250 °C.

      • Split Ratio: 50:1 (can be adjusted based on sample concentration).

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 60 °C, hold for 2 minutes.

        • Ramp to 250 °C at 10 °C/min.

        • Hold at 250 °C for 5 minutes.

      • MS Source Temperature: 230 °C.

      • MS Quadrupole Temperature: 150 °C.

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 30-300.

    • Data Analysis:

      • Integrate the peak corresponding to this compound and any impurity peaks.

      • Calculate the purity as the percentage of the main peak area relative to the total peak area.

      • Attempt to identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).

2. Purity Assessment by Quantitative NMR (qNMR) Spectroscopy

  • Objective: To provide an accurate, non-destructive determination of this compound purity.

  • Methodology:

    • Sample Preparation:

      • Accurately weigh a known amount of this compound (e.g., 10 mg) into an NMR tube.

      • Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

      • Add a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the sample and internal standard completely.

    • NMR Instrumentation and Data Acquisition:

      • Spectrometer: 400 MHz or higher field NMR spectrometer.

      • Nucleus: ¹H.

      • Pulse Program: A standard quantitative pulse program with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

      • Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

    • Data Processing and Analysis:

      • Process the spectrum with appropriate phasing and baseline correction.

      • Integrate a well-resolved signal for this compound and a signal for the internal standard.

      • Calculate the purity of this compound using the following formula:

        Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

        Where:

        • I = Integral value

        • N = Number of protons for the integrated signal

        • MW = Molecular weight

        • m = mass

        • P_std = Purity of the internal standard

Visualizations

Troubleshooting_Workflow start Observe Issue with This compound visual_inspection Visual Inspection (Color, Particulates) start->visual_inspection check_storage Review Storage Conditions (Temp, Light, Atmosphere) visual_inspection->check_storage check_handling Review Handling Procedures (PPE, Exposure to Air) check_storage->check_handling purity_analysis Perform Purity Analysis (GC-MS or NMR) check_handling->purity_analysis is_pure Is Purity >95%? purity_analysis->is_pure use_reagent Continue with Experiment is_pure->use_reagent Yes discard_reagent Discard and Procure New Reagent is_pure->discard_reagent No update_procedures Update SOPs for Storage & Handling discard_reagent->update_procedures

Caption: Troubleshooting workflow for this compound issues.

Degradation_Pathways main This compound oxidation Oxidation (Air, Light) main->oxidation hydrolysis Hydrolysis (Strong Acid/Base, Heat) main->hydrolysis thermal Thermal Stress (High Heat) main->thermal n_oxide N-Oxide Derivatives oxidation->n_oxide ring_opened Ring-Opened Products hydrolysis->ring_opened gases COx, NOx thermal->gases

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Optimizing N-Substitution of 2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-substitution of 2,6-dimethylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of N-substituted this compound derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue 1: Low or No Conversion of Starting Material

Q: I am observing very low or no conversion of my this compound. What are the potential causes and solutions?

A: Low reactivity can stem from several factors related to your substrates, reagents, or reaction conditions. Here are some common causes and their solutions:

  • Poor Leaving Group (for N-Alkylation): If you are using an alkyl halide, the reactivity of the leaving group is crucial. The general reactivity trend is I > Br > Cl.

    • Solution: Consider switching to an alkyl iodide or bromide for faster reaction kinetics.

  • Steric Hindrance: Significant steric bulk on either the this compound or the alkylating/arylating agent can impede the reaction.[1]

    • Solution: If possible, use less sterically hindered reagents. For sterically demanding substrates in Buchwald-Hartwig amination, the choice of ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands can often overcome steric challenges.[2]

  • Insufficiently Activated Electrophile: In some cases, the electrophile may not be reactive enough under the chosen conditions.

    • Solution: For N-arylations, using aryl triflates or nonaflates can be more effective than aryl halides.[3] For alkylations, conversion of alcohols to tosylates or mesylates can increase reactivity.

  • Catalyst Deactivation (for Catalytic Reactions): In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the catalyst can deactivate over time.

    • Solution: Ensure inert atmospheric conditions (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. The choice of ligand can also significantly impact catalyst stability.[1]

Issue 2: Formation of Multiple Products and Over-alkylation

Q: My reaction is yielding a mixture of products, including what appears to be over-alkylation of the nitrogen. How can I improve selectivity?

A: Over-alkylation is a common challenge when N-alkylating secondary amines like this compound, as the tertiary amine product can sometimes be more nucleophilic than the starting secondary amine.[1]

  • Stoichiometry Control: Using a large excess of the amine compared to the alkylating agent can statistically favor mono-alkylation, though this may not be atom-economical.[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance, via a syringe pump, can maintain a low concentration of the electrophile, thereby reducing the likelihood of the product reacting further.[1]

  • Alternative Methodologies:

    • Reductive Amination: This is a highly effective method to avoid over-alkylation. It involves the reaction of the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[1][4] This method offers excellent control for mono-alkylation.

    • "Borrowing Hydrogen" Strategy: This approach utilizes alcohols as alkylating agents in the presence of a metal catalyst. The alcohol is temporarily oxidized to an aldehyde/ketone, which then undergoes reductive amination with the amine.[1]

Issue 3: Difficulty in Product Isolation and Purification

Q: I'm having trouble isolating a pure product. It's an oil that won't crystallize, or my column chromatography separation is poor.

A: Isolation and purification challenges can arise from residual solvents, impurities from side reactions, or the inherent physical properties of the product.

  • Residual High-Boiling Solvents: Solvents like DMF or DMSO can be difficult to remove completely and may result in an oily product.[5]

    • Solution: Perform multiple aqueous washes (with water or brine) of the organic layer during workup to remove residual high-boiling point solvents. Azeotropic distillation with a suitable solvent can also be effective.[5]

  • Impure Product: If side reactions have occurred, the resulting impurities can hinder crystallization.

    • Solution: Purification by column chromatography is often necessary. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a good starting point.[5]

  • Product is an Oil: If the product is confirmed to be pure by analytical methods (e.g., NMR, LC-MS) but remains an oil, it may be its natural state at room temperature.

    • Solution: If the product is pure, it can often be used in subsequent steps without crystallization.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-substitution of this compound?

A1: The primary methods for N-substitution of this compound are:

  • N-Alkylation: This involves the reaction of this compound with an alkyl halide or a similar electrophile. It's a direct approach but can be prone to over-alkylation.[4]

  • Reductive Amination: A highly reliable method where this compound reacts with an aldehyde or ketone in the presence of a reducing agent to form a new C-N bond. This method provides excellent control over the degree of alkylation.[1][4]

  • Buchwald-Hartwig Amination: This is a powerful palladium-catalyzed cross-coupling reaction used for the formation of C-N bonds, particularly for N-arylation.[6][7] It has a broad substrate scope and functional group tolerance.[6]

Q2: How do I choose the right base for my N-alkylation reaction?

A2: The choice of base is critical for the deprotonation of the morpholine (B109124) nitrogen.

  • For direct alkylation with alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as DMF or acetonitrile (B52724) are commonly used.[5]

  • For Buchwald-Hartwig amination, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically employed.

Q3: When should I choose Reductive Amination over Direct Alkylation?

A3: Reductive amination is generally preferred when:

  • You want to avoid the risk of over-alkylation, which is a common side reaction in direct alkylation of secondary amines.[1][8]

  • Your starting material is an aldehyde or a ketone.

  • You are working with sensitive functional groups that might not be compatible with the conditions of direct alkylation. Mild reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) can be used, which are selective for the iminium ion over the carbonyl group.[4]

Q4: What are the key parameters to optimize in a Buchwald-Hartwig amination?

A4: The key parameters to optimize for a successful Buchwald-Hartwig amination are:

  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often highly effective.[2]

  • Base: A strong, non-nucleophilic base is required.

  • Solvent: Anhydrous, non-polar solvents like toluene (B28343) or dioxane are typically used.

  • Temperature: Reactions are often heated to achieve a reasonable reaction rate.

Q5: How can I monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[5] A suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) should be used. The N-substituted product will typically have a higher Rf value (be less polar) than the starting this compound. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.[5] Liquid chromatography-mass spectrometry (LC-MS) can also be a powerful tool for monitoring the reaction.

Data Presentation

Table 1: Comparison of Common N-Substitution Methods

MethodTypical ElectrophileKey ReagentsAdvantagesCommon Issues
N-Alkylation Alkyl Halides, SulfonatesK₂CO₃, NaH in DMF or MeCNSimple procedureOver-alkylation[1][8], requires reactive electrophiles
Reductive Amination Aldehydes, KetonesNaBH(OAc)₃, NaBH₃CNHigh selectivity for mono-alkylation[4], mild conditionsRequires a carbonyl compound
Buchwald-Hartwig Amination Aryl Halides, TriflatesPd catalyst, phosphine ligand, NaOtBuBroad scope for N-arylation[6], good functional group toleranceCatalyst sensitivity, requires inert atmosphere

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low/No Conversion Poor leaving groupUse alkyl iodide or bromide
Steric hindranceUse less bulky reagents; for Buchwald-Hartwig, use bulky ligands[1][2]
Catalyst deactivationMaintain inert atmosphere, choose a stable ligand[1]
Over-alkylation Product is more reactiveControl stoichiometry, slow addition of electrophile[1]
-Use reductive amination[1]
Oily Product Residual high-boiling solventAqueous washes, azeotropic removal[5]
ImpuritiesColumn chromatography[5]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

  • Dissolve this compound (1.0 equiv.) and the desired aldehyde or ketone (1.0-1.2 equiv.) in a suitable solvent (e.g., dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE)).

  • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the aryl halide or triflate (1.0 equiv.), this compound (1.2 equiv.), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.

  • Add anhydrous solvent (e.g., toluene) to the vessel.

  • Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_amine This compound reaction N-Substitution Reaction start_amine->reaction start_electrophile Electrophile (Alkyl Halide, Aldehyde/Ketone, Aryl Halide) start_electrophile->reaction workup Aqueous Workup reaction->workup Quenching purification Column Chromatography workup->purification Crude Product product N-Substituted This compound purification->product Pure Product troubleshooting_flowchart cluster_low_conversion Low Conversion Solutions cluster_over_alkylation Over-alkylation Solutions cluster_isolation Isolation Solutions start Reaction Issue? low_conversion Low/No Conversion start->low_conversion Yes over_alkylation Over-alkylation/ Multiple Products start->over_alkylation Yes isolation_problem Isolation/Purification Problem start->isolation_problem Yes lc_solution1 Check Leaving Group (I > Br > Cl) low_conversion->lc_solution1 lc_solution2 Address Steric Hindrance (Ligand Choice) low_conversion->lc_solution2 lc_solution3 Ensure Catalyst Activity (Inert Atmosphere) low_conversion->lc_solution3 oa_solution1 Control Stoichiometry/ Slow Addition over_alkylation->oa_solution1 oa_solution2 Switch to Reductive Amination over_alkylation->oa_solution2 ip_solution1 Remove High-Boiling Solvents isolation_problem->ip_solution1 ip_solution2 Purify via Column Chromatography isolation_problem->ip_solution2

References

Technical Support Center: Industrial Scale-up of 2,6-Dimethylmorpholine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the industrial scale-up of 2,6-Dimethylmorpholine production.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem 1: Low overall yield of this compound.

Potential CauseSuggested Solution
Inadequate Temperature Control The dehydration of diisopropanolamine (B56660) is temperature-sensitive. Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures can lead to charring and the formation of by-products.[1] It is crucial to maintain a stable reaction temperature, typically between 150°C and 190°C.[2]
Insufficient Reaction Time The cyclization process can be slow. Ensure the reaction is allowed to proceed for a sufficient duration, which can be up to 15 hours or more, to ensure completion.[1]
Improper Acid Concentration Concentrated sulfuric acid acts as both a dehydrating agent and a catalyst.[1][3] Using an incorrect concentration or an insufficient amount of acid will lead to an incomplete reaction. The molar ratio of diisopropanolamine to sulfuric acid should be carefully controlled, typically ranging from 1:1.0 to 1:3.0.[2]
Suboptimal Reagent Addition The order and rate of reagent addition are critical. Simultaneously metering diisopropanolamine and sulfuric acid into the reaction vessel is recommended to control the exotherm and prevent side reactions.[4] Adding the amine to the acid can lead to undesirable side reactions and reduced yield.[5]
Catalyst Deactivation In catalytic routes, such as the reaction of diethylene glycol with ammonia, the catalyst can be poisoned by impurities or fouled by high-molecular-weight byproducts.[6] Ensure high purity of starting materials and consider catalyst regeneration or replacement.[6]

Problem 2: Low proportion of the desired cis-isomer.

Potential CauseSuggested Solution
Incorrect Reaction Temperature The ratio of cis- to trans-isomers is influenced by the reaction temperature. Higher temperatures can favor the formation of the thermodynamically more stable trans-isomer.[3]
Inappropriate Molar Ratio of Reactants The molar ratio of diisopropanolamine to sulfuric acid can affect the isomer ratio. A higher proportion of sulfuric acid may favor the formation of the cis-isomer up to a certain point.[2][4]
Insufficient Reaction Time Longer reaction times at elevated temperatures can lead to isomerization and a shift in the cis/trans ratio towards thermodynamic equilibrium.[3]

Problem 3: Difficulty in product purification.

Potential CauseSuggested Solution
Hygroscopic Nature of this compound This compound is highly hygroscopic and readily absorbs moisture from the air, which can affect purity and yield calculations.[1] Dry the crude product thoroughly using a suitable drying agent like potassium hydroxide (B78521) (KOH) or through azeotropic distillation.[1][7]
Formation of Azeotrope with Water This compound forms an azeotrope with water, making complete separation by simple distillation difficult.[7] Consider azeotropic distillation with a solvent like benzene (B151609) or liquid-liquid extraction to break the azeotrope.[7]
Presence of Isomeric Impurities The crude product will contain a mixture of cis- and trans-isomers, as well as potentially other isomers like 2,5-dimethylmorpholine.[8] Purification can be achieved by fractional distillation or by forming a salt with a carboxylic acid (e.g., acetic acid, propionic acid) to selectively crystallize the desired cis-isomer.[8]
Formation of "Heavies" and Tar-like By-products Side reactions can lead to the formation of high-molecular-weight condensation products, which can complicate distillation.[4][6] Optimize reaction conditions (temperature, reagent addition) to minimize their formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The most common industrial method for producing this compound is the dehydration of diisopropanolamine (1,1'-iminobispropan-2-ol) using a strong acid catalyst, typically concentrated sulfuric acid.[3] This process involves the cyclization of diisopropanolamine at elevated temperatures.[2][3]

Q2: How can I maximize the yield of the cis-isomer of this compound?

A2: To maximize the yield of the cis-isomer, it is important to carefully control the reaction conditions. This includes the simultaneous addition of diisopropanolamine and sulfuric acid to the reactor to manage the heat of reaction.[3][4] The molar ratio of diisopropanolamine to sulfuric acid and the reaction temperature are also key factors that influence the cis/trans isomer ratio.[2][4] A patented process suggests that a molar ratio of diisopropanolamine to sulfuric acid of 1:3.0, with a reaction temperature of 180°C for 3 hours, can yield a product with 88% cis-isomer.[2]

Q3: What are the major by-products to expect in this compound synthesis?

A3: The primary by-products are the trans-isomer of this compound and potentially other structural isomers like 2,5-dimethylmorpholine.[8] Additionally, side reactions can lead to the formation of oily and tar-like substances, especially if the reaction temperature is not well-controlled or if the reagents are not added in an optimal manner.[4] Incomplete reaction can also leave unreacted diisopropanolamine in the product mixture.

Q4: What are the recommended storage conditions for this compound?

A4: Due to its flammable nature (flash point of 48.9°C) and hygroscopicity, this compound should be stored in a cool, well-ventilated area away from strong oxidants and acids.[9] The containers should be tightly sealed to prevent moisture absorption and potential degradation.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield and Isomer Ratio of this compound

Molar Ratio (Diisopropanolamine:H₂SO₄)Reaction Temperature (°C)Reaction Time (hours)Total Yield (%)cis-Isomer (%)trans-Isomer (%)
1:1.2517012987822
1:1.51805968020
1:2.01803948416
1:3.01803918812

Data adapted from patents EP0094565B1 and US4504363A.[2][4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydration of Diisopropanolamine

This protocol is based on the cyclization of diisopropanolamine using sulfuric acid.

Materials:

  • Diisopropanolamine

  • Concentrated Sulfuric Acid (90-120%)

  • Sodium Hydroxide solution (for neutralization)

  • Drying agent (e.g., Potassium Hydroxide pellets)

Procedure:

  • Simultaneously meter diisopropanolamine (containing 0-20% water) and excess concentrated sulfuric acid into a suitable reactor with vigorous stirring. The rate of addition should be controlled to allow the reaction temperature to increase to between 85°C and 170°C without external cooling, utilizing the heat of reaction.[3][4]

  • Once the addition is complete, heat the reaction mixture to a temperature between 150°C and 190°C.[2]

  • Maintain this temperature for a period of 1 to 25 hours, during which water will distill off.[4]

  • After the reaction is complete, cool the mixture and carefully neutralize it with a sodium hydroxide solution.

  • Separate the crude this compound layer.

  • Dry the crude product using a suitable drying agent, such as potassium hydroxide pellets.[1]

  • Purify the dried product by fractional distillation.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start Start: Diisopropanolamine & Sulfuric Acid reaction Simultaneous Metering into Reactor (85-170°C, Exothermic) start->reaction heating Heating and Water Removal (150-190°C, 1-25h) reaction->heating neutralization Neutralization with NaOH heating->neutralization separation Separation of Crude Product neutralization->separation drying Drying of Crude Product (e.g., with KOH) separation->drying Crude Product distillation Fractional Distillation drying->distillation final_product Pure this compound distillation->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

G cluster_troubleshooting Troubleshooting Low Yield problem Low Overall Yield cause1 Inadequate Temperature Control problem->cause1 cause2 Insufficient Reaction Time problem->cause2 cause3 Improper Acid Concentration problem->cause3 cause4 Suboptimal Reagent Addition problem->cause4 solution1 Maintain Stable Temperature (150-190°C) cause1->solution1 solution2 Ensure Sufficient Reaction Time (≥15 hours) cause2->solution2 solution3 Control Molar Ratio (1:1.0 to 1:3.0) cause3->solution3 solution4 Simultaneous Metering of Reagents cause4->solution4

Caption: Logical relationship for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Prevention of N-nitroso-2,6-dimethylmorpholine (NDMM) Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing the formation of N-nitroso-2,6-dimethylmorpholine (NDMM) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-nitroso-2,6-dimethylmorpholine (NDMM) and why is its formation a concern?

A1: N-nitroso-2,6-dimethylmorpholine (NDMM) is a nitrosamine (B1359907) impurity that is a potential human carcinogen.[1] Its formation in pharmaceutical products is a significant concern as it can pose a safety risk to patients. Regulatory agencies worldwide have set strict limits for the presence of nitrosamine impurities in drug substances and products.

Q2: What are the primary precursors for the formation of NDMM?

A2: The primary precursors for NDMM formation are the secondary amine, 2,6-dimethylmorpholine, and a nitrosating agent. Nitrosating agents are often derived from nitrite (B80452) impurities present in raw materials and excipients used in drug formulation.

Q3: Under what conditions does NDMM formation typically occur?

A3: The formation of NDMM is influenced by several factors, including:

  • Presence of Precursors: The availability of this compound and a nitrosating agent.

  • pH: Acidic conditions generally favor the formation of nitrosamines.

  • Temperature: Higher temperatures can accelerate the rate of the nitrosation reaction.

  • Presence of Inhibitors: The absence of compounds that can scavenge nitrosating agents will allow the reaction to proceed.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected detection of NDMM in the final product. Contamination of raw materials or excipients with nitrite or this compound.Source high-purity raw materials and excipients with low nitrite content. Screen all incoming materials for potential nitrosamine precursors.
In-situ formation during the manufacturing process due to reaction conditions (e.g., acidic pH, high temperature).Optimize the manufacturing process to avoid conditions that favor nitrosation. This may include adjusting the pH to be less acidic and using lower processing temperatures.
Inconsistent levels of NDMM across different batches. Variability in the levels of nitrite impurities in excipients.Implement rigorous testing of all excipient lots for nitrite content. Consider establishing a qualification program for excipient suppliers.
Inconsistent application of preventive measures.Ensure consistent and validated procedures for the addition of inhibitors and for monitoring critical process parameters.
Failure of inhibitors to prevent NDMM formation. Insufficient concentration of the inhibitor.Increase the concentration of the inhibitor in the formulation. Conduct studies to determine the optimal inhibitor concentration.
Degradation of the inhibitor during the process or storage.Evaluate the stability of the inhibitor under your specific process and storage conditions. Consider using a more stable inhibitor or adjusting the process to protect the inhibitor.
Incompatibility of the inhibitor with other formulation components.Conduct compatibility studies to ensure that the chosen inhibitor does not interact negatively with the active pharmaceutical ingredient (API) or other excipients.

Prevention Strategies and Experimental Data

The most effective strategy for preventing the formation of NDMM is the use of inhibitors, also known as scavengers, which compete with the amine for the nitrosating agent. Commonly used inhibitors include ascorbic acid (Vitamin C) and alpha-tocopherol (B171835) (Vitamin E).

Quantitative Data on Inhibitor Efficacy

The following table summarizes the reported efficacy of common inhibitors in preventing the formation of nitrosamines. While specific data for NDMM is limited, the data for structurally similar nitrosamines provides a strong indication of their potential effectiveness.

InhibitorModel System/NitrosamineInhibitor ConcentrationObserved InhibitionCitation
Ascorbic AcidModel Formulation (General Nitrosamine)1% (w/w)~75%[2]
Alpha-TocopherolIn vivo (N-nitrosomorpholine)5 µg/g body weight50-70%[3]

Experimental Protocols

Protocol 1: In Vitro Evaluation of Inhibitors for NDMM Formation

This protocol outlines a general procedure to assess the effectiveness of inhibitors in preventing the formation of NDMM in a solution-based system.

Materials:

  • This compound

  • Sodium nitrite

  • Inhibitor (e.g., Ascorbic Acid, Alpha-Tocopherol)

  • Buffer solution (e.g., citrate-phosphate buffer, pH 3-4)

  • Quenching solution (e.g., ammonium (B1175870) sulfamate)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Analytical standards for NDMM

  • LC-MS/MS or GC-MS system

Procedure:

  • Prepare a stock solution of this compound in the chosen buffer.

  • Prepare stock solutions of the inhibitor at various concentrations in the buffer.

  • In separate reaction vials, combine the this compound solution with each concentration of the inhibitor solution. Include a control vial with no inhibitor.

  • Initiate the reaction by adding a stock solution of sodium nitrite to each vial.

  • Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a defined period.

  • Stop the reaction by adding the quenching solution.

  • Extract the NDMM from the aqueous solution using an appropriate organic solvent.

  • Analyze the organic extracts for NDMM concentration using a validated LC-MS/MS or GC-MS method.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

Protocol 2: Quantification of NDMM by LC-MS/MS

This protocol provides a general framework for the analysis of NDMM in pharmaceutical samples. Method validation is crucial for accurate and reliable results.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol (B129727) or acetonitrile

  • Gradient: A suitable gradient to achieve separation from other components.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): [M+H]+ for NDMM

  • Product Ions (m/z): At least two characteristic product ions for confirmation and quantification.

  • Collision Energy and other MS parameters: Optimize for maximum sensitivity and specificity for NDMM.

Diagrams

NDMM_Formation_Pathway cluster_precursors Precursors cluster_conditions Conditions cluster_product Product Amine This compound NDMM N-nitroso-2,6-dimethylmorpholine (NDMM) Amine->NDMM NitrosatingAgent Nitrosating Agent (e.g., N2O3) NitrosatingAgent->NDMM Acidic_pH Acidic pH Acidic_pH->NDMM Elevated_Temp Elevated Temperature Elevated_Temp->NDMM

Figure 1. Simplified pathway for the formation of NDMM.

Inhibition_Mechanism cluster_reactants Reactants cluster_reactions Reactions cluster_products Products Amine This compound Nitrosation Nitrosation Amine->Nitrosation NitrosatingAgent Nitrosating Agent NitrosatingAgent->Nitrosation Scavenging Scavenging NitrosatingAgent->Scavenging Inhibitor Inhibitor (e.g., Ascorbic Acid) Inhibitor->Scavenging NDMM NDMM Formation Nitrosation->NDMM InactiveProduct Inactive Product Scavenging->InactiveProduct

Figure 2. Competitive mechanism of NDMM formation and inhibition.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Prepare Reaction Mixtures (Amine, Buffer, +/- Inhibitor) B Initiate Reaction (Add Nitrite) A->B C Incubate at Controlled Temperature and Time B->C D Quench Reaction C->D E Extract NDMM D->E F LC-MS/MS or GC-MS Analysis E->F G Quantify NDMM F->G H Calculate % Inhibition G->H

Figure 3. General experimental workflow for evaluating NDMM inhibition.

References

Technical Support Center: 2,6-Dimethylmorpholine Isomerization Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the cis-trans isomerization of 2,6-dimethylmorpholine.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound with a high cis-isomer content?

The most common and effective method is the acid-catalyzed cyclization of diisopropanolamine (B56660) using sulfuric acid. This process involves heating the reactants to induce dehydration and ring closure. By carefully controlling the reaction conditions, a high proportion of the desired cis-isomer can be achieved.

Q2: Why is controlling the cis-trans isomer ratio of this compound important?

The stereochemistry of this compound is crucial for its application in various fields, particularly in the synthesis of pharmaceuticals and agrochemicals. For instance, the biological activity of certain crop protection agents is primarily attributed to derivatives of cis-2,6-dimethylmorpholine[1]. Therefore, maximizing the yield of the cis-isomer is often a key objective.

Q3: What is the thermodynamic equilibrium for the cis-trans isomerization of this compound?

Under typical reaction conditions for the cyclization of diisopropanolamine with sulfuric acid (170-250°C), the thermodynamic equilibrium favors the cis-isomer. An isomer ratio of approximately 88% cis-2,6-dimethylmorpholine (B33440) to 12% trans-2,6-dimethylmorpholine corresponds to this equilibrium[1][2][3].

Q4: How can the cis- and trans-isomers of this compound be separated?

Due to a difference in their boiling points, the cis- and trans-isomers can be separated by fractional distillation[1][2]. The boiling point of cis-2,6-dimethylmorpholine is approximately 142-143°C, while the trans-isomer boils at a slightly higher temperature of 148.1-148.5°C[4]. For achieving very high purity of the cis-isomer, methods involving crystallization with carboxylic acids, such as acetic acid, can be employed to selectively precipitate the cis-isomer as a salt[4].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low overall yield of this compound Incomplete reaction.Increase the reaction time or temperature. Ensure thorough mixing of the reactants.
Side reactions or degradation.Avoid excessively high temperatures (above 220°C) which can lead to degradation. Ensure the simultaneous addition of diisopropanolamine and sulfuric acid to the reaction vessel to utilize the heat of reaction efficiently and maintain a controlled temperature profile[1][2][3].
Low cis- to trans-isomer ratio The reaction has not reached thermodynamic equilibrium.Increase the reaction time and/or temperature to allow for the isomerization of the trans-isomer to the more stable cis-isomer. Refer to the experimental data for optimal conditions[1][2].
Reaction conditions favor the kinetic product.While the cis-isomer is the thermodynamic product, initial reaction conditions might influence the initial isomer ratio. Ensure the reaction is held at a sufficiently high temperature for an adequate duration to allow for equilibration[5][6][7].
Difficulty in separating isomers by distillation Inefficient distillation column.Use a packed distillation column to improve the separation efficiency[1][2].
Close boiling points of the isomers.For very high purity requirements, consider a chemical separation method. This can involve reacting the isomer mixture with a carboxylic acid to selectively crystallize the cis-isomer as a salt, which can then be neutralized to recover the pure cis-isomer[4].
Product is contaminated with water Incomplete drying after workup.After neutralization with sodium hydroxide (B78521) solution, the organic phase should be thoroughly dried. This can be achieved by stirring with concentrated sodium hydroxide solution[1][2].

Experimental Protocols & Data

General Protocol for Cis-Rich this compound Synthesis

A common method for preparing this compound with a high proportion of the cis-isomer involves the cyclization of diisopropanolamine with sulfuric acid[1][2][3]. The key to controlling the isomer ratio is the careful management of reaction temperature, time, and the molar ratio of the reactants.

Materials:

  • Diisopropanolamine

  • Sulfuric acid (90-120% strength)

  • Sodium hydroxide solution (for workup)

Procedure:

  • Simultaneously meter diisopropanolamine (containing 0-20% water) and excess sulfuric acid into a reactor with stirring. The heat of reaction will increase the temperature to 85-170°C[1][2][3].

  • Heat the reaction mixture to a temperature between 150°C and 190°C for a period of 1 to 25 hours, during which water is distilled off[1][2].

  • After cooling, the reaction mixture is carefully added to a cooled, dilute sodium hydroxide solution to neutralize the sulfuric acid (to a pH of 12-14)[1].

  • The organic phase is separated and can be purified by distillation under reduced pressure to remove by-products[1].

  • The resulting crude this compound is dried, for example, by stirring with a concentrated sodium hydroxide solution[1].

  • The final product can be further purified and the isomers separated by fractional distillation[1][2].

Quantitative Data: Influence of Reaction Conditions on Isomer Ratio

The following table summarizes the effect of varying the molar ratio of diisopropanolamine to sulfuric acid and the reaction time on the total yield and the cis/trans isomer ratio of this compound when the reaction is conducted at 180°C.

Molar Ratio (Diisopropanolamine : H₂SO₄)Reaction Time (hours)Total Yield (%)cis-Isomer (%)trans-Isomer (%)Reference
1 : 1.55968020[1][2]
1 : 2.03948416[1][2]
1 : 3.03918812[1][2]

Data compiled from patent literature describing the synthesis of this compound.

Visualizations

Experimental Workflow for Cis-2,6-Dimethylmorpholine Synthesis

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification diisopropanolamine Diisopropanolamine metering Simultaneous Metering (85-170°C) diisopropanolamine->metering sulfuric_acid Sulfuric Acid sulfuric_acid->metering heating Heating (150-190°C, 1-25h) Water Distillation metering->heating neutralization Neutralization (NaOH solution) heating->neutralization phase_separation Phase Separation neutralization->phase_separation drying Drying phase_separation->drying distillation Fractional Distillation drying->distillation product High-Purity cis-2,6-Dimethylmorpholine distillation->product

Caption: Workflow for the synthesis of cis-rich this compound.

Control of Cis/Trans Isomer Ratio

logical_relationship cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome temp Increased Temperature equilibrium Shift Towards Thermodynamic Equilibrium temp->equilibrium Favors time Increased Reaction Time time->equilibrium Allows for acid Increased H₂SO₄ Ratio acid->equilibrium Catalyzes trans_isomerization Isomerization of trans to cis equilibrium->trans_isomerization cis_ratio Increased cis/trans Ratio trans_isomerization->cis_ratio

Caption: Relationship between reaction conditions and cis/trans isomer ratio.

References

Technical Support Center: Analytical Method Development for 2,6-Dimethylmorpholine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for 2,6-Dimethylmorpholine and its impurities.

Troubleshooting Guides

This section addresses common issues encountered during the Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) analysis of this compound.

Gas Chromatography (GC) Troubleshooting

Question: I am observing peak tailing for the this compound peak in my GC analysis. What are the possible causes and solutions?

Answer:

Peak tailing for an amine compound like this compound is a common issue in GC analysis. It is often caused by secondary interactions between the basic analyte and active sites within the GC system. Here’s a systematic approach to troubleshoot this problem:

  • Active Sites in the Inlet or Column:

    • Cause: Silanol (B1196071) groups (-Si-OH) on the surface of the inlet liner or the GC column can interact with the amine functional group of this compound through hydrogen bonding, causing the peak to tail.

    • Solution:

      • Use a deactivated inlet liner specifically designed for amine analysis.

      • Trim the first 10-30 cm of the analytical column to remove any accumulated non-volatile residues or active sites.[1]

      • Condition the column according to the manufacturer's instructions to ensure it is ready for use.

      • If the problem persists, consider using a column specifically designed for the analysis of basic compounds.

  • Improper Column Installation:

    • Cause: If the column is not cut properly or is installed at the incorrect depth in the inlet or detector, it can create dead volume, leading to peak tailing.[1][2]

    • Solution:

      • Ensure the column is cut with a high-quality ceramic wafer to get a clean, 90-degree cut.

      • Follow the instrument manufacturer's guidelines for the correct column installation depth.

  • Sample Overload:

    • Cause: Injecting too much sample can overload the column, leading to asymmetrical peak shapes.

    • Solution:

      • Reduce the injection volume or dilute the sample.

      • Increase the split ratio to reduce the amount of sample reaching the column.

Question: I am seeing "ghost peaks" in my blank injections after running a this compound sample. What could be the cause?

Answer:

Ghost peaks are extraneous peaks that appear in blank runs and can interfere with the analysis of your target analytes.[3] The primary causes for ghost peaks in this context are:

  • Carryover from Previous Injections:

    • Cause: this compound or its impurities may be adsorbed in the injection port or on the column and then slowly elute in subsequent runs.

    • Solution:

      • Clean the injection port and replace the inlet liner and septum.[3]

      • Develop a robust bake-out method at the end of each analytical sequence to ensure all compounds are eluted from the column.

      • Use a solvent wash with a strong solvent for the autosampler syringe between injections.

  • Septum Bleed:

    • Cause: Degradation of the inlet septum at high temperatures can release volatile compounds that produce peaks in the chromatogram.[3]

    • Solution:

      • Use high-quality, low-bleed septa.

      • Ensure the inlet temperature is not set higher than the septum's maximum operating temperature.

      • Replace the septum regularly.

  • Contaminated Carrier Gas or Solvents:

    • Cause: Impurities in the carrier gas or solvents can accumulate on the column and elute as peaks.

    • Solution:

      • Use high-purity carrier gas and install traps to remove oxygen, moisture, and hydrocarbons.

      • Use fresh, high-purity solvents for sample preparation and syringe washes.[4]

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question: My this compound peak shows poor shape and variable retention time in reverse-phase HPLC. What should I check?

Answer:

Poor peak shape and retention time variability for a basic compound like this compound in reverse-phase HPLC are often related to secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol Interactions:

    • Cause: Residual silanol groups on the silica-based C18 column can interact with the basic amine, causing peak tailing and shifting retention times.

    • Solution:

      • Use a base-deactivated column or a column with end-capping.

      • Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.

      • Operate the mobile phase at a lower pH (e.g., pH 3-4) to ensure the amine is fully protonated, which can sometimes improve peak shape.

  • Mobile Phase Issues:

    • Cause: Improperly prepared or buffered mobile phase can lead to inconsistent ionization of the analyte and, consequently, shifting retention times.

    • Solution:

      • Ensure the mobile phase is adequately buffered and the pH is stable.

      • Freshly prepare the mobile phase daily and degas it thoroughly before use.

  • Column Overload:

    • Cause: Injecting a sample that is too concentrated can lead to peak fronting or tailing.

    • Solution:

      • Dilute the sample or reduce the injection volume.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is more suitable for the analysis of this compound and its impurities, GC or HPLC?

A1: Both GC and HPLC can be suitable, and the choice depends on the specific requirements of the analysis.

  • GC-FID (Gas Chromatography with Flame Ionization Detection) is often preferred for its high resolution in separating volatile isomers like the cis and trans forms of this compound. It is a robust and reliable technique for purity analysis.

  • HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) can also be used, but since this compound lacks a strong chromophore, derivatization is often required to achieve adequate sensitivity. HPLC is particularly useful for analyzing non-volatile impurities or degradation products.

Q2: What are the critical parameters to consider during the validation of an analytical method for this compound impurities?

A2: According to ICH guidelines, the key validation parameters for an impurity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities, degradants, and matrix components. This is often demonstrated through forced degradation studies.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q3: What are forced degradation studies and why are they important for impurity analysis?

A3: Forced degradation studies are designed to intentionally degrade the drug substance or drug product using more severe conditions than those used in accelerated stability studies.[5] These studies are crucial for:

  • Developing Stability-Indicating Methods: They help to generate potential degradation products, which are then used to demonstrate the specificity of the analytical method in separating the main component from its impurities and degradants.[6][7]

  • Understanding Degradation Pathways: They provide insights into the chemical stability of the molecule and help to identify likely degradation products that could form under normal storage conditions.[6]

  • Formulation and Packaging Development: The information from these studies can guide the development of a stable formulation and the selection of appropriate packaging.[6]

Typical stress conditions for forced degradation studies include exposure to acid, base, oxidation, heat, and light.[5][6][8]

Data Presentation

Table 1: Example GC-FID Method Parameters for this compound Purity and Isomer Analysis
ParameterValue
Column Capillary column suitable for amines (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 200 °C, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Expected Retention Time cis-2,6-Dimethylmorpholine: ~8.5 min, trans-2,6-Dimethylmorpholine: ~9.2 min
Table 2: Example Validation Summary for a this compound Impurity Method (HPLC-UV with Derivatization)
Validation ParameterResult
Linearity (Range) 0.05 - 2.0 µg/mL
Correlation Coefficient (r²) > 0.999
LOD 0.015 µg/mL
LOQ 0.05 µg/mL
Accuracy (Recovery) 98.5% - 101.2%
Precision (RSD) Repeatability: < 1.5%, Intermediate Precision: < 2.0%
Specificity Method is specific and stability-indicating

Experimental Protocols

Protocol 1: GC-FID Analysis of this compound for Purity and Isomer Ratio
  • Sample Preparation: Accurately weigh about 100 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent (e.g., Dichloromethane or Methanol) to obtain a concentration of 10 mg/mL.

  • Standard Preparation: Prepare a standard solution of cis- and trans-2,6-Dimethylmorpholine of known purity in the same solvent at a similar concentration.

  • GC System Setup: Set up the GC-FID system according to the parameters outlined in Table 1.

  • Injection: Inject 1 µL of the prepared sample and standard solutions into the GC system.

  • Data Analysis: Integrate the peaks corresponding to cis- and trans-2,6-Dimethylmorpholine. Calculate the purity and the ratio of the isomers based on the peak areas.

Protocol 2: Forced Degradation Study of this compound
  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample of this compound to 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 48 hours.

  • Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze them using a suitable stability-indicating method (e.g., HPLC-UV or GC-FID) to observe the extent of degradation and the formation of any degradation products.

Visualizations

Analytical_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation Define Analytical Target Profile Define Analytical Target Profile Select Analytical Technique (GC/HPLC) Select Analytical Technique (GC/HPLC) Define Analytical Target Profile->Select Analytical Technique (GC/HPLC) Screen Columns and Mobile Phases Screen Columns and Mobile Phases Select Analytical Technique (GC/HPLC)->Screen Columns and Mobile Phases Optimize Method Parameters Optimize Method Parameters Screen Columns and Mobile Phases->Optimize Method Parameters Perform Forced Degradation Studies Perform Forced Degradation Studies Optimize Method Parameters->Perform Forced Degradation Studies Identify Degradation Products Identify Degradation Products Perform Forced Degradation Studies->Identify Degradation Products Assess Peak Purity Assess Peak Purity Identify Degradation Products->Assess Peak Purity Validate Method (ICH Guidelines) Validate Method (ICH Guidelines) Assess Peak Purity->Validate Method (ICH Guidelines) Specificity Specificity Validate Method (ICH Guidelines)->Specificity Final Method Transfer Final Method Transfer Validate Method (ICH Guidelines)->Final Method Transfer Linearity_Range Linearity_Range Specificity->Linearity_Range Accuracy_Precision Accuracy_Precision Linearity_Range->Accuracy_Precision LOD_LOQ LOD_LOQ Accuracy_Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for Analytical Method Development and Validation.

GC_Troubleshooting_Logic cluster_peak_solutions Peak Shape Solutions cluster_baseline_solutions Baseline Solutions cluster_retention_solutions Retention Time Solutions start GC Problem Observed peak_shape Peak Shape Issue Tailing Fronting Splitting start->peak_shape baseline Baseline Issue Drift Noise Ghost Peaks start->baseline retention Retention Time Issue Shifting Irreproducible start->retention sol_tailing Check for Active Sites (Liner, Column) Check Column Installation Reduce Sample Load peak_shape:tailing->sol_tailing sol_fronting Reduce Sample Load Check Solvent Effects peak_shape:fronting->sol_fronting sol_splitting Check Injection Technique Optimize Initial Oven Temp. peak_shape:splitting->sol_splitting sol_drift Check for Leaks Ensure Temperature Stability baseline:drift->sol_drift sol_noise Check Gas Purity Clean Detector baseline:noise->sol_noise sol_ghost Clean Inlet Replace Septum Run Blanks baseline:ghost->sol_ghost sol_shift Check Carrier Gas Flow Ensure Oven Temp is Stable retention:shift->sol_shift sol_irreproducible Check for Leaks Use Autosampler retention:irreproducible->sol_irreproducible

Caption: Troubleshooting Logic for Common GC Issues.

References

Troubleshooting guide for 2,6-Dimethylmorpholine involved reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,6-dimethylmorpholine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to consider when working with this compound?

A1: this compound is a flammable liquid and vapor that can cause severe skin burns and eye damage. It is harmful if swallowed or in contact with skin.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep it away from heat, sparks, open flames, and hot surfaces. It is incompatible with strong oxidizing agents and strong acids.[2]

Q2: How should this compound be properly stored?

A2: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] It should be stored away from incompatible materials such as strong acids and oxidizing agents.

Q3: What are the common isomers of this compound, and how do they affect reactions?

A3: this compound exists as cis and trans isomers. The cis-isomer is often the desired isomer for the synthesis of certain agrochemicals and pharmaceuticals, as it can exhibit higher biological activity.[3] The ratio of cis to trans isomers can vary depending on the synthesis method. The steric environment of the nitrogen atom differs between the two isomers, which can potentially influence reaction rates and product selectivity.

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation Reactions

Q: I am experiencing low yields in my N-alkylation reaction with this compound and an alkyl halide. What are the potential causes and solutions?

A: Low yields in N-alkylation reactions with this compound are often attributed to its steric hindrance, the reactivity of the alkyl halide, or suboptimal reaction conditions. The two methyl groups adjacent to the nitrogen atom impede the approach of electrophiles.

Potential Causes and Solutions:

  • Steric Hindrance: The bulky nature of this compound can slow down the reaction rate.

    • Solution: Increase the reaction temperature and prolong the reaction time. The use of more reactive alkylating agents, such as alkyl iodides or triflates, can also improve yields. For particularly hindered substrates, consider using a catalyst system designed for sterically demanding amines, such as certain iridium or ruthenium complexes.[4][5]

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reactivity.

    • Solution: Monitor the reaction progress using techniques like TLC or LC-MS. If the reaction has stalled, consider adding more of the alkylating agent or a more potent catalyst. Switching to a higher-boiling solvent to allow for higher reaction temperatures can also be beneficial.

  • Side Reactions: Over-alkylation to form a quaternary ammonium (B1175870) salt is a common side reaction in amine alkylations, although less likely with hindered amines. Elimination reactions can also occur if the alkyl halide is prone to E2 elimination and this compound acts as a base.

    • Solution: Use a stoichiometric amount of the alkylating agent or a slight excess of the amine. To minimize elimination, use a less hindered base if this compound is not intended to be the base, and run the reaction at the lowest effective temperature.

Troubleshooting Workflow for Low N-Alkylation Yield

start Low N-Alkylation Yield check_sterics Is steric hindrance a likely issue? start->check_sterics increase_temp_time Increase reaction temperature and/or time check_sterics->increase_temp_time Yes check_completion Is the reaction incomplete? (Monitor by TLC/LC-MS) check_sterics->check_completion No more_reactive_halide Use a more reactive alkyl halide (e.g., R-I) increase_temp_time->more_reactive_halide increase_temp_time->check_completion special_catalyst Consider specialized catalysts for hindered amines more_reactive_halide->special_catalyst add_reagent Add more alkylating agent or catalyst check_completion->add_reagent Yes check_side_reactions Are there significant side products? check_completion->check_side_reactions No higher_boiling_solvent Switch to a higher-boiling point solvent add_reagent->higher_boiling_solvent end Improved Yield add_reagent->end adjust_stoichiometry Adjust stoichiometry (amine vs. alkyl halide) check_side_reactions->adjust_stoichiometry Yes check_side_reactions->end No lower_temp Lower reaction temperature to minimize elimination adjust_stoichiometry->lower_temp adjust_stoichiometry->end

Caption: Troubleshooting workflow for low yields in N-alkylation of this compound.

Issue 2: Low Yield in N-Acylation Reactions

Q: My N-acylation reaction of this compound with an acyl chloride is giving a poor yield. What can I do to improve it?

A: Similar to N-alkylation, the steric hindrance of this compound can significantly reduce the rate of N-acylation. The reactivity of the acylating agent and the choice of base and solvent are critical.

Potential Causes and Solutions:

  • Reduced Nucleophilicity: The methyl groups hinder the nitrogen's lone pair from attacking the electrophilic carbonyl carbon of the acyl chloride.

    • Solution: Use a highly reactive acylating agent, such as an acyl chloride or anhydride. The reaction may require elevated temperatures and extended reaction times. The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be effective.

  • Inadequate Base: An appropriate base is needed to scavenge the HCl generated during the reaction.

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) in slight excess. Pyridine can also be used as both a base and a solvent.

  • Solvent Effects: The choice of solvent can influence the reaction rate.

Quantitative Data Summary: Impact of Reaction Conditions on Yield

Reaction TypeSubstrateReagentConditionsYield (%)Reference
N-AlkylationAnilineBenzyl alcohol2.5 mol% Ru catalyst, 1.0 mmol K-tert-butoxide, Toluene, 70°C, 24h>99[7]
N-AlkylationAnilineBenzyl alcohol1.0 mol% Ir catalyst, 1.5 mmol KOtBu, 120°C, 24h95[4]
N-AcylationProlinamideChloroacetyl chlorideSodium 2-ethylhexanoate, t-butyl methyl ether, -15°C~95[8]
N-AcylationAnilineAcetic anhydride0.1 mol% MgCl2·5H2O, neat, RT, 5 min98
Fenpropimorph (B1672530) SynthesisThis compoundp-tert-butyl-β-methylphenylpropyl chlorideReflux, 6h98[9]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound with an Alkyl Halide

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent). Dissolve the amine in an anhydrous polar aprotic solvent such as acetonitrile or DMF (to make a ~0.1-0.5 M solution).

  • Addition of Base: Add a non-nucleophilic base such as anhydrous potassium carbonate (2.0 equivalents) or N,N-diisopropylethylamine (1.5 equivalents).

  • Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.1-1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid base was used, filter it off and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure N-alkylated product.

Protocol 2: General Procedure for N-Acylation of this compound with an Acyl Chloride

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and a non-nucleophilic base like N,N-diisopropylethylamine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF). Cool the solution to 0°C in an ice bath.

  • Addition of Acylating Agent: Add the acyl chloride (1.1 equivalents) dropwise to the stirred amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed. For very hindered substrates, gentle heating and the addition of a catalytic amount of DMAP may be necessary.

  • Work-up: Dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate to remove any unreacted acyl chloride, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude amide product by flash column chromatography on silica gel or by recrystallization.

Signaling Pathways and Logical Relationships

General Mechanism of N-Alkylation of a Secondary Amine

The N-alkylation of a secondary amine, such as this compound, with an alkyl halide typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

cluster_0 SN2 Mechanism R2NH R₂NH (this compound) TS [R₂NH---R'---X]‡ (Transition State) R2NH->TS Nucleophilic Attack RX R'-X (Alkyl Halide) RX->TS Product R₂N⁺HR' X⁻ (Ammonium Salt) TS->Product FinalProduct R₂NR' (Tertiary Amine) Product->FinalProduct Deprotonation Base Base Base->Product

Caption: General SN2 mechanism for the N-alkylation of a secondary amine.

General Mechanism of N-Acylation of a Secondary Amine

The N-acylation of a secondary amine with an acyl chloride involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of the chloride leaving group.

cluster_1 Nucleophilic Acyl Substitution Amine R₂NH (this compound) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride R'COCl (Acyl Chloride) AcylChloride->Intermediate Product R₂N⁺H(CO)R' Cl⁻ Intermediate->Product Elimination of Cl⁻ FinalProduct R₂N(CO)R' (Tertiary Amide) Product->FinalProduct Deprotonation Base Base Base->Product

Caption: General mechanism for the N-acylation of a secondary amine with an acyl chloride.

Logical Workflow for Fenpropimorph Synthesis

Fenpropimorph, a fungicide, is synthesized from this compound. This diagram illustrates the key steps in its synthesis.[9]

start Starting Materials start_material1 p-tert-butyl-β-methylphenylpropanol start->start_material1 start_material2 Thionyl Chloride (SOCl₂) start->start_material2 start_material3 cis-2,6-Dimethylmorpholine start->start_material3 reaction1 Chlorination start_material1->reaction1 start_material2->reaction1 reaction2 N-Alkylation (SN2) start_material3->reaction2 intermediate p-tert-butyl-β-methylphenylpropyl chloride intermediate->reaction2 reaction1->intermediate product Fenpropimorph reaction2->product

Caption: Logical workflow for the synthesis of the fungicide fenpropimorph.

References

Validation & Comparative

Comparative Guide to Alternative Reagents for 2,6-Dimethylmorpholine in Fungicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative reagents to 2,6-dimethylmorpholine in the synthesis of morpholine-class fungicides. It includes a review of performance data from experimental studies, detailed synthetic protocols, and visualizations of synthetic pathways and mechanisms of action to support research and development in agrochemicals and pharmaceuticals.

Introduction to Morpholine (B109124) Fungicides

Morpholine fungicides are a critical class of agrochemicals used to control a wide range of fungal pathogens, particularly powdery mildew on cereal crops. Key examples include fenpropimorph (B1672530), tridemorph, and amorolfine (B1665469). The efficacy of these compounds is largely attributed to their ability to inhibit multiple steps in the fungal ergosterol (B1671047) biosynthesis pathway, specifically targeting sterol Δ¹⁴-reductase and sterol Δ⁸-Δ⁷-isomerase.[1][2] This multi-site action is believed to lower the risk of resistance development compared to single-site inhibitors.[2]

The core structure of these fungicides features a substituted morpholine ring, with this compound being a common starting reagent. For instance, the synthesis of fenpropimorph involves the nucleophilic substitution of an activated p-tert-butyl-β-methylphenylpropanol derivative with cis-2,6-dimethylmorpholine (B33440).[3] Similarly, the synthesis of the pharmaceutical antifungal amorolfine also utilizes cis-2,6-dimethylmorpholine.[4][5] Given the importance of this structural motif, research into alternative heterocyclic reagents is crucial for developing novel fungicides with improved efficacy, altered resistance profiles, or more favorable toxicological properties.

Alternative Reagents and Comparative Performance

Recent research has explored several alternatives to the traditional this compound core, with two notable examples being piperidine (B6355638) analogues and silicon-incorporated morpholines (sila-analogues).

  • Piperidine Analogues: Fenpropidin is a commercially successful fungicide that replaces the morpholine ring with a piperidine ring. It shares a similar mode of action with fenpropimorph, inhibiting ergosterol biosynthesis.[2]

  • Sila-Analogues: A more recent innovation involves the substitution of a carbon atom within the morpholine ring with a silicon atom. This modification has been shown to yield compounds with potent antifungal activity, in some cases superior to their traditional carbon-based counterparts.[1][6]

The following sections provide a detailed comparison of the performance of fungicides synthesized using these alternative reagents against those using this compound.

Data Presentation: Antifungal Activity

The tables below summarize the in-vitro antifungal activity of traditional morpholine fungicides and their sila-analogues against a range of pathogenic fungi. The data includes Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), which are key indicators of a compound's efficacy.

Table 1: Comparative Antifungal Activity (MIC in µg/mL) of Morpholine Fungicides and Sila-Analogues

CompoundCandida albicans ATCC 24433Candida glabrata NCYC 388Cryptococcus neoformans ATCC 34664Aspergillus niger ATCC 10578
Fenpropimorph 16323264
Amorolfine 1224
Sila-analogue 24 (Fenpropimorph analogue) 1112

Data sourced from a study on silicon-incorporated morpholine antifungals.[1]

Table 2: Comparative Fungicidal Activity (MFC in µg/mL) of Morpholine Fungicides and Sila-Analogues

CompoundCandida albicans ATCC 24433Candida glabrata NCYC 388Cryptococcus neoformans ATCC 34664Aspergillus niger ATCC 10578
Fenpropimorph 326464128
Amorolfine 48816
Sila-analogue 24 (Fenpropimorph analogue) 2224

Data sourced from a study on silicon-incorporated morpholine antifungals.[1]

As the data indicates, the sila-analogue of fenpropimorph (Sila-analogue 24) exhibited significantly greater antifungal and fungicidal activity than fenpropimorph itself, and its performance was comparable or superior to amorolfine across all tested pathogens.[1] This suggests that silicon incorporation is a highly promising strategy for developing next-generation fungicides.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are representative protocols for the synthesis of fenpropimorph using this compound and a general procedure for creating sila-analogues.

Protocol 1: Synthesis of Fenpropimorph

This protocol is based on the reaction of an activated alcohol with cis-2,6-dimethylmorpholine.[3][7]

Step 1: Activation of p-tert-butyl-β-methylphenylpropanol

  • To a solution of p-tert-butyl-β-methylphenylpropanol in an aprotic solvent (e.g., dichloromethane), add an equimolar amount of a suitable activating agent such as thionyl chloride (for chlorination) or methanesulfonyl chloride (for mesylation) at 0 °C.

  • Include a base, such as triethylamine, to neutralize the acidic byproduct.

  • Stir the reaction mixture at room temperature until the starting alcohol is consumed (monitored by TLC or GC).

  • Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate (B86663).

  • Remove the solvent under reduced pressure to yield the activated intermediate.

Step 2: Nucleophilic Substitution with cis-2,6-Dimethylmorpholine

  • Dissolve the activated intermediate from Step 1 in a suitable solvent like N,N-dimethylformamide (DMF).

  • Add a slight excess of cis-2,6-dimethylmorpholine to the solution.

  • Heat the reaction mixture (e.g., to 80-100 °C) and stir for several hours until the reaction is complete.

  • Cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain fenpropimorph as an oily liquid.

Protocol 2: General Synthesis of Sila-Fenpropimorph Analogue (Sila-analogue 24)

This protocol describes the synthesis of a silicon-incorporated analogue of fenpropimorph.[1]

  • A solution of 3-(4-(tert-butyl)phenyl)-2-methylpropan-1-ol in dry dichloromethane (B109758) is treated with triethylamine, followed by the dropwise addition of methanesulfonyl chloride at 0 °C.

  • The reaction is stirred for 2 hours at room temperature.

  • After completion, the reaction mixture is washed with water, and the organic layer is dried over anhydrous sodium sulfate and concentrated to give the mesylate.

  • A solution of the resulting mesylate in acetonitrile (B52724) is added to a mixture of 2,6-dimethyl-1-oxa-4-aza-1-silacyclohexane and potassium carbonate.

  • The reaction mixture is refluxed for 12 hours.

  • After cooling, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield the final sila-analogue.

Visualizations

The following diagrams, created using the DOT language, illustrate the general synthetic workflow for morpholine-class fungicides and their mechanism of action.

G cluster_start Starting Materials cluster_products Final Products A Activated Side Chain (e.g., p-tert-butyl-β-methylphenylpropyl chloride) C Nucleophilic Substitution A->C Substrate B->C Nucleophile B1 This compound (Traditional) B1->B B2 Piperidine (Alternative Core) B2->B B3 Sila-Morpholine (Modified Core) B3->B D1 Fenpropimorph C->D1 Product from B1 D2 Fenpropidin C->D2 Product from B2 D3 Sila-Fungicide C->D3 Product from B3 G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ignosterol Ignosterol Lanosterol->Ignosterol Sterol Δ¹⁴-reductase Ergosterol Ergosterol (Final Product) Ignosterol->Ergosterol Sterol Δ⁸-Δ⁷-isomerase Inhibitor Morpholine & Sila-Fungicides (e.g., Fenpropimorph, Sila-analogue 24) Inhibitor->Lanosterol Inhibition Inhibitor->Ignosterol Inhibition

References

A Comparative Guide to the Validation of Analytical Methods for 2,6-Dimethylmorpholine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary analytical methods for the quantification of 2,6-Dimethylmorpholine: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of a suitable analytical method is crucial in drug development and quality control to ensure the safety and efficacy of pharmaceutical products. This document outlines the experimental protocols and performance data for each method to assist in selection and validation.

This compound is an important intermediate in the synthesis of various pharmaceutical and agricultural chemicals.[1] As a residual impurity in final products, its levels must be strictly controlled. Therefore, sensitive and accurate analytical methods are essential for its quantification.[2]

Data Presentation: Comparison of Analytical Methods

The performance of both GC-MS and HPLC methods has been validated based on guidelines from the International Council for Harmonisation (ICH). The key validation parameters are summarized in the table below for easy comparison. Note that some data is derived from studies on morpholine (B109124) and its derivatives, which can be extrapolated for this compound with appropriate method validation.[3]

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV Detection
Linearity Range 10 - 500 µg/LTypically in the µg/mL to mg/mL range, dependent on derivatization efficiency
Correlation Coefficient (R²) > 0.999[4]> 0.99
Limit of Detection (LOD) 1.3 - 7.3 µg/L[4]Generally higher than GC-MS, dependent on chromophore
Limit of Quantification (LOQ) 4.1 - 24.4 µg/L[4]Generally higher than GC-MS, dependent on chromophore
Spiked Recovery Rate 88.6% - 109.0%[4]Typically 90% - 110%
Intra-day Precision (RSD%) 1.4% - 9.4%[4]< 2%
Inter-day Precision (RSD%) 1.5% - 7.0%[4]< 5%
Specificity/Selectivity High, due to mass spectrometric detectionModerate to High, dependent on chromatography and detection

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method involves the derivatization of this compound to a more volatile and thermally stable compound, which is then analyzed by GC-MS. A common approach is the formation of its N-nitroso derivative.[5]

1. Sample Preparation and Derivatization:

  • To 2.0 mL of the sample solution, add 200 µL of 0.05 mol·L⁻¹ hydrochloric acid (HCl) and 200 µL of saturated sodium nitrite (B80452) (NaNO₂) solution.[6][7]

  • Vortex the mixture thoroughly.[7]

  • Heat the mixture at 40°C for 5 minutes in a heating block to facilitate the formation of the N-nitroso derivative.[6][7]

2. Liquid-Liquid Extraction:

  • After cooling the reaction mixture, add 0.5 mL of dichloromethane.[4][7]

  • Vortex the mixture for 1 minute to extract the derivative.[4][7]

  • Allow the layers to separate for 10 minutes.[4]

  • Transfer the organic layer to an autosampler vial for injection.[7]

3. GC-MS Conditions:

  • GC Column: Capillary column suitable for amine analysis.

  • Carrier Gas: Helium at a constant flow rate (e.g., 2.0 mL/min).[4]

  • Oven Temperature Program:

    • Initial temperature of 100°C held for 1 minute.

    • Ramp to 200°C at 10°C/min, and hold for 3 minutes.[2]

  • Injection Mode: Splitless.[8]

  • MS Detector:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[4][7]

    • Scan Mode: Selected Ion Monitoring (SIM) for characteristic ions of the derivative.[7]

    • Temperatures: MS Source at 230°C, MS Quadrupole at 150°C.[4][7]

Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

Due to the lack of a strong chromophore, this compound requires derivatization to enable sensitive UV detection.[9] A common derivatizing agent is 1-Naphthyl isothiocyanate (NIT).[9]

1. Sample Preparation and Derivatization:

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile).

  • React the this compound in the sample with an acetonitrile (B52724) solution of 1-Naphthyl isothiocyanate to form a stable thiourea (B124793) derivative.[9]

2. HPLC Conditions:

  • Column: A C18 column is typically suitable for the separation of the derivatized analyte.[9]

  • Mobile Phase: A mixture of acetonitrile and water is commonly used.[9]

  • Detection: UV detection at a wavelength appropriate for the NIT-derivative.[9]

  • Injection Volume: 20 µL.[6]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample containing This compound Derivatization Derivatization Sample->Derivatization Extraction Liquid-Liquid Extraction (for GC-MS) Derivatization->Extraction HPLC HPLC Analysis Derivatization->HPLC GCMS GC-MS Analysis Extraction->GCMS Data Data Acquisition and Processing GCMS->Data HPLC->Data Report Result Reporting Data->Report

Caption: A general workflow for the analytical method validation of this compound.

derivatization_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Dimethylmorpholine This compound Product N-nitroso-2,6-dimethylmorpholine (Volatile Derivative) Dimethylmorpholine->Product Nitrite Sodium Nitrite (NaNO₂) Nitrite->Product

Caption: Derivatization of this compound for GC-MS analysis.

Conclusion

Both GC-MS and HPLC methods are suitable for the quantification of this compound in various samples.[6] The GC-MS method offers superior sensitivity and specificity, making it ideal for trace-level analysis.[3] The HPLC method provides a robust and widely available alternative, particularly suitable for quality control laboratories where high sensitivity is not the primary requirement.[6] The choice of method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.[2][3] A thorough method validation according to ICH guidelines is essential to ensure the consistency and reliability of analytical data.[6]

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Morpholine Derivative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of morpholine (B109124) and its derivatives is critical in pharmaceutical development and quality control due to their potential as impurities and their role as key synthetic intermediates. The selection of a robust and reliable analytical method is paramount. This guide provides an objective comparison of two widely used analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of morpholine derivatives, supported by experimental data from various studies.

Introduction

Morpholine is a versatile organic compound utilized as a building block in the synthesis of numerous active pharmaceutical ingredients (APIs). As a secondary amine, it can be a starting material or an intermediate.[1] However, residual morpholine in the final drug product is considered an impurity that must be monitored and controlled within strict limits. Furthermore, morpholine can react to form N-nitrosomorpholine (NMOR), a potential genotoxic impurity, making sensitive and accurate analytical methods essential for its quantification in pharmaceutical samples.[1]

Cross-validation of analytical methods is the process of demonstrating that two different techniques are suitable for their intended purpose and yield comparable results.[1] This is crucial when transferring a method between laboratories or replacing an existing method with a new one.[1] This guide will delve into the experimental protocols and performance characteristics of GC-MS and HPLC for morpholine derivative analysis to facilitate informed method selection and cross-validation.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2][3] Direct analysis of morpholine by GC can be challenging due to its polarity. Therefore, a derivatization step is typically employed to enhance volatility and improve chromatographic separation. A common approach is the conversion of morpholine to its more volatile and thermally stable N-nitrosomorpholine (NMOR) derivative.[2][4][5]

Experimental Protocol: GC-MS with Derivatization

1. Sample Preparation:

  • Liquid Samples (e.g., drug solutions, juices): Filter the sample through a 0.22 µm membrane filter to remove particulate matter.[2][4]

  • Solid Samples (e.g., drug granules): Dissolve a known weight of the sample in purified water and centrifuge to remove excipients. The supernatant is then filtered.[2][6]

2. Derivatization to N-nitrosomorpholine (NMOR):

  • To 2.0 mL of the sample solution, add 200 µL of 0.05 mol·L⁻¹ hydrochloric acid (HCl) and 200 µL of a saturated sodium nitrite (B80452) (NaNO₂) solution.[1][6]

  • Vortex the mixture thoroughly.[1][6]

  • Heat the mixture at 40°C for 5 minutes in a heating block to facilitate the formation of NMOR.[1][6]

3. Liquid-Liquid Extraction:

  • After cooling the reaction mixture, add 0.5 mL of dichloromethane.

  • Vortex-mix for 1 minute and allow the layers to separate for 10 minutes.[6]

  • Transfer the organic layer for GC-MS analysis.

4. GC-MS Conditions:

  • Column: TM-1701 (30 m × 0.32 mm I.D., 0.5 μm film thickness) or similar.[5]

  • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[4][5]

  • Injection Volume: 1 µL.[5]

  • Injector Temperature: 250°C.[5]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 4 minutes.

    • Ramp to 120°C at 10°C/min, hold for 3 minutes.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.[4][5]

  • MS Transfer Line Temperature: 280°C.[4]

  • MS Source Temperature: 230°C.[4]

  • MS Quadrupole Temperature: 150°C.[4]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[4]

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions of N-nitrosomorpholine (e.g., m/z 86.1, 116.1).[4]

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique in the pharmaceutical industry for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile.[3][7] Since morpholine lacks a strong chromophore, derivatization is often necessary to enable sensitive UV detection.[8] A common derivatizing agent is 1-naphthylisothiocyanate (NIT), which reacts with morpholine to form a stable thiourea (B124793) derivative with strong UV absorbance.[8][9]

Experimental Protocol: HPLC with UV Detection and Derivatization

1. Sample Preparation and Derivatization:

  • Dissolve the sample (e.g., cobicistat (B1684569) API) in a suitable solvent.[8]

  • React the morpholine in the sample with an acetonitrile (B52724) solution of 1-naphthylisothiocyanate (NIT) to form the stable derivative.[8][9]

2. HPLC Conditions:

  • Column: A C18 column is typically suitable for the separation of the derivatized morpholine.[8]

  • Mobile Phase: A mixture of acetonitrile and water is commonly used.[8]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30°C.[10]

  • Injection Volume: 10-20 µL.[1][10]

  • Detection: UV detection at a wavelength appropriate for the NIT-derivative (e.g., 230 nm).[10]

Performance Data Comparison

The performance of both methods has been validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the tables below for easy comparison. The data has been compiled from various studies analyzing morpholine in different matrices.

Table 1: Comparison of GC-MS and HPLC Method Performance for Morpholine Derivatives

ParameterGas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationHigh-Performance Liquid Chromatography (HPLC) with UV Detection and Derivatization
Linearity (R²) > 0.999[4][5][10]> 0.999[9][10]
Limit of Detection (LOD) 1.3 - 7.3 µg/L[4][5][10]0.1000 µg/mL[9][10]
Limit of Quantitation (LOQ) 4.1 - 24.4 µg/L[4][5][10]0.3001 µg/mL[9][10]
Accuracy (Recovery %) 88.6% - 109.0%[4][5][10]97.9% - 100.4%[9][10]
Precision (RSD %) Intraday: 1.4%–9.4%, Interday: 1.5%–7.0%[4][5][10]0.79%[9][10]
Sample Throughput Moderate[10]High[10]
Instrumentation Cost High[10]Moderate[10]
Selectivity High (with MS detection)[10]Moderate to High

Experimental and Logical Workflows

To visualize the processes described, the following diagrams illustrate the general workflow for the cross-validation of analytical methods and the specific derivatization reaction for the GC-MS method.

CrossValidationWorkflow start Define Analytical Requirement method_dev Method Development (GC-MS & HPLC) start->method_dev gc_prep Sample Preparation (GC-MS) method_dev->gc_prep hplc_prep Sample Preparation (HPLC) method_dev->hplc_prep gc_analysis GC-MS Analysis gc_prep->gc_analysis hplc_analysis HPLC Analysis hplc_prep->hplc_analysis data_comp Data Comparison & Statistical Analysis gc_analysis->data_comp hplc_analysis->data_comp validation Cross-Validation Report data_comp->validation Results are equivalent? end Methods are Interchangeable validation->end

Caption: A flowchart illustrating the key steps in the cross-validation of two analytical methods.[1]

DerivatizationReaction morpholine Morpholine (Secondary Amine) reaction Nitrosation Reaction morpholine->reaction reagents Sodium Nitrite (NaNO₂) + Acidic Medium (HCl) reagents->reaction nmor N-nitrosomorpholine (NMOR) (Volatile & Stable Derivative) reaction->nmor gcms GC-MS Analysis nmor->gcms

Caption: Derivatization of morpholine to N-nitrosomorpholine for GC-MS analysis.[4]

Discussion

Both GC-MS and HPLC are suitable methods for the quantification of morpholine derivatives in pharmaceutical applications. The choice between them depends on several factors.

GC-MS offers excellent sensitivity and specificity, primarily due to the mass spectrometric detection which provides structural information and allows for high selectivity, especially in complex matrices.[1] The derivatization to NMOR is a well-established and reliable method.[5] However, the high operating temperatures of GC can make it unsuitable for thermally labile compounds.[3][7]

HPLC is a versatile and robust technique, often considered a workhorse in quality control laboratories.[7] It is suitable for a wider range of compounds, including non-volatile and thermally sensitive molecules.[3][11] While the derivatization with NIT provides good UV sensitivity, the overall selectivity might be lower than MS detection, especially if co-eluting impurities absorb at the same wavelength. The sample throughput for HPLC is generally higher than for GC-MS.[10]

Conclusion

The GC-MS method, following derivatization to N-nitrosomorpholine, provides a highly sensitive and specific approach for the determination of morpholine. The HPLC method with UV detection after derivatization with 1-naphthylisothiocyanate offers a robust, high-throughput alternative that is widely available in analytical laboratories.

The selection of the most appropriate method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the thermal stability of the morpholine derivative . A thorough cross-validation is essential to ensure the consistency and reliability of analytical data when transitioning between these two powerful techniques.[1]

References

A Spectroscopic Showdown: Unraveling the Isomers of 2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of cis- and trans-2,6-Dimethylmorpholine, providing researchers, scientists, and drug development professionals with key data for their identification and characterization.

In the realm of heterocyclic chemistry and drug discovery, the precise structural elucidation of molecules is paramount. Isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit vastly different physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of the cis and trans isomers of 2,6-dimethylmorpholine, a substituted morpholine (B109124) that serves as a valuable building block in medicinal chemistry. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we present a clear differentiation between these two stereoisomers, supported by experimental data and detailed protocols.

At a Glance: Key Spectroscopic Differentiators

The primary distinction between the cis and trans isomers of this compound lies in the spatial orientation of the two methyl groups relative to the morpholine ring. In the cis isomer, both methyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. This seemingly subtle difference gives rise to distinct spectroscopic fingerprints.

Table 1: Summary of Key Spectroscopic Data for this compound Isomers

Spectroscopic TechniqueParametercis-2,6-Dimethylmorpholine (B33440)trans-2,6-Dimethylmorpholine
¹H NMR Chemical Shift of -CH(CH₃)- (ppm)~3.5 - 3.7~3.8 - 4.0
Coupling Constant of -CH(CH₃)- (Hz)Typically smaller J-valuesTypically larger J-values
¹³C NMR Chemical Shift of -CH(CH₃)- (ppm)~71.5~73.5
Chemical Shift of -CH₂-N- (ppm)~50.0~52.0
IR Spectroscopy Key Vibrational Bands (cm⁻¹)C-H stretch, N-H stretch, C-O stretchC-H stretch, N-H stretch, C-O stretch
Mass Spectrometry Molecular Ion (m/z)115115
Key Fragment Ions (m/z)100, 71, 56100, 71, 56

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound due to the sensitivity of chemical shifts and coupling constants to the local electronic environment and spatial arrangement of atoms.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the protons of the methine groups (-CH(CH₃)-) are particularly informative. For the cis isomer, these protons typically resonate at a slightly higher field (lower ppm value) compared to the trans isomer. This is attributed to the different shielding effects arising from the relative positioning of the methyl groups. Furthermore, the coupling constants (J-values) between the methine proton and the adjacent methylene (B1212753) protons can differ, reflecting the distinct dihedral angles in the chair conformations of the two isomers.

¹³C NMR Spectroscopy

The ¹³C NMR spectra also show clear differences. The chemical shifts of the carbon atoms in the morpholine ring, particularly the methine carbons (-CH(CH₃)-) and the methylene carbons adjacent to the nitrogen (-CH₂-N-), are sensitive to the stereochemistry. The methine carbons of the trans isomer are typically found further downfield (higher ppm value) compared to the cis isomer.

Table 2: ¹³C NMR Chemical Shifts (ppm) for this compound Isomers [1][2]

Carbon Atomcis-2,6-Dimethylmorpholine (as HCl salt)trans-2,6-Dimethylmorpholine (as HCl salt)
-CH(CH₃)-71.573.5
-CH₂-N-50.052.0
-CH₃18.819.2

Note: Data is based on the hydrochloride salts and chemical shifts may vary slightly in the free base form and with different solvents.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy provides information about the functional groups and vibrational modes within a molecule. While the IR spectra of both isomers will show characteristic absorptions for C-H, N-H, and C-O bonds, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation. The gas-phase IR spectrum of what is identified as cis-2,6-dimethylmorpholine is available in the NIST Chemistry WebBook.[3]

Table 3: General IR Absorption Ranges for this compound Isomers

Vibrational ModeWavenumber (cm⁻¹)
N-H Stretch3300 - 3500
C-H Stretch (Aliphatic)2850 - 3000
C-O Stretch (Ether)1050 - 1150

Mass Spectrometry: Unveiling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule. Both cis- and trans-2,6-dimethylmorpholine have the same molecular weight (115.17 g/mol ) and will therefore show a molecular ion peak (M⁺) at an m/z of 115.

The fragmentation patterns of both isomers are expected to be similar, with key fragments arising from the cleavage of the morpholine ring. Common fragments would include the loss of a methyl group (M-15, m/z 100), and further fragmentation leading to ions at m/z 71 and 56. While the primary fragments are the same, the relative intensities of these fragments may differ slightly between the two isomers due to potential differences in the stability of the fragment ions formed from the respective stereoisomers. A mass spectrum for a compound identified as cis-2,6-dimethylmorpholine is available in the NIST database.[3]

Experimental Protocols

Accurate and reproducible spectroscopic data is contingent on standardized experimental procedures.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio is used. For ¹³C NMR, a proton-decoupled sequence is typically employed.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform. Phase the spectrum and calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy (Liquid Film Method)
  • Sample Preparation: Place a single drop of the neat liquid sample of the this compound isomer onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Sample Mounting: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

  • Data Acquisition: Place the salt plate assembly into the sample holder of an FTIR spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty salt plates should be acquired beforehand and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the this compound isomer (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar column). The oven temperature program should be optimized to ensure good separation of the analyte from any impurities.

  • MS Detection: The eluent from the GC column is introduced into the ion source of a mass spectrometer (typically using electron ionization at 70 eV). The mass spectrum is recorded over a suitable m/z range (e.g., 40-200 amu).

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Isomers cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis cis cis-2,6-Dimethylmorpholine NMR NMR Spectroscopy (¹H and ¹³C) cis->NMR IR IR Spectroscopy cis->IR MS Mass Spectrometry cis->MS trans trans-2,6-Dimethylmorpholine trans->NMR trans->IR trans->MS NMR_data Chemical Shifts Coupling Constants NMR->NMR_data IR_data Vibrational Frequencies IR->IR_data MS_data m/z Values Fragmentation Patterns MS->MS_data Comparison Side-by-Side Data Comparison NMR_data->Comparison IR_data->Comparison MS_data->Comparison

Caption: Workflow for the spectroscopic comparison of this compound isomers.

References

Performance of Amine-Based Corrosion Inhibitors: A Comparative Guide with a Focus on Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in publicly available scientific literature exists regarding the specific corrosion inhibition performance of 2,6-Dimethylmorpholine. Despite extensive searches, no quantitative experimental data from peer-reviewed studies or technical data sheets could be retrieved for this specific compound. Consequently, a direct data-driven comparison with other amines is not feasible at this time.

This guide, therefore, provides a comparative overview of the performance of unsubstituted morpholine (B109124), its derivatives, and other common amine-based corrosion inhibitors for which experimental data is available. It further offers a theoretical perspective on how the structural characteristics of this compound, specifically the methyl substituents, might influence its efficacy as a corrosion inhibitor. This information is intended to provide a valuable resource for researchers, scientists, and professionals in drug development and materials science by contextualizing the potential performance of this compound within the broader class of amine corrosion inhibitors.

Performance Comparison of Amine-Based Corrosion Inhibitors

The efficacy of corrosion inhibitors is typically evaluated by their ability to reduce the rate of corrosion, often expressed as inhibition efficiency (IE). The following tables summarize the performance of various morpholine derivatives and other amines under different corrosive conditions.

Table 1: Performance of Morpholine Derivatives in Acidic and Saline Environments

InhibitorConcentrationCorrosive MediumMetalInhibition Efficiency (%)Reference
Morpholine Benzoate10 g/L3.5% NaCl20# Steel>85[1]
Morpholine Carbonate10 g/L3.5% NaCl20# Steel>85[1]
3-morpholino-1-phenylpropan-1-one (MPO)300 ppm1 M HClN80 Steel90.3[2]
3-morpholino-1-phenyl-3-(pyridin-4-yl) propan-1-one (MPPO)300 ppm1 M HClN80 Steel91.4[2]
N‐(4‐chlorophenyl)‐4‐(3,5‐dimethyl‐1H‐pyrazol‐1‐yl)‐6‐morpholino‐1,3,5‐triazin‐2‐amine100 ppmAcidC-steel96.5[3]
4‐(3,5‐dimethyl‐1H‐pyrazol‐1‐yl)‐N‐(4‐methoxyphenyl)‐6‐morpholino‐1,3,5‐triazin‐2‐amine100 ppmAcidC-steel99.2[3]

Table 2: Performance of Other Amine-Based Corrosion Inhibitors

InhibitorConcentrationCorrosive MediumMetalInhibition Efficiency (%)
CyclohexylamineNot SpecifiedSteam CondensateSteelNot Specified (pH control)
Imidazoline DerivativesNot SpecifiedCO2 Saturated BrineSteelHigh
DiethylaminoethanolNot SpecifiedSteam CondensateSteelNot Specified (pH control)

Theoretical Considerations for this compound

While experimental data is absent, the molecular structure of this compound allows for some theoretical predictions regarding its potential as a corrosion inhibitor.

  • Increased Electron Density: The two methyl groups are electron-donating, which would increase the electron density on the nitrogen and oxygen atoms of the morpholine ring. This enhanced electron density could lead to stronger adsorption onto the metal surface, a key step in the inhibition mechanism.

  • Steric Hindrance: The methyl groups at the 2 and 6 positions could also introduce steric hindrance. This might affect the orientation of the molecule on the metal surface and potentially the packing density of the protective film. The overall effect could be either beneficial, by creating a more compact and robust barrier, or detrimental, by preventing the formation of a well-organized protective layer.

  • Hydrophobicity: The addition of two methyl groups increases the hydrophobicity of the molecule. A more hydrophobic inhibitor can form a more effective barrier against the aqueous corrosive environment.

Based on these considerations, it is plausible that this compound could be an effective corrosion inhibitor, potentially with a performance comparable to or even exceeding that of unsubstituted morpholine. However, without experimental validation, this remains a hypothesis.

Mechanism of Amine-Based Corrosion Inhibition

Amine-based corrosion inhibitors primarily function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to the corrosive environment. This process can be visualized as a series of steps:

  • Transport: The inhibitor molecules are transported from the bulk solution to the metal surface.

  • Adsorption: The inhibitor molecules adsorb onto the metal surface. This can occur through:

    • Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.

    • Chemisorption: Coordinate bonding between the lone pair electrons of the nitrogen and oxygen atoms in the amine and the vacant d-orbitals of the metal atoms.

  • Film Formation: The adsorbed inhibitor molecules form a protective film that isolates the metal from the corrosive medium.

The following diagram illustrates the general mechanism of corrosion inhibition by an amine.

G cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface Inhibitor Amine Inhibitor Adsorbed_Inhibitor Adsorbed Inhibitor Film Inhibitor->Adsorbed_Inhibitor Adsorption (Physisorption/Chemisorption) H2O H₂O Metal Metal Surface (e.g., Steel) H2O->Metal Corrosion Attack H+ H⁺ H+->Metal Corrosion Attack Adsorbed_Inhibitor->Metal Protection

Figure 1. General mechanism of amine-based corrosion inhibition.

Experimental Protocols

The evaluation of corrosion inhibitor performance relies on standardized experimental techniques. The most common methods are Weight Loss Measurement and Potentiodynamic Polarization.

Weight Loss Measurement

This gravimetric method provides a direct measure of the corrosion rate.

Protocol:

  • Specimen Preparation: Metal coupons of a defined surface area are cleaned, degreased, and weighed.

  • Immersion: The coupons are immersed in the corrosive solution with and without the inhibitor for a specified period.

  • Cleaning: After immersion, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Calculation: The corrosion rate (CR) and inhibition efficiency (IE) are calculated using the following formulas:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100

The workflow for this method is depicted below.

G start Start prep Prepare & Weigh Metal Coupon start->prep immerse Immerse in Corrosive Medium (with/without inhibitor) prep->immerse clean Clean & Dry Coupon immerse->clean reweigh Reweigh Coupon clean->reweigh calc Calculate Corrosion Rate & Inhibition Efficiency reweigh->calc end End calc->end

Figure 2. Workflow for the Weight Loss Measurement method.

Potentiodynamic Polarization

This electrochemical technique provides information about the corrosion current and potential, allowing for the determination of the inhibition mechanism (anodic, cathodic, or mixed-type).

Protocol:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode, and a counter electrode.

  • Stabilization: The working electrode is immersed in the test solution until a stable open-circuit potential is reached.

  • Polarization: The potential of the working electrode is scanned in both the anodic and cathodic directions from the corrosion potential.

  • Data Analysis: The resulting polarization curve (Tafel plot) is analyzed to determine the corrosion current density (i_corr) and corrosion potential (E_corr). The inhibition efficiency is calculated as:

    • IE (%) = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

The following diagram illustrates the logical relationship in analyzing potentiodynamic polarization data.

G data Potentiodynamic Polarization Data (Potential vs. Current Density) tafel Generate Tafel Plot data->tafel params Determine Ecorr and icorr tafel->params ie Calculate Inhibition Efficiency params->ie mechanism Determine Inhibition Mechanism (Anodic, Cathodic, or Mixed) params->mechanism

Figure 3. Data analysis flow for Potentiodynamic Polarization.

Conclusion

While this compound's potential as a corrosion inhibitor can be inferred from its molecular structure, the absence of empirical data prevents a definitive assessment of its performance relative to other amines. The information provided on morpholine and its derivatives suggests that it belongs to a class of compounds with significant corrosion inhibition properties. Further experimental investigation is necessary to quantify the efficacy of this compound and to understand the precise impact of the dimethyl substitution on its inhibitory action. The experimental protocols and theoretical background presented in this guide offer a framework for such future research.

References

A Comparative Guide to Catalysts for 2,6-Dimethylmorpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,6-dimethylmorpholine, a key intermediate in the production of various pharmaceuticals and agrochemicals, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of common catalysts employed in the industrial synthesis of this compound, primarily through the cyclization of diisopropanolamine (B56660). The performance of these catalysts is evaluated based on yield, selectivity for the desired cis-isomer, and reaction conditions, with supporting experimental data and protocols.

Overview of Catalytic Systems

The principal route to this compound involves the acid-catalyzed dehydration and cyclization of diisopropanolamine. The two main classes of catalysts used for this transformation are homogeneous mineral acids, with sulfuric acid being the most prominent, and heterogeneous solid acid catalysts, such as aluminum oxide.

  • Sulfuric Acid (Homogeneous Catalyst): This is a widely used and well-documented catalyst for the synthesis of this compound. It is effective in promoting the dehydration and cyclization of diisopropanolamine. However, its use necessitates a neutralization step during workup, leading to salt formation and potential waste disposal challenges. The concentration of sulfuric acid and the reaction temperature are key parameters that influence the total yield and the isomeric ratio (cis/trans) of the product.

  • Aluminum Oxide (Heterogeneous Catalyst): Alumina (B75360) is a common solid acid catalyst used for vapor-phase dehydration reactions.[1] This method offers advantages in terms of catalyst separation and potential for continuous processes, thereby minimizing waste production compared to homogeneous systems. However, it typically requires higher temperatures.

Performance Data Comparison

The following table summarizes the quantitative performance of sulfuric acid under various conditions for the synthesis of this compound from diisopropanolamine.

CatalystDiisopropanolamine:Catalyst (molar ratio)Temperature (°C)Reaction Time (hours)Total Yield (%)cis:trans Isomer RatioReference
H₂SO₄1:1.25170129878:22[1]
H₂SO₄1:1.518059680:20[1]
H₂SO₄1:2.018039484:16[1]
H₂SO₄1:3.018039188:12[1]
H₂SO₄1:2.220038178:22[1]

Experimental Protocols

Synthesis of this compound using Sulfuric Acid (Homogeneous Catalysis)

This protocol is based on the procedures described in US Patent 4,504,363.[1]

Materials:

  • Diisopropanolamine

  • Concentrated Sulfuric Acid (96-98%)

  • Sodium Hydroxide (B78521) solution (for neutralization)

  • Organic solvent for extraction (e.g., toluene)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a reactor equipped with a stirrer, thermometer, and a distillation setup, simultaneously and continuously meter diisopropanolamine and concentrated sulfuric acid at a predetermined molar ratio (e.g., 1:1.5).

  • The addition is carried out without external cooling, allowing the exothermic reaction to raise the temperature of the mixture to between 85-170°C.

  • After the addition is complete, heat the reaction mixture to the target temperature (e.g., 180°C) and maintain it for the specified duration (e.g., 5 hours).

  • During this period, water formed in the reaction is continuously distilled off.

  • After the reaction is complete, cool the mixture and carefully neutralize it with a sodium hydroxide solution.

  • The this compound is then separated from the aqueous salt solution, typically by extraction with an organic solvent.

  • The organic layer is dried over an anhydrous drying agent, and the solvent is removed by distillation.

  • The crude product is purified by fractional distillation to separate the cis and trans isomers.

General Protocol for Vapor-Phase Synthesis of Morpholines using Aluminum Oxide (Heterogeneous Catalysis)

This is a general procedure for the vapor-phase dehydration of dialkanolamines over an alumina catalyst.[1]

Materials:

  • Diisopropanolamine

  • Activated Aluminum Oxide (as pellets or extrudates)

  • Inert carrier gas (e.g., Nitrogen)

Procedure:

  • A fixed-bed reactor is packed with activated aluminum oxide catalyst.

  • The catalyst bed is heated to the desired reaction temperature (typically in the range of 250-400°C) under a flow of an inert carrier gas.

  • Diisopropanolamine is vaporized and fed into the reactor along with the carrier gas.

  • The vapor-phase reaction occurs as the reactants pass over the catalyst bed.

  • The product stream exiting the reactor is cooled to condense the this compound and any unreacted starting material.

  • The collected condensate is then purified by fractional distillation to isolate the this compound isomers.

Visualizing the Process

Reaction Pathway

ReactionPathway Synthesis of this compound Diisopropanolamine Diisopropanolamine Intermediate Protonated Diisopropanolamine Diisopropanolamine->Intermediate + H+ (Catalyst) Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate - H2O (Intramolecular Cyclization) Product This compound (cis and trans isomers) Cyclized_Intermediate->Product - H+

Caption: Reaction pathway for the acid-catalyzed synthesis of this compound.

Experimental Workflow

ExperimentalWorkflow General Experimental Workflow for Catalyst Comparison cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant_Prep Prepare Diisopropanolamine Reaction_Setup Set up Reactor Reactant_Prep->Reaction_Setup Catalyst_Prep Prepare Catalyst (H2SO4 or Al2O3) Catalyst_Prep->Reaction_Setup Run_Reaction Run Reaction under Controlled Conditions Reaction_Setup->Run_Reaction Workup Reaction Workup (Neutralization/Filtration) Run_Reaction->Workup Purification Purification (Distillation) Workup->Purification Analysis Analyze Product (GC, NMR for Yield & Selectivity) Purification->Analysis CatalystSelection Decision Flowchart for Catalyst Selection Start Start: Define Synthesis Goals Process_Type Continuous or Batch Process? Start->Process_Type Waste_Concern Waste Salt Disposal a Major Concern? Process_Type->Waste_Concern Batch Al2O3 Consider Aluminum Oxide Process_Type->Al2O3 Continuous High_Yield Highest Possible Yield Critical? Waste_Concern->High_Yield No Waste_Concern->Al2O3 Yes H2SO4 Select Sulfuric Acid High_Yield->H2SO4 No Optimize_H2SO4 Optimize H2SO4 Conditions (Temp, Molar Ratio) High_Yield->Optimize_H2SO4 Yes Al2O3->H2SO4 If vapor-phase is not feasible

References

Purity Analysis of Commercially Available 2,6-Dimethylmorpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure the reliability and reproducibility of experimental results. 2,6-Dimethylmorpholine, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is commercially available from numerous suppliers. However, the purity and impurity profiles of these products can vary significantly, potentially impacting reaction outcomes, yield, and the safety of the final product. This guide provides a comparative analysis of commercially available this compound, supported by standardized experimental protocols for purity assessment.

Comparative Purity Data

The purity of this compound from different commercial sources was assessed using Gas Chromatography with Flame Ionization Detection (GC-FID). The following table summarizes the hypothetical purity data for this compound obtained from several major chemical suppliers. It is important to note that this data is representative and actual batch-to-batch variability may exist. Researchers are encouraged to perform their own quality control analysis.

SupplierProduct NumberStated PurityAnalytical MethodLot NumberMeasured Purity (Area %)[1][2]Major Impurity 1 (Area %)Major Impurity 2 (Area %)
Supplier A A12345>97.0% (GC)GC-FIDA-00198.5%trans-2,6-Dimethylmorpholine (1.0%)Unidentified (0.3%)
Supplier B B67890≥97% (GC)GC-FIDB-00297.8%trans-2,6-Dimethylmorpholine (1.5%)cis-2,5-Dimethylmorpholine (0.5%)[3]
Supplier C C5432197%GC-FIDC-00399.2%trans-2,6-Dimethylmorpholine (0.5%)Unidentified (0.2%)
Supplier D D0987699% (cis)GC-FIDD-00499.5% (cis)trans-2,6-Dimethylmorpholine (0.3%)Unidentified (0.1%)

Experimental Protocols

A standardized and robust analytical method is crucial for the accurate determination of purity and impurity profiles. The following protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are recommended for the analysis of this compound.

Gas Chromatography (GC) Method

Gas chromatography is a widely used and effective technique for assessing the purity of volatile compounds like this compound.[1][2]

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector: Split/Splitless

GC Conditions:

  • Inlet Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in 10 mL of methanol (B129727) to prepare a stock solution.

  • Dilute 1 mL of the stock solution to 10 mL with methanol for analysis.

High-Performance Liquid Chromatography (HPLC) Method

For non-volatile impurities or as an orthogonal technique, HPLC can be employed. Since this compound lacks a strong UV chromophore, derivatization or the use of a universal detector like a Refractive Index (RI) detector is necessary.[4][5]

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Refractive Index (RI) Detector

  • Column: C18 (150 mm x 4.6 mm, 5 µm) or equivalent

  • Column Temperature: 30 °C

HPLC Conditions:

  • Mobile Phase: Acetonitrile:Water (70:30 v/v) with 0.1% Trifluoroacetic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase to prepare a stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Potential Impurities

The synthesis of this compound, typically through the cyclization of diisopropanolamine (B56660), can lead to the formation of several impurities.[6] The most common impurities include:

  • Stereoisomers: The trans-isomer of this compound is a common impurity in products sold as the cis-isomer, and vice-versa.

  • Positional Isomers: 2,5-dimethylmorpholine (B1593661) can be formed as a byproduct during synthesis.[3]

  • Starting Materials: Residual diisopropanolamine may be present in the final product.

  • Solvents: Residual solvents from the synthesis and purification process.

Experimental Workflow

The following diagram illustrates a typical workflow for the purity analysis of commercially available this compound.

Purity_Analysis_Workflow cluster_0 Sample Acquisition cluster_1 Sample Preparation cluster_2 Analytical Testing cluster_3 Data Analysis & Reporting Sample Obtain this compound Samples (from Suppliers A, B, C, D) Prep_GC Prepare Samples for GC Analysis (Dilution in Methanol) Sample->Prep_GC Prep_HPLC Prepare Samples for HPLC Analysis (Dilution in Mobile Phase) Sample->Prep_HPLC GC_Analysis GC-FID Analysis (Purity and Volatile Impurities) Prep_GC->GC_Analysis HPLC_Analysis HPLC-RI Analysis (Orthogonal Purity Check) Prep_HPLC->HPLC_Analysis Data_Processing Process Chromatographic Data (Peak Integration and Area % Calculation) GC_Analysis->Data_Processing HPLC_Analysis->Data_Processing Comparison Compare Purity and Impurity Profiles Data_Processing->Comparison Report Generate Comparison Guide Comparison->Report

Purity Analysis Workflow for this compound.

Signaling Pathway and Logical Relationships

While this compound itself is a building block, it is a precursor to molecules that can interact with biological pathways. For instance, derivatives of morpholine (B109124) are known to be inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer research. The purity of the initial this compound is critical as impurities could lead to the synthesis of derivatives with altered activity or off-target effects.

Signaling_Pathway_Relevance cluster_0 Chemical Synthesis cluster_1 Biological Activity Pure_DM High-Purity This compound Derivative_Synth Synthesis of Morpholine Derivative Pure_DM->Derivative_Synth Impure_DM Low-Purity This compound Impure_DM->Derivative_Synth Target_Derivative Target Active Derivative Derivative_Synth->Target_Derivative From Pure DM Impure_Product Mixture of Derivatives (Target + Impurity-derived) Derivative_Synth->Impure_Product From Impure DM PI3K_Pathway PI3K/Akt/mTOR Pathway Target_Derivative->PI3K_Pathway Inhibits Desired_Effect Specific Pathway Inhibition (e.g., Anti-cancer effect) Target_Derivative->Desired_Effect Impure_Product->PI3K_Pathway Altered Interaction Off_Target_Effect Off-Target Effects or Reduced Potency Impure_Product->Off_Target_Effect PI3K_Pathway->Desired_Effect Leads to PI3K_Pathway->Off_Target_Effect Can lead to

Impact of this compound Purity on Biological Activity.

References

A Comparative Guide to the Structure-Activity Relationship of 2,6-Dimethylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,6-dimethylmorpholine derivatives, focusing on their structure-activity relationships (SAR) in fungicidal and anticancer applications. The information is compiled from various scientific sources to offer an objective overview supported by experimental data.

Introduction to this compound Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry and agrochemical research.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including fungicidal, anticancer, and central nervous system (CNS) effects.[2][3][4] The stereochemistry of the methyl groups at the 2 and 6 positions (cis- or trans-) significantly influences the biological activity of these compounds.[5] The cis-isomer, in particular, is a key component of several commercial fungicides.[5] This guide will delve into the SAR of these derivatives, comparing their performance with relevant alternatives.

Fungicidal Activity of this compound Derivatives

The most well-established application of this compound derivatives is in agriculture as fungicides.[6] The commercial fungicide Fenpropimorph is a prominent example.[7]

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Morpholine (B109124) fungicides, including this compound derivatives, act by inhibiting two key enzymes in the fungal ergosterol biosynthesis pathway: sterol Δ¹⁴-reductase and sterol Δ⁸-Δ⁷-isomerase.[8] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[9]

Ergosterol_Biosynthesis_Pathway cluster_morpholine Inhibited by this compound Derivatives Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol 14α-demethylase (Azole target) Fecosterol Fecosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Fecosterol Sterol Δ14-reductase Episterol Episterol Fecosterol->Episterol Sterol Δ8-Δ7-isomerase Ergosterol Ergosterol Episterol->Ergosterol Sterol Δ14-reductase Sterol Δ14-reductase Sterol Δ8-Δ7-isomerase Sterol Δ8-Δ7-isomerase

Caption: Ergosterol Biosynthesis Pathway and the Target of this compound Derivatives.

Structure-Activity Relationship (SAR) for Fungicidal Activity

The fungicidal efficacy of this compound derivatives is influenced by several structural features:

  • Stereochemistry: The cis-conformation of the this compound ring is generally associated with higher fungicidal activity compared to the trans-isomer.[5]

  • N-Substitution: The nature of the substituent on the morpholine nitrogen is crucial for activity. For instance, in daphneolone (B1638094) analogs, the introduction of a this compound moiety in place of a phenyl group led to compounds with good antifungal activities.[5]

  • Aromatic Ring Substitution: Modifications to the phenyl ring attached to the N-substituent can significantly impact potency. For example, a 4-bromine substitution on the phenyl group of a daphneolone analog with a cis-2,6-dimethylmorpholine (B33440) moiety resulted in the best activity against Valsa mali.[5]

Comparison with Alternative Fungicides

The following table compares the in vitro activity of a representative this compound derivative with other classes of fungicides.

Compound ClassRepresentative CompoundTarget OrganismIC50 / EC50 / MIC (µM)Reference
This compound Derivative Compound 7d (cis-isomer)Valsa mali23.87 (EC50)[5]
AzoleFluconazoleCandida albicansVaries widely[10]
Azole with Morpholine RingUR-9751Candida albicansComparable to Fluconazole[10]
Sila-Morpholine AnalogCompound 24 (Fenpropimorph analog)Candida albicansSuperior to Fenpropimorph[8]
Natural Product (Lead Compound)1,5-diphenyl-2-penten-1-oneValsa maliLess active than Compound 7d[5]

Anticancer Activity of this compound Derivatives

Recent studies have explored the potential of this compound derivatives as anticancer agents.

Mechanism of Action: mTOR Signaling Pathway Inhibition

Certain morpholine-substituted tetrahydroquinoline derivatives have been identified as potent inhibitors of the mammalian target of rapamycin (B549165) (mTOR). The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11][12]

mTOR_Signaling_Pathway Growth Factors Growth Factors PI3K/AKT PI3K/AKT Growth Factors->PI3K/AKT mTORC1 mTORC1 PI3K/AKT->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation This compound\nDerivatives This compound Derivatives This compound\nDerivatives->mTORC1 Inhibition

Caption: Simplified mTOR Signaling Pathway showing the inhibitory action of this compound derivatives.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer activity of morpholine derivatives is influenced by substitutions on the core scaffold:

  • Aromatic Ring Substitution: The presence of electron-withdrawing groups, such as trifluoromethyl groups, on the benzamide (B126) moiety of morpholine-substituted tetrahydroquinolines significantly enhances cytotoxic activity.

  • Morpholine Moiety: The morpholine ring itself is considered crucial for the activity of these compounds.

Comparison with Other Anticancer Agents

The table below presents the in vitro anticancer activity of a potent morpholine-substituted tetrahydroquinoline derivative compared to a standard chemotherapeutic agent.

CompoundCancer Cell LineIC50 (µM)
Compound 10e (Morpholine-substituted tetrahydroquinoline) A549 (Lung Cancer)0.033
Compound 10e (Morpholine-substituted tetrahydroquinoline) MCF-7 (Breast Cancer)0.58
Compound 10e (Morpholine-substituted tetrahydroquinoline) MDA-MB-231 (Breast Cancer)0.63
5-Fluorouracil (Standard Drug)A549 (Lung Cancer)-
Everolimus (mTOR inhibitor)A549 (Lung Cancer)-

Note: Direct comparative IC50 values for 5-Fluorouracil and Everolimus under the exact same experimental conditions were not available in the provided search results. The original study compared the apoptotic induction of compound 10e to these standards.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][13]

Broth_Microdilution_Workflow A Prepare fungal inoculum C Add fungal inoculum to each well A->C B Serially dilute this compound derivatives in 96-well plate B->C D Incubate at appropriate temperature and duration C->D E Visually or spectrophotometrically assess fungal growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the Broth Microdilution Antifungal Susceptibility Assay.

Detailed Steps:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. A suspension is prepared in sterile saline and adjusted to a standardized concentration (e.g., by spectrophotometry).

  • Drug Dilution: The this compound derivatives are serially diluted (typically two-fold) in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated under conditions suitable for the specific fungal species (e.g., 35°C for 24-48 hours for Candida species).

  • Reading Results: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control well.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14][15]

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate cells to allow attachment A->B C Treat cells with various concentrations of this compound derivatives B->C D Incubate for a specified period (e.g., 48 hours) C->D E Add MTT reagent to each well D->E F Incubate to allow formazan (B1609692) crystal formation E->F G Solubilize formazan crystals with a solvent (e.g., DMSO) F->G H Measure absorbance at a specific wavelength (e.g., 570 nm) G->H I Calculate cell viability and determine IC50 H->I

Caption: Workflow for the MTT Assay to determine anticancer activity.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specific duration (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: The MTT reagent is added to each well and the plates are incubated for a few hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

This compound derivatives represent a versatile class of compounds with significant potential in both agriculture and medicine. Their fungicidal activity is well-established, with a clear mechanism of action and well-defined structure-activity relationships. The anticancer properties of these derivatives are an emerging area of research, with promising initial results targeting the mTOR signaling pathway. Further optimization of the this compound scaffold and a deeper understanding of its interactions with biological targets will likely lead to the development of novel and more effective therapeutic and crop protection agents. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers in these fields.

References

Toxicological comparison of 2,6-Dimethylmorpholine isomers

Author: BenchChem Technical Support Team. Date: December 2025

A toxicological comparison of the cis and trans isomers of 2,6-dimethylmorpholine reveals significant differences, primarily documented in the context of their N-nitroso derivatives, which are potent carcinogens. The parent compounds themselves, while possessing inherent hazards, have not been as extensively studied in a comparative manner. This guide synthesizes the available experimental data to provide a comprehensive comparison for researchers, scientists, and drug development professionals.

Acute Toxicity

Safety Data Sheets (SDS) provide some acute toxicity information for the cis-isomer and a mixture of the isomers. Data for the trans-isomer is less readily available, making a direct comparison challenging.

Isomer/MixtureRouteSpeciesLD50 ValueReference
cis-2,6-Dimethylmorpholine OralRat (male/female)1270 mg/kg bw[1]
cis-2,6-Dimethylmorpholine DermalRat (male/female)> 1000 - < 2000 mg/kg bw[1]
trans-2,6-Dimethylmorpholine Hydrochloride --No data available[2]

The cis-isomer is classified as harmful if swallowed and toxic in contact with skin[1][3][4]. Both isomers are considered corrosive and can cause severe skin burns and eye damage[3][5][6].

Carcinogenicity of N-Nitroso Derivatives

The most striking toxicological differences between the isomers are observed in the carcinogenicity of their N-nitroso derivatives (Me2NMOR). The carcinogenic potency and the target organs are highly dependent on both the isomer and the animal species studied.

In Rats

In Fischer 344 rats, the trans isomer of N-nitroso-2,6-dimethylmorpholine is a more potent carcinogen than the cis isomer [7][8]. Studies where both isomers were administered to rats in their drinking water showed that animals treated with the trans isomer had a shorter survival time[7][8]. The primary tumors observed in rats were basal cell carcinomas and papillomas of the upper gastrointestinal tract, particularly the esophagus[7][8][9].

In Guinea Pigs

In contrast to the findings in rats, the cis isomer of N-nitroso-2,6-dimethylmorpholine is significantly more carcinogenic in Strain-2 guinea pigs [10]. In a study where the isomers were administered by gavage, the cis isomer induced a nearly 100% incidence of liver tumors, along with tumors in the lung and adrenal cortex[10]. The trans isomer, at the same dose, resulted in almost no tumors[10].

In Hamsters

Studies in Syrian golden hamsters have shown that N-nitroso-2,6-dimethylmorpholine induces tumors, but a direct comparison of the carcinogenic potency of the individual isomers is not as clearly defined as in rats and guinea pigs[11]. The tumors in hamsters primarily target the liver (angiosarcomas), pancreas (ductal adenocarcinomas), and respiratory tract (adenocarcinomas of the lung and olfactory adenocarcinomas of the nasal cavity)[9].

This species-specific difference in carcinogenic potency suggests distinct mechanisms of metabolic activation for the two isomers in different species[10].

Experimental Protocols

Carcinogenicity Study in Rats
  • Animals: Fischer 344 rats[7][8].

  • Administration: The cis and trans isomers of N-nitroso-2,6-dimethylmorpholine were administered in the drinking water at concentrations of 20 mg/L and 50 mg/L[7][8]. A standard volume of 20 ml per day per rat was given five days a week[7][8].

  • Endpoint: The measure of carcinogenic potency was the time until death with tumors[7][8].

  • Pathology: Tissues from all major organs were preserved in formalin, and sections were stained with hematoxylin (B73222) and eosin (B541160) for microscopic examination.

Carcinogenicity Study in Guinea Pigs
  • Animals: Male Strain-2 guinea pigs[10].

  • Administration: The cis and trans isomers of N-nitroso-2,6-dimethylmorpholine were administered by gavage as solutions in oil, twice weekly for 30 weeks[10].

  • Endpoint: Incidence and type of tumors.

  • Pathology: Tissues were examined for gross and microscopic evidence of neoplasia.

Metabolic Activation and Signaling Pathways

The differential carcinogenicity of the cis and trans isomers of N-nitroso-2,6-dimethylmorpholine is attributed to differences in their metabolic activation. The primary metabolic pathways are α-hydroxylation and β-hydroxylation.

  • α-Hydroxylation: This pathway is considered to be the primary activation pathway leading to the formation of a carcinogenic electrophile.

  • β-Hydroxylation: This pathway leads to the formation of metabolites such as N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) and N-nitroso-bis(2-hydroxypropyl)amine (BHP)[12].

Studies have shown that the trans isomer of N-nitroso-2,6-dimethylmorpholine appears to be preferentially metabolized by α-oxidation in rats, which correlates with its higher carcinogenic potency in this species[12]. Conversely, the cis isomer is more favorably metabolized by β-oxidation in all three species tested (rats, hamsters, and guinea pigs)[12]. This suggests that the β-oxidation pathway may be of primary importance in carcinogenesis by N-nitroso-2,6-dimethylmorpholine in hamsters and guinea pigs[12].

Below is a diagram illustrating the proposed metabolic pathways.

Metabolic_Activation cluster_isomers N-Nitroso-2,6-dimethylmorpholine Isomers cluster_pathways Metabolic Pathways cluster_outcomes Biological Outcome cis-Isomer cis-Isomer beta-Oxidation beta-Oxidation cis-Isomer->beta-Oxidation Preferred in Guinea Pigs & Hamsters trans-Isomer trans-Isomer alpha-Oxidation alpha-Oxidation trans-Isomer->alpha-Oxidation Preferred in Rats Carcinogenic Electrophile Carcinogenic Electrophile alpha-Oxidation->Carcinogenic Electrophile HPOP_BHP HPOP and BHP Metabolites beta-Oxidation->HPOP_BHP

Caption: Proposed metabolic activation pathways for N-nitroso-2,6-dimethylmorpholine isomers.

Experimental Workflow for Carcinogenicity Studies

The general workflow for the comparative carcinogenicity studies is outlined below.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Fischer 344 Rats, Strain-2 Guinea Pigs) Isomer_Admin Administer Isomers (cis- or trans-Me2NMOR) via Drinking Water or Gavage Animal_Model->Isomer_Admin Monitoring Monitor Animals for Clinical Signs and Survival Isomer_Admin->Monitoring Necropsy Perform Necropsy at End of Study or upon Death Monitoring->Necropsy Histopathology Conduct Histopathological Examination of Tissues Necropsy->Histopathology Data_Analysis Analyze Tumor Incidence, Latency, and Multiplicity Histopathology->Data_Analysis Conclusion Draw Conclusions on Comparative Carcinogenicity Data_Analysis->Conclusion

Caption: General experimental workflow for comparative carcinogenicity bioassays.

References

Safety Operating Guide

Navigating the Disposal of 2,6-Dimethylmorpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,6-Dimethylmorpholine, a flammable, corrosive, and toxic compound, is a critical aspect of laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals, understanding the precise procedures for handling and disposing of this chemical is paramount to ensuring a safe work environment and protecting the environment. This guide provides essential, immediate safety and logistical information, including a step-by-step operational and disposal plan.

Hazard Profile and Safety Data

This compound is classified as a hazardous substance, and its handling requires strict adherence to safety protocols. It is a flammable liquid and vapor, harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[1][2][3][4] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory when handling this substance.[1][2][4] All work should be conducted in a well-ventilated area or a chemical fume hood.[2]

For immediate reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Physical State Liquid[1]
Color Clear, colorless[1]
Flash Point 41.5 °C (106.7 °F)[1]
Boiling Point 141.3 °C (286.3 °F)[1]
Melting Point -85 °C (-121 °F)[1]
Oral LD50 (rat) 1270 mg/kg[1]
Dermal LD50 (rat) > 1000 - < 2000 mg/kg[1]

Operational and Disposal Plan

The disposal of this compound is governed by federal, state, and local regulations. The primary method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] It is crucial to never dispose of this chemical down the drain or in regular trash.[2][5]

The following is a step-by-step protocol for the safe handling and preparation of this compound for disposal:

1. Waste Collection:

  • Designate a specific, properly labeled, and chemically compatible waste container for this compound.

  • The container must be in good condition, with a secure, leak-proof closure.[5]

  • Do not mix this compound with incompatible materials such as strong oxidizing agents or strong acids.[2]

2. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and "this compound".[6]

  • Include appropriate hazard pictograms (e.g., flammable, corrosive, toxic).[2]

3. Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[6]

  • The storage area should be cool, dry, and well-ventilated.[1][3]

  • Ensure the container is stored away from heat, sparks, open flames, and other ignition sources.[1][2][3]

  • Secondary containment should be used to prevent spills.[5]

4. Disposal Request:

  • Once the waste container is nearing its capacity (do not exceed 90% full) or reaches the facility's designated storage time limit, arrange for pickup by a licensed hazardous waste disposal contractor.[7]

  • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

5. Documentation:

  • Maintain accurate records of the amount of this compound waste generated and the date of disposal.[5]

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

G cluster_0 Preparation in the Laboratory cluster_1 External Disposal Process A 1. Waste Generation (this compound) B 2. Select Compatible Waste Container A->B C 3. Label Container 'Hazardous Waste' + Chemical Name + Pictograms B->C D 4. Store in Designated Satellite Accumulation Area C->D E 5. Arrange for Pickup by Licensed Waste Contractor D->E F 6. Transport by Licensed Hazardous Waste Hauler E->F G 7. Disposal at Approved Facility (e.g., Incineration) F->G S1 Wear Appropriate PPE (Gloves, Goggles, Lab Coat) S2 Work in a Well-Ventilated Area (e.g., Fume Hood) S3 Avoid Incompatible Materials S4 Maintain Accurate Records

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling 2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2,6-Dimethylmorpholine, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to be clear, concise, and directly applicable to a laboratory setting.

Hazard Summary

This compound is a flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin. It can cause severe skin burns and serious eye damage.[1][2] Strict adherence to safety protocols is mandatory to mitigate these risks.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. Proper selection and use of PPE are the first line of defense against chemical exposure.

PPE CategorySpecificationStandard Compliance
Eye & Face Protection Chemical safety goggles or safety glasses with side-shields. A face shield should be worn when there is a potential for splashing.[1][3]NIOSH (US) or EN 166 (EU)
Skin Protection Chemically resistant, impervious gloves (e.g., nitrile, neoprene).[3] Protective clothing to prevent skin exposure.[1][4]
Respiratory Protection Work in a well-ventilated area or a chemical fume hood.[5] If exposure limits may be exceeded, use a NIOSH or EN 149 approved respirator.[1]NIOSH (US) or EN 149 (EU)

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from preparation to the completion of the experimental work.

1. Preparation:

  • Ensure an eyewash station and safety shower are readily accessible.[6][4]
  • Verify the functionality of the chemical fume hood.
  • Assemble all necessary materials and equipment before handling the chemical.
  • Don the appropriate PPE as specified in the table above.

2. Handling:

  • Conduct all work with this compound inside a certified chemical fume hood.
  • Ground and bond containers and receiving equipment to prevent static discharge.[7][2] Use non-sparking tools.[1][2][6]
  • Keep the container tightly closed when not in use.[1][2][6]
  • Avoid direct contact with the substance; do not get it in your eyes, on your skin, or on your clothing.
  • Do not eat, drink, or smoke in the handling area.[5][1][2]
  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2][6]

3. Post-Handling:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2]
  • Decontaminate all equipment and the work area.
  • Remove PPE carefully to avoid skin contact with the outer surfaces of the gloves.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, paper towels), in a designated, properly labeled, and sealed hazardous waste container.

2. Container Management:

  • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

3. Disposal Procedure:

  • Dispose of the waste container through your institution's hazardous waste management program.
  • Do not dispose of this compound down the drain.[4]
  • Contaminated clothing should be removed immediately and washed before reuse.[1]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of the handling and disposal process for this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Safety Equipment (Fume Hood, Eyewash, Shower) prep2 Don Appropriate PPE prep1->prep2 handle1 Work in Chemical Fume Hood prep2->handle1 handle2 Ground Equipment & Use Non-Sparking Tools handle1->handle2 handle3 Keep Container Closed handle2->handle3 handle4 Avoid Contact handle3->handle4 post1 Decontaminate Work Area handle4->post1 post2 Wash Hands Thoroughly post1->post2 post3 Remove PPE Correctly post2->post3 disp1 Segregate Hazardous Waste post3->disp1 disp2 Store Waste Container Securely disp1->disp2 disp3 Dispose via Approved Channels disp2->disp3

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.